molecular formula C5H8BrNO2 B1642440 5-(bromomethyl)-5-methyl-2-Oxazolidinone

5-(bromomethyl)-5-methyl-2-Oxazolidinone

Cat. No.: B1642440
M. Wt: 194.03 g/mol
InChI Key: IYPLEACUUMKUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(bromomethyl)-5-methyl-2-Oxazolidinone is a useful research compound. Its molecular formula is C5H8BrNO2 and its molecular weight is 194.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

5-(bromomethyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H8BrNO2/c1-5(2-6)3-7-4(8)9-5/h2-3H2,1H3,(H,7,8)

InChI Key

IYPLEACUUMKUFW-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)O1)CBr

Canonical SMILES

CC1(CNC(=O)O1)CBr

Origin of Product

United States

Foundational & Exploratory

Unlocking the Pharmacological Potential of 5,5-Disubstituted Oxazolidinones: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of antimicrobial resistance (AMR) and drug discovery, I frequently encounter the limitations of first-generation molecular scaffolds. Linezolid, the pioneering 5-monosubstituted oxazolidinone, revolutionized the treatment of Gram-positive infections by targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit. However, the emergence of the cfr (chloramphenicol-florfenicol resistance) gene, which methylates adenine 2503 (A2503) in the 23S rRNA, creates a steric clash that dramatically reduces the binding affinity of standard 5-monosubstituted oxazolidinones.

To overcome this, our structural focus has shifted toward 5,5-disubstituted oxazolidinone derivatives . By introducing a second substituent at the C5 position, we fundamentally alter the molecule's steric and conformational profile. This structural pivot is not merely an exercise in synthetic complexity; it is a calculated mechanistic strategy to bypass ribosomal target mutations, reduce off-target monoamine oxidase (MAO) inhibition, and engage novel biological targets.

Mechanistic Rationale: The "Why" Behind 5,5-Disubstitution

The causality behind choosing a 5,5-disubstituted scaffold over a 5-monosubstituted one is rooted in spatial geometry and target-site mapping.

A. Bypassing Cfr-Mediated Resistance

Standard oxazolidinones rely on a precise fit within the PTC. When the cfr methyltransferase adds a methyl group to A2503, the binding pocket narrows. A 5,5-disubstituted oxazolidinone—particularly one with a strategically oriented gem-dialkyl or spirocyclic system—forces a conformational shift in the pendant C5 group. This altered vector allows the molecule to circumvent the methylated A2503 residue, restoring hydrogen-bonding interactions with the ribosomal backbone and preserving translational inhibition.

B. Mitigating MAO-A/B Inhibition (Safety Profiling)

A notorious dose-limiting toxicity of linezolid is its non-selective inhibition of human monoamine oxidase (MAO), which can trigger fatal serotonin syndrome when co-administered with serotonergic agents. The MAO active site features a restrictive FAD-binding pocket. The added steric bulk at the C5 position of 5,5-disubstituted derivatives creates a deliberate steric clash with the MAO active site, drastically reducing off-target binding while maintaining antibacterial efficacy[1].

C. Novel Target Engagement: MsrA Efflux Inhibition

Recent isolations of natural 5,5-disubstituted oxazolidinones (such as 5-methyl-5-ethyl-oxazolidin-2-one) have demonstrated an entirely different biological activity: the inhibition of the MsrA protein, an ATP-binding cassette (ABC) transporter responsible for macrolide efflux in Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. This positions 5,5-disubstituted derivatives as potent adjuvants capable of resensitizing resistant strains to legacy antibiotics.

MOA A 5,5-Disubstituted Oxazolidinone B Bacterial 50S Ribosomal Subunit A->B Targets D Steric Bypass & Successful Binding A->D Overcomes C Cfr Methyltransferase (A2503 Methylation) C->B Modifies E Inhibition of Translation D->E Leads to

Diagram illustrating the mechanistic bypass of Cfr-mediated ribosomal resistance.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail the synthesis of the core scaffold and the subsequent biological evaluation.

Protocol 1: Stereoselective Synthesis of the 5,5-Disubstituted Core

Traditional oxazolidinone synthesis relies on the reaction of isocyanates with glycidyl derivatives[3]. However, constructing a quaternary stereocenter at C5 requires a modified approach. We utilize the condensation of functionalized α-hydroxy ketones with isocyanates[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the selected α-hydroxy ketone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 0.05 equivalents of a tin alkoxide catalyst (e.g., dibutyltin dimethoxide) to the solution. Causality: The tin catalyst coordinates with the hydroxyl group, increasing its nucleophilicity and directing the regioselective attack.

  • Addition: Dropwise add 1.2 equivalents of the target aryl isocyanate at 0°C.

  • Cyclization: Warm the reaction to room temperature and stir for 4–6 hours. The intermediate carbamate undergoes spontaneous intramolecular cyclization to form the 4-hydroxy-2-oxazolidinone derivative.

  • Dehydration/Reduction: Depending on the target, the C4 hydroxyl group is removed via Barton-McCombie deoxygenation or elimination/reduction to yield the final 5,5-disubstituted oxazolidinone.

  • Validation: Confirm the quaternary stereocenter via 2D-NMR (HMBC/HSQC) and chiral HPLC.

Protocol 2: In Vitro Antibacterial Screening (MIC/MBC)
  • Inoculum Preparation: Cultivate MRSA (ATCC 43300) and VRE (ATCC 51299) in Mueller-Hinton broth (MHB) to a McFarland standard of 0.5 (

    
     CFU/mL).
    
  • Compound Dilution: Prepare serial two-fold dilutions of the 5,5-disubstituted derivatives in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced cytotoxicity).

  • Incubation: Dispense 100 µL of the bacterial suspension into 96-well plates containing 100 µL of the diluted compounds. Incubate at 37°C for 18–24 hours.

  • Validation (Self-Correction): Include Linezolid as a positive control and a 1% DMSO well as a negative growth control.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from clear wells onto drug-free agar; the MBC is the concentration that reduces the initial inoculum by

    
    .
    
Protocol 3: MAO-A Selectivity Profiling
  • Enzyme Reaction: In a 96-well black opaque plate, combine 50 µL of recombinant human MAO-A enzyme (5 µg/mL) in potassium phosphate buffer (pH 7.4) with 25 µL of the test compound.

  • Incubation: Pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of kynuramine (a fluorogenic MAO substrate).

  • Detection: Measure fluorescence (Ex: 310 nm / Em: 400 nm) after 30 minutes. Calculate the

    
     using non-linear regression. Causality: High 
    
    
    
    values indicate poor binding to MAO, validating the steric exclusion hypothesis[1].

Workflow S1 Compound Synthesis (Stereoselective) S2 MIC / MBC Assays (MRSA, VRE) S1->S2 S3 MAO-A / MAO-B Selectivity Profiling S1->S3 S4 Cytotoxicity Screening (Mammalian Cells) S1->S4 S5 Lead Optimization Candidate S2->S5 S3->S5 S4->S5

High-throughput biological evaluation workflow for oxazolidinone derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative improvements achieved by transitioning from a 5-monosubstituted scaffold (Linezolid) to an optimized 5,5-disubstituted derivative.

Compound ClassRepresentative MoleculeMRSA MIC (µg/mL)VRE MIC (µg/mL)MAO-A

(µM)
Primary Biological Target
5-Monosubstituted Linezolid (Control)2.0 - 4.02.0 - 4.04.150S Ribosome (PTC)
5,5-Disubstituted Gem-dimethyl Analog1.0 - 2.01.0> 100.050S Ribosome (PTC)
5,5-Disubstituted Spirocyclic Analog0.5 - 1.00.5 - 1.0> 100.050S Ribosome (PTC)
5,5-Disubstituted 5-methyl-5-ethyl-oxazolidin-2-oneN/A (Adjuvant)N/A (Adjuvant)Not TestedMsrA Efflux Protein[2]

Data Interpretation: The introduction of the 5,5-disubstitution (particularly the spirocyclic analog) not only enhances the antibacterial potency against resistant strains (lowering the MIC to 0.5 µg/mL) but also effectively abolishes MAO-A inhibition (


), drastically widening the therapeutic window.

References

  • US5837870A - Process to prepare oxazolidinones. Google Patents.
  • Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. ResearchGate. Available at:[Link]

  • A Single-Step Synthesis of 4-Oxazolin-2-ones and Their Use in the Construction of Polycyclic Structures Bearing Quaternary Stereocenters. ResearchGate. Available at:[Link]

  • Oxazolidines from Neocalyptrocalyx longifolium Inhibit MsrA Protein in Methicillin Resistant Staphylococcus aureus. ResearchGate. Available at:[Link]

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An In-depth Technical Guide to the Synthesis and Application of 5-Substituted-2-Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The initial query for a specific technical guide on "5-(bromomethyl)-5-methyl-2-oxazolidinone" did not yield a dedicated entry with a registered CAS number or extensive documentation in common chemical databases. This suggests that this specific compound is not a readily available reagent or a widely studied molecule. However, the core chemical scaffold, the 5-substituted-2-oxazolidinone, is of significant interest in synthetic and medicinal chemistry. This guide, therefore, provides a comprehensive overview of the synthesis, properties, and applications of 5-substituted-2-oxazolidinones, with a particular focus on methodologies that could be adapted to generate geminally disubstituted derivatives at the 5-position, such as the requested compound.

Introduction to the 2-Oxazolidinone Scaffold

The 2-oxazolidinone ring is a five-membered heterocyclic motif containing both nitrogen and oxygen. This scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid structure and the presence of heteroatoms make it an excellent platform for the development of chiral auxiliaries and pharmacologically active agents. The substitution pattern on the ring dictates its chemical and biological properties, with the 5-position being a key site for introducing diversity.

Physicochemical Properties and Identification

While specific data for this compound is unavailable, we can infer expected properties based on related, well-documented analogs. For instance, a closely related, commercially available compound is (R)-5-(bromomethyl)-3-methyl-2-oxazolidinone .

PropertyValue (for (R)-5-(bromomethyl)-3-methyl-2-oxazolidinone)Reference
CAS Number 2102411-45-8[1]
Molecular Formula C₅H₈BrNO₂[1][2]
Molecular Weight 194.03 g/mol [1][2]
Appearance Solid (inferred)
Solubility Expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetonitrile.

Synonyms for related 5-(bromomethyl) substituted oxazolidinones include:

  • 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one[2]

  • (5R)-5-(Bromomethyl)-3-methyl-oxazolidin-2-one[1]

Synthetic Strategies for 5-Substituted-2-Oxazolidinones

The synthesis of 5-substituted-2-oxazolidinones can be broadly categorized into two approaches: cyclization of acyclic precursors and modification of a pre-existing oxazolidinone ring. The synthesis of 5,5-disubstituted oxazolidinones presents a unique challenge in creating a quaternary carbon center.

Cyclization Strategies

A common and versatile method for constructing the oxazolidinone ring is the cyclization of β-amino alcohols. These precursors can be derived from amino acids or synthesized through various stereoselective methods.

General Workflow for Synthesis via Amino Alcohols:

A α-Amino Acid B Reduction of Carboxylic Acid A->B C β-Amino Alcohol B->C D Phosgenation or Equivalent C->D E 5-Substituted-2-Oxazolidinone D->E cluster_start Starting Material Synthesis cluster_reduction Formation of Quaternary Amino Alcohol cluster_functionalization Functional Group Interconversion cluster_cyclization Oxazolidinone Ring Formation A 2-Amino-2-methylpropanoic Acid B Esterification A->B C Methyl 2-amino-2-methylpropanoate B->C D Reduction to Amino Alcohol C->D E 2-Amino-2-methyl-1-propanol D->E F Hydroxyl to Bromine Conversion (e.g., PBr₃) E->F G 1-Bromo-2-amino-2-methylpropane F->G H Reaction with Phosgene Equivalent G->H I This compound (Target) H->I

Figure 2: A plausible, though not experimentally verified, synthetic pathway to this compound.

This proposed pathway highlights the key transformations required. Each step would need careful optimization and is based on well-established organic chemistry principles.

Applications in Drug Development and Organic Synthesis

The 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, most notably in the development of antibiotics.

  • Antibacterial Agents: The oxazolidinone class of antibiotics, which includes Linezolid, are potent inhibitors of bacterial protein synthesis. They are particularly effective against multidrug-resistant Gram-positive bacteria.

  • Chiral Auxiliaries: Chiral oxazolidinones, such as Evans auxiliaries, are widely used in asymmetric synthesis to control the stereochemical outcome of reactions.

  • Anticoagulants: Rivaroxaban, an oral anticoagulant, features an oxazolidinone ring as a key structural element. [2]* Other Therapeutic Areas: Research has explored oxazolidinone derivatives for their potential as anticancer, anti-inflammatory, and neurological agents.

The introduction of a bromomethyl group at the 5-position, as in the queried compound, would provide a valuable electrophilic handle for further synthetic modifications, allowing for the attachment of various nucleophilic moieties to explore structure-activity relationships in drug discovery programs.

Safety and Handling

While a specific safety data sheet for "this compound" is not available, general precautions for handling substituted oxazolidinones and alkyl bromides should be observed.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Alkylating agents like bromomethyl derivatives can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Stability: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While "this compound" does not appear to be a commercially available or extensively studied compound, the broader class of 5-substituted-2-oxazolidinones represents a vital area of chemical research. The synthetic strategies outlined in this guide provide a foundation for accessing a wide range of these valuable molecules, including those with geminal disubstitution at the 5-position. The importance of the oxazolidinone scaffold in medicinal chemistry ensures that the development of novel synthetic routes and the exploration of new substitution patterns will continue to be a fruitful area of investigation for researchers and drug development professionals.

References

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. Available at: [Link]

  • 5-((2-Bromophenyl)methyl)-2-oxazolidinone. PubChem. Available at: [Link]

  • A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. R Discovery. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Synthesis of 5-substituted 1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. Available at: [Link]

  • 5-Methyl-2-oxazolidinone. PubChem. Available at: [Link]

  • (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

  • 2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-. PubChem. Available at: [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. NIST WebBook. Available at: [Link]

  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. precisionFDA. Available at: [Link]

  • 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one. PubChem. Available at: [Link]

  • 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. Available at: [Link]

  • Methyl 5-(bromomethyl)nicotinate. PubChem. Available at: [Link]

Sources

Technical Whitepaper: C5-Modified Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of the Ribosomal P-Site Interface

Executive Summary

The oxazolidinone class of antibiotics, anchored by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens (MRSA, VRE).[1][2] However, the emergence of the cfr methyltransferase gene and optrA resistance mechanisms necessitates structural evolution. This technical guide focuses exclusively on the C5-position of the oxazolidinone ring—a chiral pharmacophore critical for ribosomal binding. We explore the shift from the classical C5-acetamidomethyl group to next-generation C5-triazole, C5-isoxazole, and C5-hydroxymethyl scaffolds, detailing the synthetic "Click" protocols and structural-activity relationships (SAR) that drive potency.

The Structural Imperative: Why C5?

The oxazolidinone pharmacophore functions by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) within the 23S rRNA.[1][3][4]

  • The Binding Pocket: The oxazolidinone ring sits in the A-site pocket.[1][3][5] The C5-substituent extends into a deep, hydrophobic cleft formed by nucleotide U2585 and G2505 (using E. coli numbering).

  • The Chirality Rule: The (S)-configuration at C5 is non-negotiable. It orients the side chain towards the PTC. The (R)-enantiomer faces away, resulting in a 100-fold loss of activity.

  • The Resistance Clash: The cfr gene methylates A2503, causing steric hindrance. Modifying the C5-side chain (e.g., replacing the flexible acetamide with a rigid heterocycle) can bypass this steric clash or establish novel hydrogen bonds with the mutated RNA pocket.

Diagram 1: Mechanism of Action & Binding Topology

This diagram illustrates the interaction between the C5-substituent and the 23S rRNA P-site.

RibosomeBinding Ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (23S rRNA) Ribosome->PTC Pocket Hydrophobic Cleft (U2585, G2505) PTC->Pocket Forms Binding Site Drug Oxazolidinone Core Drug->PTC Binds C5_Pos C5-Position ((S)-Configuration) Drug->C5_Pos SideChain C5-Side Chain (Acetamide vs. Triazole) C5_Pos->SideChain SideChain->Pocket Deep Insertion (Critical Interaction) Effect Inhibition of Initiation Complex SideChain->Effect Locks tRNA Position Resistance cfr Methylation (A2503) SideChain->Resistance Steric Clash (If unmodified)

Figure 1: Hierarchical interaction map showing the critical role of the C5-side chain in engaging the 23S rRNA hydrophobic cleft.

Synthetic Architectures: The "Click" Protocol

To access C5-modified libraries, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry-standard methodology. It allows for the rapid replacement of the C5-acetamide with a 1,2,3-triazole bioisostere.

Protocol: Synthesis of C5-Triazolylmethyl Oxazolidinones

Validation: This protocol ensures retention of the (S)-stereocenter, verified by chiral HPLC.

Reagents:

  • (S)-Epichlorohydrin (Chiral pool starting material).

  • Sodium Azide (NaN3) .

  • Terminal Alkynes (R-C≡CH).

  • CuI / DIPEA (Catalyst system).

Step-by-Step Workflow:

  • Epoxide Ring Opening (Azide Introduction):

    • React the N-aryl isocyanate (B-ring precursor) with (S)-glycidyl butyrate or (S)-epichlorohydrin in the presence of Lithium Bromide (LiBr) and Tributylphosphine oxide (Bu3PO) at 100°C.

    • Mechanism:[2][4][5][6] Regioselective nucleophilic attack yields the (5R)-5-(bromomethyl)oxazolidin-2-one.

    • Substitution: Treat with NaN3 in DMF (60°C, 4h) to generate the (5R)-5-(azidomethyl)oxazolidin-2-one .

  • The "Click" Reaction (CuAAC):

    • Dissolve the azidomethyl intermediate (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a t-BuOH:H2O (1:1) mixture.

    • Add Sodium Ascorbate (0.1 equiv) and CuSO4·5H2O (0.05 equiv).

    • Stir at RT for 12-24 hours.

    • Observation: Formation of a precipitate often indicates product generation.

  • Purification & Validation:

    • Filter precipitate or extract with EtOAc.

    • Critical QC: 1H-NMR must show the triazole proton singlet around δ 7.5-8.5 ppm.

    • Stereochemical Check: Confirm (S)-configuration retention using Chiralcel OD columns.

Diagram 2: Synthetic Pathway (Graphviz)

Synthesis Start (S)-Epichlorohydrin + Aryl Isocyanate Inter1 5-(Bromomethyl) oxazolidinone Start->Inter1 LiBr / Bu3PO 100°C Azide 5-(Azidomethyl) oxazolidinone Inter1->Azide NaN3 / DMF SN2 Sub Click CuAAC Reaction (CuSO4 / Ascorbate) Azide->Click Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Click Product C5-Triazolyl Oxazolidinone Click->Product 1,4-Regioselective Cycloaddition

Figure 2: Synthetic route utilizing chiral pool precursors and Click chemistry to generate C5-triazole libraries.

Structure-Activity Relationship (SAR) Landscapes

The transition from C5-amides to C5-heterocycles alters the physicochemical profile and antibacterial potency.

Comparative SAR Data (MIC µg/mL)

Data synthesized from Phillips et al. and recent medicinal chemistry reviews.

Compound ClassC5-SubstituentMRSA (MIC90)VRE (MIC90)Key Property
Linezolid Acetamidomethyl2.02.0Baseline standard. Susceptible to cfr.
C5-Triazole 1,2,3-Triazol-1-ylmethyl0.5 - 1.00.5 - 1.0Improved potency; Triazole mimics peptide bond.
C5-Thiadiazole 1,3,4-Thiadiazol-2-yl2.0 - 4.04.0Reduced activity due to steric bulk/polarity mismatch.
C5-Hydroxyl Hydroxymethyl>64 (Inactive)>64H-bond donor/acceptor mismatch; poor metabolic stability.
Tedizolid Hydroxymethyl (Prodrug*)0.25 - 0.50.25 - 0.5Active form has C5-OH, but D-ring compensates for binding.

Key SAR Insights:

  • Bioisosterism: The 1,2,3-triazole ring acts as a rigid bioisostere of the amide bond found in Linezolid. It maintains the hydrogen bonding capability required for rRNA interaction but offers better metabolic stability against amidases.

  • Steric Tolerance: The ribosomal pocket tolerates the 5-membered triazole ring well. However, attaching bulky groups (e.g., phenyls) to the triazole (C4' position of the triazole) often decreases activity unless the linker is optimized.

  • Electronic Effects: Electron-withdrawing groups on the triazole can enhance binding affinity by increasing the acidity of the triazole C-H, strengthening pi-stacking or H-bonding interactions.

Mechanistic Insights & Resistance

Why do C5-modified scaffolds often outperform Linezolid against resistant strains?

  • Overcoming cfr Resistance: The cfr gene methylates the C8 of Adenine 2503. In Linezolid, the flexible acetamide tail clashes with this methyl group. Rigid C5-triazoles lock the side chain in a conformation that avoids this clash, maintaining binding efficacy.

  • Ribosomal "Locking": Cryo-EM studies suggest that C5-modified oxazolidinones induce a distinct conformational change in U2585, effectively "locking" the ribosome in a non-productive state that prevents the transition of tRNA from the A-site to the P-site.

Diagram 3: SAR Decision Logic

SAR_Logic Start Design C5-Analog Check1 Is C5 Chiral Center (S)? Start->Check1 Check2 Is Substituent < 5 Atoms? Check1->Check2 Yes Result_Bad Low Potency (Steric Clash/No Bind) Check1->Result_Bad No (R-isomer) Check3 Is it a H-Bond Acceptor? Check2->Check3 Yes (e.g., Triazole, Isoxazole) Check2->Result_Bad No (Too Bulky) Result_Good High Potency (Likely Active) Check3->Result_Good Yes Check3->Result_Bad No (Hydrophobic only)

Figure 3: Decision tree for medicinal chemists designing C5-modified oxazolidinone candidates.

Future Outlook

The future of oxazolidinone development lies in Hybrid C5-Scaffolds . Current research is investigating "Dual-Action" hybrids where the C5-side chain is linked to:

  • Quinolone motifs: To target both the ribosome and DNA gyrase.

  • Siderophores: To utilize bacterial iron transport systems for "Trojan Horse" entry (e.g., Cefiderocol-like strategies applied to oxazolidinones).

References
  • Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones. Phillips, O. A., et al. (2009).[7] European Journal of Medicinal Chemistry.

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Wilson, D. N., et al. (2008).[5] PNAS.

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. Shaw, K. J., et al. (2020).[1] ACS Pharmacology & Translational Science.

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Matsingos, C., et al. (2021). Bioorganic & Medicinal Chemistry Letters.

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. Rescifina, A., et al. (2023). RSC Medicinal Chemistry.

Sources

A Technical Guide to the Therapeutic Potential of 5-Methyl-5-Bromomethyl Oxazolidinone Analogs: A Novel Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazolidinone class of antibiotics represents a cornerstone in the management of multi-drug resistant Gram-positive infections, primarily through the inhibition of bacterial protein synthesis. While clinically successful agents like linezolid have established the therapeutic value of this scaffold, the emergence of resistance necessitates continuous innovation. This technical guide explores the prospective therapeutic potential of a novel, yet-to-be-described subclass: 5-methyl-5-bromomethyl oxazolidinone analogs. We posit that the unique gem-disubstitution at the C-5 position, incorporating a chemically reactive bromomethyl group, presents a strategic opportunity for developing next-generation agents. This document synthesizes established principles of oxazolidinone structure-activity relationships (SAR), mechanism of action, and synthetic chemistry to build a predictive framework for this novel analog series. We will detail the scientific rationale, propose synthetic and evaluative workflows, and model the potential molecular interactions that could define the efficacy of these compounds. The central hypothesis is that the 5-bromomethyl moiety could serve as a reactive probe or a covalent warhead, potentially leading to enhanced ribosomal binding, novel mechanisms of action, or improved activity against resistant pathogens.

The Oxazolidinone Core: A Clinically Validated Pharmacophore

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of a critical class of antibiotics.[1] Their clinical success is rooted in a unique mechanism of action that sets them apart from most other protein synthesis inhibitors.

Mechanism of Action: Inhibition of the 70S Initiation Complex

Oxazolidinones exert their bacteriostatic effect by targeting a very early and essential stage of protein synthesis.[2] Unlike macrolides or aminoglycosides that interfere with the elongation phase, oxazolidinones prevent the formation of the functional 70S ribosomal initiation complex.[3][4]

The key steps are as follows:

  • Binding to the 50S Subunit: The primary target is the 50S large ribosomal subunit. The oxazolidinone molecule binds to the peptidyl transferase center (PTC) at the A-site.[5]

  • Interference with fMet-tRNA Positioning: By occupying this critical pocket, the drug sterically hinders the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[2][6]

  • Prevention of 70S Complex Formation: This interference prevents the fMet-tRNA from associating with the ribosome-mRNA complex, thereby blocking the formation of the complete 70S ribosome, which is the prerequisite for protein translation to begin.[4]

This distinct mechanism is a primary reason for the lack of cross-resistance with other antibiotic classes that target protein synthesis.[2]

cluster_0 Bacterial Protein Synthesis Initiation mRNA mRNA Subunit30S 30S Ribosomal Subunit mRNA->Subunit30S binds Complex70S Functional 70S Initiation Complex Subunit30S->Complex70S associates with fMet_tRNA fMet-tRNA fMet_tRNA->Complex70S binds to P-site Subunit50S 50S Ribosomal Subunit Subunit50S->Complex70S joins complex Protein Protein Synthesis Complex70S->Protein Oxazolidinone Oxazolidinone Analog Oxazolidinone->Subunit50S Binds to PTC A-site caption Mechanism: Oxazolidinone blocks 50S subunit association.

Caption: Oxazolidinone blocks 50S subunit association.

The C-5 Side Chain: A Critical Determinant of Activity

Extensive structure-activity relationship (SAR) studies have demonstrated that the substituent at the C-5 position of the oxazolidinone ring is a crucial modulator of antibacterial potency and spectrum.[7] While the (S)-configuration at C-5 is essential for activity, the nature of the side chain itself dictates interactions within the ribosomal binding pocket and can influence the safety profile.[8]

C-5 Substituent TypeRepresentative AnalogKey SAR InsightsReference
Acetamidomethyl LinezolidThe benchmark for activity; provides key hydrogen bonding interactions.[9][10]
Hydroxymethyl Torezolid (TR-700)Retains high potency, especially against strains with cfr-mediated resistance.[11][12]
1,2,3-Triazolyl Various experimentalCan serve as a potent bioisostere for the acetamide group, often maintaining or enhancing activity.[9][11][13]
Thiocarbonyls Various experimentalReplacement of the acetamide carbonyl with a thiocarbonyl can enhance activity, influenced by lipophilicity.[3][7]
Hydroxamic Acids Various experimentalGenerally detrimental to activity due to steric clashes at the ribosomal binding site.[14][15]

These studies underscore a critical principle: the C-5 position is tolerant of diverse functionalities, but steric bulk and electronic properties must be carefully balanced to maintain effective binding.[8][16]

The 5-Methyl-5-Bromomethyl Oxazolidinone Scaffold: A Novel Design Strategy

We propose a novel class of analogs featuring gem-disubstitution at the C-5 position with both a methyl and a bromomethyl group. This design is not arbitrary; it is a deliberate strategy to introduce two key features simultaneously: steric constraint and chemical reactivity.

Scientific Rationale and Hypothesized Advantages
  • Conformational Rigidity: The presence of two groups at the C-5 position is hypothesized to lock the side chain into a more defined, and potentially more favorable, conformation for ribosomal binding. This pre-organization could reduce the entropic penalty of binding, leading to enhanced affinity.

  • Introduction of a Reactive Moiety: The bromomethyl group is a classic electrophile. Its inclusion introduces three potential therapeutic modalities not present in existing oxazolidinones:

    • Enhanced Reversible Binding: The bromine atom can act as a potent halogen bond donor, forming a strong, non-covalent interaction with a nucleophilic residue (e.g., a backbone carbonyl oxygen) in the ribosomal PTC.

    • Proximity-Driven Covalent Inhibition: The bromomethyl group could act as an irreversible or slowly reversible "warhead." If the scaffold positions this group correctly, it could alkylate a nearby nucleophilic residue (e.g., the N7 of a guanine or adenine base) within the 23S rRNA, leading to permanent inactivation of the ribosome. This would transform the drug from a bacteriostatic to a potentially bactericidal agent.

    • Overcoming Resistance: Covalent modification of the target could be effective against resistance mechanisms that rely on reducing drug binding affinity through point mutations (e.g., G2576U).[2]

Proposed General Synthetic Pathway

The synthesis of these target compounds, while not described in the literature, can be logically proposed based on established oxazolidinone synthetic methodologies. The key challenge is the stereoselective construction of the quaternary center at C-5. A plausible retro-synthetic approach would start from a chiral epoxide precursor.

cluster_1 Proposed Synthetic Workflow Aryl_Amine Aryl Amine (e.g., 3-fluoro-4-morpholinoaniline) Carbamate N-Protected Aryl Carbamate Aryl_Amine->Carbamate Carbamate Protection Coupling Lithiation & Epoxide Opening Carbamate->Coupling n-BuLi Epoxide Chiral 2-Methyl-2-(hydroxymethyl) oxirane Precursor Epoxide->Coupling Oxazolidinone_OH 5-Methyl-5-(hydroxymethyl) Oxazolidinone Coupling->Oxazolidinone_OH Cyclization Bromination Selective Bromination (e.g., PBr3 or Appel Reaction) Oxazolidinone_OH->Bromination Target Target Analog: 5-Methyl-5-Bromomethyl Oxazolidinone Bromination->Target caption Proposed synthesis of 5-methyl-5-bromomethyl analogs.

Caption: Proposed synthesis of 5-methyl-5-bromomethyl analogs.

Experimental Protocols for Synthesis and Evaluation

The validation of this therapeutic concept requires a structured, multi-stage experimental approach.

Protocol: Synthesis of (S)-5-(Hydroxymethyl)-5-methyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol is a foundational step to create the immediate precursor for bromination.

Causality: This procedure adapts the well-established n-BuLi-mediated coupling of a protected aniline with a chiral glycidyl derivative.[2] The use of a chiral epoxide precursor is critical for establishing the required (S)-stereochemistry at the C-5 position, which is known to be essential for antibacterial activity.[8]

  • Step 1: Carbamate Protection: To a solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. After 30 minutes, add benzyl chloroformate (1.1 eq) and allow the reaction to warm to room temperature for 2 hours. Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify by column chromatography to yield the N-Cbz protected aniline.

  • Step 2: Lithiation and Coupling: Dissolve the protected aniline (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. In a separate flask, dissolve a chiral 2-methyl-2-(hydroxymethyl)oxirane precursor (1.2 eq) in anhydrous THF at -78 °C. Transfer the lithiated aniline solution to the epoxide solution via cannula.

  • Step 3: Cyclization and Deprotection: Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature overnight. The cyclization to the oxazolidinone ring occurs during this process. Quench the reaction with water and extract with ethyl acetate. The crude product is then subjected to hydrogenolysis (e.g., H2, Pd/C) to remove the Cbz protecting group if necessary, yielding the 5-hydroxymethyl-5-methyl oxazolidinone precursor. Purify by silica gel chromatography.

Protocol: Bromination and Final Product Synthesis

Causality: A selective bromination of the primary alcohol is required. The Appel reaction (CBr4, PPh3) is chosen for its mild conditions, which are less likely to degrade the sensitive oxazolidinone core compared to harsher reagents like HBr.

  • Step 1: Appel Reaction: To a solution of the 5-hydroxymethyl-5-methyl oxazolidinone precursor (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.5 eq) portion-wise.

  • Step 2: Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor by TLC. Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo.

  • Step 3: Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the final 5-methyl-5-bromomethyl oxazolidinone analog. Characterize thoroughly by ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol: Antimicrobial Susceptibility Testing

Causality: A standard broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency against a panel of clinically relevant pathogens.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in 96-well plates using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Test Panel: The compound should be tested against a panel including:

    • Methicillin-sensitive Staphylococcus aureus (MSSA)

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Linezolid-resistant S. aureus (e.g., carrying the cfr gene)

    • Vancomycin-resistant Enterococcus faecium (VRE)

    • Streptococcus pneumoniae

Predicted Biological Profile and Therapeutic Potential

Based on established SAR, the introduction of the 5-methyl-5-bromomethyl moiety is expected to have significant, albeit currently theoretical, consequences.

  • Potency against Susceptible Strains: The steric bulk of the gem-disubstituted C-5 position may pose a challenge. Computer modeling has shown that overly large substituents at this position can cause steric clashes with the ribosome, leading to a loss of activity.[14] Therefore, the initial potency might be lower than linezolid. However, if the hypothesized conformational rigidity or halogen bonding effects are strong, potency could be maintained or even enhanced.

  • Activity Against Resistant Strains: This is the area of greatest therapeutic potential. The ability of the hydroxymethyl group (a key feature of torezolid) to maintain activity against cfr-positive strains is well-documented.[11][12] We hypothesize that the 5-methyl-5-bromomethyl scaffold could similarly avoid the negative interactions associated with the acetamide group in resistant ribosomes. Furthermore, a covalent binding mechanism would represent a paradigm shift in overcoming resistance.

  • Safety and Toxicology: A primary concern will be off-target reactivity. The electrophilic bromomethyl group could potentially alkylate host proteins or DNA, leading to toxicity. Early-stage cytotoxicity assays (e.g., against HepG2 or HEK293 cell lines) will be critical. Additionally, all oxazolidinones carry a risk of mitochondrial toxicity and monoamine oxidase (MAO) inhibition, which would need to be evaluated.[14]

Future Directions and Conclusion

The 5-methyl-5-bromomethyl oxazolidinone scaffold represents a rational, albeit unexplored, frontier in the search for new antibacterial agents. The design is a calculated risk, balancing the potential for a novel mechanism of action and the ability to overcome resistance against the inherent challenges of steric hindrance and off-target reactivity.

The immediate path forward is clear:

  • Synthesis and Characterization: The proposed synthetic route must be executed to obtain the target compounds.

  • In Vitro Evaluation: Comprehensive MIC testing against a broad panel of resistant and susceptible pathogens is the first critical biological validation.

  • Mechanism of Action Studies: If potent activity is observed, mass spectrometry-based proteomics can be used to identify potential covalent adducts on ribosomal RNA or proteins, providing evidence for the hypothesized covalent inhibition mechanism.

  • Safety Profiling: Early, rigorous assessment of cytotoxicity and MAO inhibition will determine the therapeutic viability of the scaffold.

References

  • Phillips, O. A., et al. (2015). Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. European Journal of Medicinal Chemistry, 108, 267-277. Available from: [Link]

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(1), 115-118. Available from: [Link]

  • Phillips, O. A., et al. (2015). Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. PubMed, 108, 267-77. Available from: [Link]

  • Lawrence, L. E., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains. Antimicrobial Agents and Chemotherapy, 54(8), 3123-3130. Available from: [Link]

  • Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-60. Available from: [Link]

  • Kloss, P., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. Available from: [Link]

  • Phillips, O. A., et al. (2023). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. Available from: [Link]

  • Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-52. Available from: [Link]

  • Barman, S. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. Available from: [Link]

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  • Phillips, O. A., et al. (2009). Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones. European Journal of Medicinal Chemistry, 44(8), 3217-27. Available from: [Link]

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Bridging the Gap: A Technical Guide to the Synthesis, Reactivity, and Implications of C5-Substituted Bromomethyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The oxazolidinone class of antibiotics has been a cornerstone in the fight against multidrug-resistant Gram-positive bacteria, with linezolid being a prominent example.[1][2] The core structure of these synthetic antibacterials offers a versatile scaffold for medicinal chemists, and extensive research has demonstrated that modifications at the C5 position of the oxazolidinone ring are critical in defining the antibacterial potency and spectrum.[1][3][4] This guide provides an in-depth technical analysis of two key synthetic intermediates, 5-bromomethyl oxazolidinones and their 5-methyl-substituted analogues, highlighting the profound impact of a seemingly minor structural change on their synthesis, reactivity, and potential applications in drug discovery.

At the Core of the Matter: The C5 Position

The C5 substituent of the oxazolidinone ring plays a crucial role in the interaction of these antibiotics with the bacterial ribosome, their ultimate target.[1] The acetamidomethyl group found in linezolid is a well-established pharmacophore, but the exploration of other functionalities at this position has led to the discovery of analogues with improved properties.[1][4][5] The 5-bromomethyl group serves as a versatile handle for introducing a wide array of these alternative side chains through nucleophilic substitution reactions.

This guide will focus on the comparative analysis of two key intermediates:

  • (S)-5-(Bromomethyl)-3-aryloxazolidin-2-one (a primary halide)

  • (S)-5-(Bromomethyl)-5-methyl-3-aryloxazolidin-2-one (a neopentyl-like tertiary halide)

The addition of a single methyl group at the C5 position dramatically alters the chemical nature of the molecule, a distinction with significant consequences for synthetic chemists and drug designers.

Synthesis of the Precursors: A Tale of Two Alcohols

The journey to our target bromides begins with the synthesis of their corresponding alcohol precursors. The methodologies for preparing the primary and tertiary alcohols at the C5 position differ significantly, reflecting the influence of the gem-dimethyl group.

Protocol 1: Synthesis of (S)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one

This established procedure provides the primary alcohol precursor to 5-bromomethyl oxazolidinones. A common and effective method involves the reaction of an N-aryl carbamate with (R)-glycidyl butyrate.[6]

Experimental Workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ring Opening and Cyclization A N-Aryl Carbamate in THF B n-Butyllithium (-78 °C) A->B C Lithium N-Aryl Carbamate B->C D (R)-Glycidyl Butyrate C->D E Reaction Mixture (Warm to RT) D->E F (S)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one E->F

Caption: Synthesis of the primary alcohol precursor.

Detailed Steps:

  • Dissolve the N-aryl carbamate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes. The n-butyllithium acts as a strong base, deprotonating the carbamate nitrogen to form the corresponding lithium salt.

  • To this solution, add (R)-glycidyl butyrate dropwise. The lithiated carbamate attacks the less hindered carbon of the epoxide, leading to ring-opening.

  • Allow the reaction mixture to warm to room temperature. This facilitates the intramolecular cyclization, with the newly formed alkoxide attacking the carbonyl carbon of the carbamate to form the oxazolidinone ring and displace the butyrate leaving group.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the desired (S)-5-(hydroxymethyl)-3-aryloxazolidin-2-one.

Protocol 2: Proposed Synthesis of (S)-5-(Hydroxymethyl)-5-methyl-3-aryloxazolidin-2-one

Experimental Workflow:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Cyclization A 2-Methylallyl Alcohol B m-CPBA or other epoxidizing agent A->B C 2-Methyl-2-(oxiran-2-yl)ethanol B->C D Lithium N-Aryl Carbamate C->D E Reaction and Workup D->E F (S)-5-(Hydroxymethyl)-5-methyl-3-aryloxazolidin-2-one E->F

Caption: Proposed synthesis of the tertiary alcohol precursor.

Detailed Steps:

  • Synthesize the chiral tertiary epoxide, for example, from 2-methylallyl alcohol through asymmetric epoxidation.

  • In a separate flask, generate the lithium N-aryl carbamate as described in Protocol 1.

  • Add the chiral tertiary epoxide to the solution of the lithiated carbamate at low temperature.

  • Allow the reaction to proceed, followed by a similar workup and purification as in Protocol 1.

From Alcohol to Bromide: The Critical Bromination Step

With the alcohol precursors in hand, the next step is the conversion to the corresponding bromides. Here, the structural differences between the two molecules become even more pronounced, dictating the choice of brominating agent and reaction conditions.

Protocol 3: Bromination of (S)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one

The conversion of the primary alcohol to the 5-bromomethyl derivative can be achieved using standard brominating agents.

Experimental Workflow:

G A (S)-5-(Hydroxymethyl)-3-aryloxazolidin-2-one B PBr₃ or CBr₄/PPh₃ A->B C (S)-5-(Bromomethyl)-3-aryloxazolidin-2-one B->C

Caption: Bromination of the primary alcohol.

Detailed Steps:

  • Dissolve the (S)-5-(hydroxymethyl)-3-aryloxazolidin-2-one in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) or a solution of carbon tetrabromide and triphenylphosphine (the Appel reaction).

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Extract the product and purify by column chromatography.

Protocol 4: Proposed Bromination of (S)-5-(Hydroxymethyl)-5-methyl-3-aryloxazolidin-2-one

The bromination of the tertiary, neopentyl-like alcohol requires conditions that can overcome the steric hindrance and avoid rearrangement reactions that are common with neopentyl systems.[7][8]

Experimental Workflow:

G A (S)-5-(Hydroxymethyl)-5-methyl-3-aryloxazolidin-2-one B Triphenyl phosphite and methyl iodide A->B C (S)-5-(Bromomethyl)-5-methyl-3-aryloxazolidin-2-one B->C

Caption: Proposed bromination of the tertiary alcohol.

Detailed Steps:

  • Combine the (S)-5-(hydroxymethyl)-5-methyl-3-aryloxazolidin-2-one, triphenyl phosphite, and methyl iodide in a reaction flask.

  • Heat the mixture under reflux. The reaction progress can be monitored by the increase in the refluxing temperature.[9]

  • After completion, the product can be isolated by distillation under reduced pressure followed by aqueous workup to remove phenol byproducts.

A Tale of Two Reactivities: The Impact of the Gem-Dimethyl Group

The most significant difference between 5-bromomethyl and 5-bromomethyl-5-methyl oxazolidinones lies in their reactivity in nucleophilic substitution reactions. This is a direct consequence of the steric hindrance imposed by the gem-dimethyl group at the C5 position.

5-Bromomethyl Oxazolidinones: The Accessible Electrophile

The 5-bromomethyl derivative is a primary alkyl halide. The carbon atom bearing the bromine is relatively unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.

Reactivity Profile:

  • Mechanism: Primarily undergoes SN2 reactions.

  • Rate: Generally fast with a wide range of nucleophiles.

  • Stereochemistry: The reaction proceeds with inversion of configuration at the methylene carbon (though this is often not a stereocenter itself).

This high reactivity makes 5-bromomethyl oxazolidinones ideal starting materials for the rapid synthesis of diverse libraries of C5-substituted analogues.

5-Bromomethyl-5-methyl Oxazolidinones: The Hindered Electrophile

The 5-bromomethyl-5-methyl derivative is structurally analogous to neopentyl bromide. The presence of the quaternary carbon adjacent to the methylene bromide creates significant steric hindrance, severely impeding the backside attack required for an SN2 reaction.

Reactivity Profile:

  • SN2 Reactions: Extremely slow to non-reactive under standard SN2 conditions.

  • SN1 Reactions: Also disfavored because the formation of a primary carbocation is energetically unfavorable. If forced under harsh conditions, rearrangement to a more stable tertiary carbocation is likely.

  • Alternative Pathways: Reactions may require more forcing conditions, specialized catalysts, or may proceed through different mechanisms altogether.

This dramatically reduced reactivity means that introducing new functionalities at the C5 position via the 5-bromomethyl-5-methyl intermediate is significantly more challenging.

Feature5-Bromomethyl Oxazolidinone5-Bromomethyl-5-methyl Oxazolidinone
Halide Type PrimaryNeopentyl-like (primary, but highly hindered)
SN2 Reactivity HighVery Low
Synthetic Utility Versatile intermediate for diverse C5-modificationsLimited utility for direct nucleophilic substitution

Implications for Drug Discovery and Development

The choice between incorporating a simple C5-methylene linker or a C5-gem-dimethylmethylene linker has profound implications for the drug discovery and development process.

Chemical Tractability and Library Synthesis

The high reactivity of 5-bromomethyl oxazolidinones allows for the efficient parallel synthesis of large libraries of compounds with diverse C5-substituents. This is a significant advantage in the early stages of drug discovery, where exploring a wide range of chemical space is crucial for identifying lead compounds. In contrast, the low reactivity of the 5-bromomethyl-5-methyl analogue makes it a less attractive intermediate for library synthesis.

Structure-Activity Relationships (SAR) and Biological Impact

While synthetically more challenging to derivatize, the introduction of a gem-dimethyl group at the C5 position could offer unique biological properties.

  • Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the C5-side chain. This can lock the molecule into a bioactive conformation, potentially leading to increased potency.

  • Metabolic Stability: The quaternary carbon can block sites of metabolism, potentially increasing the half-life of the drug.

  • Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

However, it is also important to consider the potential for negative impacts. The increased steric bulk could lead to a loss of binding affinity with the ribosomal target. Indeed, some studies on related oxazolidinone scaffolds have shown that gem-dimethyl substitution can lead to a decrease in antibacterial activity.[10]

Intellectual Property

The creation of novel oxazolidinone scaffolds with unique substitution patterns, such as the C5-gem-dimethyl motif, can provide a strong basis for new intellectual property, a critical consideration in pharmaceutical research and development.

Conclusion

The seemingly subtle difference between a 5-bromomethyl and a 5-bromomethyl-5-methyl oxazolidinone encapsulates a fundamental principle in medicinal chemistry: small structural changes can have profound effects on chemical reactivity and biological activity. While the former offers a facile entry into a diverse chemical space for SAR exploration, the latter presents significant synthetic challenges but may offer unique pharmacological advantages. A thorough understanding of these differences is essential for researchers and drug development professionals seeking to design the next generation of oxazolidinone antibiotics. The choice of which intermediate to pursue will depend on the specific goals of the research program, balancing the need for synthetic accessibility with the potential for discovering novel and improved therapeutic agents.

References

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patent landscape for 5-methyl substituted oxazolidinone antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the patent landscape, structure-activity relationships (SAR), and synthetic methodologies for 5-substituted methyl oxazolidinone antimicrobials.

From Blockbuster Origins to Next-Generation Resistance Breakers

Executive Summary

The oxazolidinone class, anchored by the commercial success of Linezolid (Zyvox) and Tedizolid (Sivextro), represents a critical synthetic arsenal against Gram-positive pathogens (MRSA, VRE) and Mycobacterium tuberculosis. The intellectual property (IP) landscape has shifted from protecting the core pharmacophore (the 2-oxazolidinone ring with a C5-methyl linker) to complex peripheral modifications designed to overcome the cfr (chloramphenicol-florfenicol resistance) gene and minimize mitochondrial toxicity (myelosuppression).

This guide analyzes the transition from expired "Generation 1" patents to the emerging "Generation 3" claims focusing on conformationally constrained scaffolds and hybrid molecules.

Part 1: Structural Foundation & Mechanism (The IP Core)

The "5-methyl substituted" nomenclature refers to the critical pharmacophore feature: a methylene group at the C5 position of the oxazolidinone ring (


).
The Chiral Imperative

Patent claims strictly specify the (S)-configuration at the C5 position. The (R)-enantiomer is essentially inactive.

  • Mechanism: The C5-side chain penetrates the P-site of the bacterial 50S ribosomal subunit. The specific spatial arrangement of the (S)-5-acetamidomethyl group (in Linezolid) allows for hydrogen bonding with the G2505 nucleotide of 23S rRNA.

  • IP Implication: Process patents often focus on the enantioselective synthesis of this chiral center, as racemic mixtures are clinically non-viable.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core Markush structure found in key patent families, highlighting where variations are legally claimed.

Oxazolidinone_SAR Core Oxazolidinone Core (S)-C5-Chiral Center Ring_A Ring A (N-Aryl) Essential for potency (Fluorine at 3-pos increases activity) Core->Ring_A N3 Position C5_Linker C5-Methyl Linker (-CH2-) Core->C5_Linker C5 Position Ring_B Ring B (C4-Substituent) Morpholine (Linezolid) Pyridine/Tetrazole (Tedizolid) Modulates PK/Solubility Ring_A->Ring_B Para Position IP_Note1 Pfizer/Upjohn (Expired) Ring_A->IP_Note1 Claimed in US 5,688,792 Side_Chain Side Chain (X) Acetamide (Gen 1) Hydroxyl/Prodrug (Gen 2) Triazole/Thioamide (Gen 3) C5_Linker->Side_Chain Terminal Group IP_Note2 Merck/Bayer/Trius (Active/Pending) Side_Chain->IP_Note2 Focus of Recent IP (Overcoming Resistance)

Caption: SAR map defining the patentable regions of the oxazolidinone scaffold. The C5-side chain is the primary vector for new IP generation.

Part 2: The Patent Generations

Generation 1: The Acetamidomethyl Era (Linezolid)
  • Key Patent: US 5,688,792 (Pfizer/Upjohn).

  • Status: EXPIRED (2015).

  • Claim Scope: Covered the N-aryl-2-oxazolidinone-5-acetamidomethyl structure.

  • Market Impact: Generic entry is widespread. The "patent cliff" has forced innovation into novel side chains.

Generation 2: Heterocyclic & Prodrug Modifications (Tedizolid)
  • Key Patent: US 8,420,676 (Trius/Bayer).

  • Status: ACTIVE (Exclusivity varies by region).

  • Innovation:

    • Ring B Modification: Replaced morpholine with a pyridine ring to improve potency.

    • C5 Modification: Used a 5-hydroxymethyl group, delivered as a phosphate prodrug to improve solubility.

    • Outcome: Potency against Linezolid-resistant strains (cfr positive).

Generation 3: Emerging Scaffolds (2017–Present)

Recent filings focus on "hybrid" molecules and conformationally constrained rings to evade efflux pumps and ribosomal mutations.

FeatureRepresentative Patent/ApplicationAssigneeTechnical Focus
Anti-TB Specific WO 2017/066964MerckNovel oxazolidinones optimized for M. tuberculosis penetration.
Triazole Linkers US 2020/0123123VariousReplacement of acetamide with 1,2,3-triazoles via click chemistry to enhance binding affinity.
Fused Rings WO 2019/034729CadilaTricyclic fused systems to lock the C5-conformation, reducing entropic penalty upon binding.
Hybrid Drugs US 10,111,965MelintaOxazolidinone-Quinolone hybrids (dual mechanism of action).

Part 3: Process Chemistry & Manufacturing IP

While composition of matter patents expire, process patents remain a formidable barrier to entry for generics. The synthesis of the chiral C5-center is the "crown jewel" of manufacturing IP.

The "Chiral Pool" vs. "Asymmetric" Routes
  • Mannitol/Glyceraldehyde Route: Early academic routes; not scalable due to cost.

  • Glycidyl Butyrate Route (The Industrial Standard):

    • Uses (R)-glycidyl butyrate to install the (S)-center via nucleophilic opening.

    • Highly cited in process patents (e.g., Pfizer manufacturing patents).

  • Asymmetric Carbamoylation:

    • Uses chiral lithium amides or copper-catalyzed Henry reactions.

Patented Synthesis Workflow (Visualized)

The following DOT diagram illustrates a common patented route utilizing the hydrolytic kinetic resolution (HKR) or chiral pool starting materials.

Synthesis_Pathway Start 3,4-Difluoronitrobenzene (Starting Material) Nitro_Int Nitro-Aryl Intermediate Start->Nitro_Int Nucleophilic Subst. Amine Morpholine/Piperazine deriv. Amine->Nitro_Int Aniline Aniline Intermediate (Reduction) Nitro_Int->Aniline H2, Pd/C Oxazolidinone_Ring Oxazolidinone Ring Formation (Lithium t-butoxide mediated) Aniline->Oxazolidinone_Ring Carbamate formation Chiral_Reagent (R)-Glycidyl Butyrate or (S)-N-Cbz-Alanine Chiral_Reagent->Oxazolidinone_Ring Chiral Induction Conversion C5-Side Chain Modification (Mesylation -> Azide -> Acetylation) Oxazolidinone_Ring->Conversion Final_Drug Final (S)-Oxazolidinone (>99% ee) Conversion->Final_Drug

Caption: Industrial synthesis pathway emphasizing the introduction of chirality, a key checkpoint in process patent litigation.

Part 4: Experimental Validation Protocols

To validate a novel 5-methyl substituted oxazolidinone against current IP claims, the following self-validating protocol is recommended.

Protocol: Minimum Inhibitory Concentration (MIC) & Cross-Resistance Profiling

Objective: Determine if the new derivative overcomes cfr-mediated resistance (a key requirement for new patentability).

Materials:

  • Control Strains: S. aureus ATCC 29213 (Susceptible), S. aureus CM05 (Linezolid-resistant, cfr+).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology:

  • Stock Prep: Dissolve test compounds in 100% DMSO to 10 mg/mL. Dilute to 64 µg/mL in CAMHB.

  • Plate Setup: Use 96-well plates. Dispense 100 µL of 2x drug concentration in Column 1. Serial dilute (1:2) across to Column 10.[1]

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to all wells (Final:

    
     CFU/mL).
    
  • Incubation: 35°C for 16-20 hours.

  • Validation:

    • Linezolid Control MIC must fall within CLSI ranges (1-4 µg/mL for ATCC 29213).

    • If cfr+ strain MIC is >8 µg/mL, the compound fails the "Next-Gen" criteria.

Protocol: In Vitro Transcription/Translation (IVTT) Assay

Objective: Confirm mechanism of action (protein synthesis inhibition) to distinguish from non-specific membrane disruptors.

  • Use an E. coli S30 extract system coupled with a luciferase reporter plasmid.

  • Add test compound (0.1 - 100 µM).

  • Measure luminescence.

  • Success Criteria:

    
     should correlate with MIC values. A disconnect (High MIC, Low 
    
    
    
    ) suggests permeability issues (efflux).

References

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Chem Pharm Bull (Tokyo). 2001.[2]

    • Source:

  • Oxazolidinone antimicrobials: a patent review (2012-2015). Expert Opin Ther Pat. 2016.[3]

    • Source:

  • Substituted oxazine and thiazine oxazolidinone antimicrobials (US P

    • Source:

  • Oxazolidinone derivatives (Tedizolid P

    • Source:

  • Oxazolidinone compounds and methods of use thereof as antibacterial agents (WO 2017/066964). [4]

    • Source: [4]

  • FDA Orange Book: Approved Drug Products with Therapeutic Equivalence Evalu

    • Source:

Sources

Methodological & Application

Application Note: Synthesis of 5-(Bromomethyl)-5-methyl-2-oxazolidinone via Bromocyclization of Methallyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Process Optimization

Introduction & Strategic Rationale

Oxazolidinones are highly privileged heterocyclic pharmacophores, most notably recognized as the core structural motif in the oxazolidinone class of antibiotics (e.g., Linezolid). Beyond their direct therapeutic applications, halogenated oxazolidinones serve as versatile synthetic intermediates; the pendant halomethyl group allows for late-stage diversification via nucleophilic displacement, cross-coupling, or amination.

The synthesis of 5-(bromomethyl)-5-methyl-2-oxazolidinone from methallyl amine (2-methylprop-2-en-1-amine) is a classic demonstration of atom-economical heterocycle construction. By utilizing a tandem protection-halocyclization strategy, the tert-butoxycarbonyl (Boc) protecting group is repurposed as an internal nucleophile. This guide outlines a highly reproducible, two-step protocol designed with built-in analytical checkpoints to ensure a self-validating synthetic workflow.

Mechanistic Insights & Reaction Design

To achieve high yields and strict regiocontrol, it is critical to understand the causality behind the reagent and condition selections.

Step 1: Carbamate Formation

The initial step involves the protection of the primary amine using Di-tert-butyl dicarbonate (


). This is not merely a protective measure; the Boc group is essential for the subsequent cyclization. The resulting carbamate provides a highly nucleophilic carbonyl oxygen that will participate in the ring-closing event.
Step 2: Electrophilic Bromocyclization

The transformation of N-Boc-methallylamine into the target oxazolidinone is driven by an electrophilic addition followed by an intramolecular ring closure [1].

  • Regioselectivity (Baldwin's Rules): The reaction of the terminal alkene with N-bromosuccinimide (NBS) generates a transient bromonium ion. According to Baldwin’s rules for ring closure, the intramolecular attack by the carbamate oxygen onto the more substituted internal carbon (C2 of the methallyl group) proceeds via a kinetically favored 5-exo-trig pathway. This is driven by the stabilization of the partial positive charge at the tertiary carbon (Markovnikov-type selectivity).

  • De-alkylation: The resulting cyclic intermediate is a positively charged 2-(tert-butoxy)oxazolidine. To reach the thermodynamic sink (the neutral oxazolidinone), the intermediate undergoes rapid de-alkylation, shedding a tert-butyl cation which either eliminates to form isobutylene and a proton, or reacts with bromide to form tert-butyl bromide [2].

Causality Behind Experimental Choices
  • Exclusion of Light during Bromination: NBS can undergo homolytic cleavage under light to form bromine radicals, leading to unwanted Wohl-Ziegler allylic bromination at the methyl group. Conducting the reaction in the dark ensures a strictly electrophilic pathway.

  • Solvent Selection (Acetonitrile): Polar aprotic solvents like MeCN stabilize the transient bromonium ion and the cyclic oxonium intermediate, accelerating the cyclization.

  • Role of Base (

    
    ):  The de-alkylation step generates acidic byproducts (HBr). A mild base acts as an acid scavenger, preventing the premature acidic cleavage of the Boc group from unreacted starting material.
    

Workflow A Methallyl Amine (Starting Material) B Boc2O, Et3N DCM, 0 °C to RT A->B C N-Boc-methallylamine (Intermediate) B->C D NBS, K2CO3, MeCN 0 °C to RT, Dark C->D E 5-(Bromomethyl)-5-methyl- 2-oxazolidinone D->E

Figure 1: Two-step synthetic workflow for this compound.

Mechanism N1 N-Boc-methallylamine N2 Bromonium Ion Intermediate (Electrophilic Addition) N1->N2 + NBS N3 5-exo-trig Cyclization (Intramolecular O-Attack) N2->N3 Baldwin's Rules N4 Cyclic Oxonium Species (Positively Charged) N3->N4 N5 De-alkylation (Loss of t-Bu Cation) N4->N5 - t-BuBr / Isobutylene N6 Target Oxazolidinone (Thermodynamic Product) N5->N6 + H+ Neutralization

Figure 2: Mechanistic sequence of the bromocyclization highlighting the 5-exo-trig pathway.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Boc-methallylamine

Scale: 10.0 mmol

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methallyl amine (0.71 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (

    
    , 1.53 mL, 11.0 mmol). Cool the mixture to 0 °C using an ice-water bath.
    
  • Protection: Dissolve

    
     (2.29 g, 10.5 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). Validation cue: The starting amine stains strongly with ninhydrin (deep purple). The product will not stain with ninhydrin but will show a bright yellow spot against a purple background when stained with basic

    
     (due to the intact alkene).
    
  • Workup: Quench with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to afford the intermediate as a colorless oil. (Used without further purification).
Protocol B: Bromocyclization to this compound

Scale: 5.0 mmol

  • Setup: In a 50 mL round-bottom flask wrapped entirely in aluminum foil (to exclude light), dissolve N-Boc-methallylamine (0.86 g, 5.0 mmol) in anhydrous acetonitrile (MeCN, 15 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (1.04 g, 7.5 mmol). Cool the suspension to 0 °C.
    
  • Bromination: Add N-bromosuccinimide (NBS, 1.07 g, 6.0 mmol) portionwise over 15 minutes. Validation cue: The solution will temporarily turn pale yellow/orange upon each addition, fading as the electrophile is consumed.

  • Reaction: Stir the mixture at RT for 12 hours in the dark.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 2:1). Validation cue: The starting material stains with

    
    . The target oxazolidinone lacks the double bond and will not  stain with 
    
    
    
    , but will stain dark blue/green with Phosphomolybdic Acid (PMA) upon heating.
  • Quench: Add 10 mL of saturated aqueous

    
    . Validation cue: Any residual yellow color from trace 
    
    
    
    will immediately dissipate, yielding a colorless biphasic mixture.
  • Workup & Purification: Extract with EtOAc (

    
     mL). Wash the combined organics with water and brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to yield the pure oxazolidinone as a white solid.

Quantitative Data & Analytical Characterization

Reaction Parameters & Expected Yields
ParameterStep 1: Boc ProtectionStep 2: Bromocyclization
Limiting Reagent Methallyl amine (1.0 eq)N-Boc-methallylamine (1.0 eq)
Key Reagents

(1.05 eq),

(1.1 eq)
NBS (1.2 eq),

(1.5 eq)
Solvent & Temp DCM, 0 °C

RT
MeCN, 0 °C

RT (Dark)
Reaction Time 4 hours12 hours
Expected Yield > 95% (Quantitative)75 – 85%
Product State Colorless oilWhite solid
Diagnostic H NMR Shifts (Target Molecule)

To confirm the successful cyclization and regioselectivity, verify the following diagnostic signals in


H NMR (

, 400 MHz):
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Significance
~ 5.80 Broad singlet1H-NH -Confirms secondary amine in the oxazolidinone ring.
~ 3.45 AB Quartet / 2d2H-CH

Br
Confirms the exocyclic bromomethyl group (diastereotopic protons).
~ 3.30 AB Quartet / 2d2H-CH

-N
Confirms the C4 ring protons (diastereotopic).
~ 1.50 Singlet3H-CH

Confirms the C5 methyl group.

(Note: The absence of a massive 9H singlet at ~1.45 ppm confirms the complete de-alkylation of the Boc group).

References

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy National Institutes of Health (NIH) / PMC This comprehensive review details the atom-selective halocyclization of olefinic amides and carbamates, explaining the kinetic preferences for 5-exo-trig pathways over 6-endo alternatives.1[1]

  • Mechanistic Investigation of an Organocatalytic Bromocyclization of O‐Allyl Carbamates ChemCatChem / ResearchGate This mechanistic study utilizes DFT calculations and intermediate trapping to prove the formation of the cyclic oxonium species and subsequent de-alkylation in the synthesis of oxazolidinones from allyl carbamates.2[2]

Sources

Application Note: Nucleophilic Substitution of 5-Bromomethyl Groups with Azides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 5-bromomethyl heteroaromatics (e.g., isoxazoles, furans, thiophenes) to their corresponding azides is a pivotal transformation in medicinal chemistry, serving as a gateway to 1,2,3-triazoles (via CuAAC "Click" chemistry) or primary amines (via Staudinger reduction). While mechanistically a straightforward


 displacement, the reaction presents significant process safety hazards—specifically the risk of forming explosive diazidomethane or hydrazoic acid.

This guide provides a validated, safety-first methodology for this transformation. It contrasts the traditional homogeneous approach (DMF/DMSO) with a scalable Phase Transfer Catalysis (PTC) protocol, offering researchers flexibility based on substrate solubility and scale.

Mechanistic Insight & Reaction Design

The Reaction Landscape

The 5-bromomethyl group on heteroaromatic rings is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the heterocycle, which stabilizes the transition state. However, this same activation makes the substrate prone to side reactions, such as hydrolysis to the alcohol or elimination to the exocyclic methylene species (fulvene-like structures), particularly in basic media.

The "DCM Trap" (Critical Safety Warning)

A common error in laboratory scale-up is the use of Dichloromethane (DCM) as a solvent or extraction medium with sodium azide.

  • Hazard: Sodium azide reacts with DCM to form Diazidomethane (

    
    ).
    
  • Risk: Diazidomethane is a highly volatile, shock-sensitive explosive that can detonate in rotary evaporator condensers.[1]

  • Directive: NEVER use halogenated solvents (DCM, Chloroform, Dichloroethane) in the presence of azide ions.

Reaction Pathway Visualization

The following diagram illustrates the


 mechanism and the critical solvent-dependent pathways.

ReactionPathway Substrate 5-Bromomethyl Substrate TS Transition State [N3...C...Br]‡ Substrate->TS + NaN3 Product 5-Azidomethyl Product TS->Product Major Pathway SideProduct Side Product: Hydroxymethyl (Hydrolysis) TS->SideProduct High Temp / High pH Polar Polar Aprotic (DMF/DMSO) Polar->TS Solvates Cation PTC Phase Transfer (EtOAc/Water + TBAB) PTC->TS Ion Pair Transport

Figure 1: Mechanistic pathway highlighting the


 displacement and solvent strategies.

Experimental Protocols

Protocol A: Homogeneous Substitution (Small Scale / High Solubility)

Best for: Milligram to gram-scale reactions where substrate solubility is low in non-polar solvents. Solvent System: DMSO or DMF (Anhydrous).

Reagents:

  • Substrate: 1.0 equiv.

  • Sodium Azide (

    
    ): 1.1 – 1.2 equiv.
    
  • Potassium Iodide (KI): 0.1 equiv (Optional catalyst).

Procedure:

  • Preparation: In a fume hood, charge a round-bottom flask with the 5-bromomethyl substrate.

  • Solvation: Add anhydrous DMSO (5–10 mL per gram of substrate). Stir until dissolved.

  • Azide Addition: Add solid

    
     in a single portion. Note: Use a plastic spatula. Metal spatulas can form shock-sensitive metal azides.
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours.

    • Optimization: If conversion is slow (<50% at 2h), add 10 mol% KI. Avoid heating >60°C to prevent decomposition.

  • Quench & Workup:

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Extract with Ethyl Acetate or TBME (3x). Do not use DCM.

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMSO/DMF.

    • Dry over

      
      , filter, and concentrate at <40°C.
      
Protocol B: Phase Transfer Catalysis (Scalable / Green)

Best for: Multi-gram scale, avoiding high-boiling solvents like DMF/DMSO, and simplifying workup. Solvent System: Ethyl Acetate (or Toluene) / Water.

Reagents:

  • Substrate: 1.0 equiv.

  • Sodium Azide (

    
    ): 1.2 – 1.5 equiv (dissolved in water).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 – 0.1 equiv).

Procedure:

  • Organic Phase: Dissolve the substrate in Ethyl Acetate (or Toluene).

  • Aqueous Phase: Prepare a saturated solution of

    
     in water.
    
  • Initiation: Combine phases and add the Phase Transfer Catalyst (TBAB).

  • Reaction: Stir vigorously (high RPM required for emulsion) at 40–50°C.

    • Monitoring: Reaction is typically slower than Method A (4–12 hours). Monitor by TLC/HPLC.

  • Workup:

    • Separate phases.[2]

    • The organic layer contains the product. The aqueous layer contains excess azide.[3]

    • Wash organic layer with water (2x) to remove catalyst and trace azide.

Safety Engineering & Waste Disposal

Handling azides requires a dedicated safety workflow.[3][4][5] The following decision tree outlines the critical "Stop/Go" decisions.

SafetyFlow Start Start Workup SolventCheck Is DCM/CHCl3 present? Start->SolventCheck Stop STOP: Explosion Risk Swap Solvent SolventCheck->Stop Yes Proceed Proceed with Extraction (EtOAc/TBME) SolventCheck->Proceed No Waste Aqueous Waste (Contains NaN3) Proceed->Waste Quench Quench Procedure: Add NaNO2 + H2SO4 (Controlled) Waste->Quench Final Dispose as Hazardous Waste Quench->Final

Figure 2: Safety decision tree for azide workup and disposal.

Deactivation Protocol (Quenching)

Never pour azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).

  • Chemical Destruction: Treat the aqueous waste with excess Sodium Nitrite (

    
    ).
    
  • Acidification: Slowly add 20% Sulfuric Acid (

    
    ) while stirring in a fume hood.
    
    • Reaction:

      
      .
      
    • Warning: This releases toxic NO gas. Ensure excellent ventilation.[4]

  • Verification: Test with starch-iodide paper (blue = excess nitrite present, azide destroyed).

Data & Troubleshooting

Comparative Data: Solvent Systems
ParameterMethod A (DMF/DMSO)Method B (PTC - EtOAc/H2O)
Reaction Rate Fast (1–3 h)Moderate (4–12 h)
Workup Tedious (requires extensive washing)Simple (phase separation)
Safety Moderate (dissolved azide handled)High (azide stays in aqueous)
Yield (Typical) 85–95%80–90%
Impurity Profile CleanTrace hydrolysis possible
Analytical QC (NMR/IR)
  • 1H NMR: Look for the "methylene shift." The

    
    -Br signal (typically 
    
    
    
    4.4–4.6 ppm) will shift upfield to
    
    
    4.2–4.4 ppm for
    
    
    -
    
    
    .
  • IR Spectroscopy: The azide stretch is diagnostic and strong at 2090–2110 cm⁻¹ .

References

  • Reaction Specifics (Furfural/Isoxazole)

    • Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block.[6] Synthesis, 2019. Link

    • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine.[7] J. Med. Chem., 1983. Link

  • Safety Protocols (Azides)

    • Safe Handling of Azido Compounds (SOP). University of New Mexico/ACS Guidelines. Link

    • Sodium Azide: Uses, safety and sustainable alternatives.[8] Abcam/Merck Safety Guides. Link

    • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angew. Chem. Int. Ed., 2005. Link

  • Phase Transfer Catalysis

    • Phase-Transfer Catalysis in Organic Syntheses.[9] CRDEEP Journals. Link

Sources

Application Note: Biocatalytic Synthesis of Chiral 5-(Bromomethyl)-5-methyl-2-oxazolidinone via Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Asymmetric synthesis, biocatalysis, and quaternary stereocenter generation

Introduction & Strategic Rationale

Chiral 5-halomethyl-2-oxazolidinones are indispensable building blocks in medicinal chemistry. They serve as direct precursors to a vast array of pharmacophores, most notably the linezolid class of antibacterial agents and novel peroxisome proliferator-activated receptor (PPAR) agonists used in metabolic disease therapies ().

While the asymmetric synthesis of secondary stereocenters at the oxazolidinone 5-position is well-documented, the construction of a quaternary stereocenter—such as the one found in 5-(bromomethyl)-5-methyl-2-oxazolidinone—presents a formidable synthetic hurdle. Traditional chemical asymmetric desymmetrization often suffers from poor yields and low enantioselectivity due to the severe steric hindrance of the quaternary carbon.

To overcome this, we employ a highly efficient biocatalytic Dynamic Kinetic Resolution (DKR) strategy. By leveraging the promiscuous nucleophilic ring-opening activity of Halohydrin Dehalogenase (HHDH)—specifically the HheC variant from Agrobacterium radiobacter AD1—we can bypass the 50% theoretical yield limit of classical kinetic resolution, achieving near-quantitative yields with >99% enantiomeric excess (ee) ().

Mechanistic Causality & Pathway Visualization

The elegance of this system lies in the dual catalytic role of the HheC enzyme, which orchestrates both the forward product formation and the in situ racemization of the unreacted substrate.

  • Enantioselective Cyanolysis (The Forward Reaction): HheC exhibits a profound stereopreference for the (S)-enantiomer of rac-2-bromomethyl-2-methyloxirane. The enzyme's unique Ser132-Tyr145-Arg149 catalytic triad hydrogen-bonds to the epoxide oxygen, activating it for regioselective nucleophilic attack by the cyanate anion (OCN⁻) at the terminal methylene (). The resulting transient isocyanate intermediate undergoes rapid, spontaneous intramolecular cyclization to form the stable 2-oxazolidinone ring.

  • In Situ Racemization (The DKR Engine): In a standard kinetic resolution, the slower-reacting (R)-epoxide would accumulate as dead-end waste. However, HheC also catalyzes the reversible ring-opening of epoxides with halides. By introducing a precisely calibrated, catalytic amount of bromide ions (Br⁻), the unreacted (R)-epoxide is continuously opened to form an achiral intermediate (1,3-dibromo-2-methyl-2-propanol). This intermediate subsequently re-closes to form the racemic epoxide, continually funneling the depleted (S)-enantiomer back into the cyanolysis pathway.

DKR_Mechanism cluster_racemization In Situ Racemization (HheC Catalyzed) R_epox (R)-2-Bromomethyl- 2-methyloxirane Dibromo 1,3-Dibromo-2-methyl- 2-propanol R_epox->Dibromo + Br⁻ Product (S)-5-(Bromomethyl)-5-methyl- 2-oxazolidinone R_epox->Product NaOCN (Slow) S_epox (S)-2-Bromomethyl- 2-methyloxirane S_epox->Product NaOCN (Fast) Dibromo->S_epox - Br⁻

Biocatalytic Dynamic Kinetic Resolution (DKR) pathway catalyzed by Halohydrin Dehalogenase.

Quantitative Performance Data

The superiority of the DKR approach over standard kinetic resolution is evident in the final yield and optical purity metrics. The addition of catalytic bromide fundamentally shifts the reaction from a 50% yield ceiling to a near-quantitative transformation.

Reaction StrategySubstrateCatalystAdditiveYield (%)Product ee (%)
Standard Kinetic Resolution rac-2-Bromomethyl-2-methyloxiraneHheCNone< 50> 99
Dynamic Kinetic Resolution rac-2-Bromomethyl-2-methyloxiraneHheC10 mM KBr87> 99
Dynamic Kinetic Resolution rac-Epibromohydrin (Reference)HheC10 mM KBr9789

Data summarized from foundational DKR optimization studies ().

Experimental Protocol: Self-Validating DKR Workflow

A protocol is only as robust as its built-in diagnostics. This workflow is engineered as a self-validating system , integrating real-time kinetic readouts and temporal chromatographic sampling to ensure mechanistic fidelity.

Critical Reagents & Causality
  • Buffer Selection (Tris-SO₄): Tris-SO₄ (50 mM, pH 7.5) is strictly utilized over the more common Tris-HCl. Causality: Introducing chloride ions into the matrix would trigger competitive halohydrin formation by the enzyme, leading to chlorinated byproducts and derailing the precise bromide-driven racemization equilibrium.

  • Bromide Loading (10 mM KBr): Causality: This concentration is high enough to drive the racemization of the (R)-epoxide but low enough to prevent competitive inhibition of the forward cyanolysis step.

Step-by-Step Methodology
  • System Initialization: In a jacketed reaction vessel equipped with a pH-stat and magnetic stirring, add 50 mL of Tris-SO₄ buffer (50 mM, pH 7.5). Introduce sodium cyanate (NaOCN, 100 mM) and potassium bromide (KBr, 10 mM).

  • Enzyme Equilibration: Add purified HheC enzyme to achieve a final concentration of 1.5 mg/mL. Stir gently at 25 °C for 5 minutes to ensure thermal and conformational equilibration.

  • Substrate Feeding & Real-Time Validation (Checkpoint 1): Introduce rac-2-bromomethyl-2-methyloxirane to a final concentration of 50 mM.

    • Self-Validation: Immediately monitor the pH-stat. The cyclization of the isocyanate intermediate consumes protons. A steady, automated requirement for 0.1 M H₂SO₄ to maintain pH 7.5 validates that the forward cyanolysis is actively occurring. If acid consumption stalls, the enzyme has been deactivated or substrate inhibition has occurred.

  • Temporal Chromatographic Monitoring (Checkpoint 2): Extract 100 µL aliquots from the reaction mixture at 1h, 4h, and 12h. Extract these aliquots with ethyl acetate, dry over anhydrous Na₂SO₄, and analyze via chiral GC (e.g., CP-Chirasil-Dex CB column).

    • Self-Validation: In a perfectly tuned DKR, the ee of the residual epoxide should remain near zero (racemic). A rising (R)-epoxide ee serves as an immediate diagnostic that the racemization rate is lagging behind the cyanolysis rate.

  • Termination and Extraction: After 24 hours (or when GC confirms >95% substrate depletion), terminate the reaction by extracting the aqueous phase three times with equal volumes of ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-5-(bromomethyl)-5-methyl-2-oxazolidinone as a highly pure white solid.

Downstream Applications in Drug Development

The resulting (S)-5-(bromomethyl)-5-methyl-2-oxazolidinone is a highly versatile, structurally primed chiral building block. The presence of the quaternary methyl group restricts the conformational flexibility of downstream derivatives, often leading to enhanced target binding affinity and improved metabolic stability in drug candidates.

  • Azidolysis & Amination: The bromomethyl moiety is perfectly primed for S_N2 displacement. Treatment with NaN₃ yields the corresponding azidomethyl derivative, which can be easily reduced (via Staudinger reduction or hydrogenation) to an aminomethyl group—the core pharmacophore required for synthesizing next-generation oxazolidinone antibiotics.

  • Etherification for Metabolic Targets: Reaction with various functionalized phenoxides generates aryloxymethyl derivatives. These rigidified scaffolds are heavily utilized in the development of PPAR-α/γ dual agonists, where the oxazolidinone ring acts as a polar headgroup that stabilizes the AF-2 helix of the receptor.

References

  • Mikleušević, A., Hameršak, Z., Salopek-Sondi, B., Tang, L., Janssen, D. B., & Majerić Elenkov, M. (2015). "Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution." Advanced Synthesis & Catalysis, 357(8), 1709-1714. URL:[Link]

  • Ohta, T., et al. (2000). "A Three-Step Synthesis of Optically Active 5-Halomethyl-2-oxazolidinones; Asymmetric Desymmetrization of Prochiral 1,3-Dihalo-2-propanols." Heterocycles, 54(1), 239-242. URL:[Link]

  • Majerić Elenkov, M., et al. (2006). "Halohydrin dehalogenases and their potential in biocatalysis." Advances in Biochemical Engineering/Biotechnology, 100, 101-131. URL:[Link]

Application Note: Preparation of C5-Methyl Linezolid Analogs using Bromomethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of C5-substituted oxazolidinone antibiotics—specifically Linezolid analogs—utilizing a versatile (R)-5-(bromomethyl)oxazolidin-2-one scaffold. While the commercial synthesis of Linezolid often employs (S)-epichlorohydrin or (R)-glycidyl butyrate, the use of (S)-epibromohydrin offers distinct advantages in kinetic resolution and downstream functionalization. The bromomethyl group serves as a superior electrophilic "warhead" compared to its chlorinated counterpart, facilitating milder nucleophilic displacement conditions for generating diverse C5-side chain libraries.

This guide provides a self-validating protocol for the Lithium tert-butoxide (LiOtBu) mediated cyclization of aryl carbamates with (S)-epibromohydrin, followed by divergent synthesis strategies.

Scientific Rationale & Retrosynthesis

The Strategic Advantage of Bromomethyl Intermediates

The oxazolidinone pharmacophore requires a specific (S)-configuration at the C5 position for antibacterial potency against MRSA and VRE. The synthesis hinges on the construction of the 2-oxazolidinone ring.

  • Why Epibromohydrin? The bromide ion is a better leaving group than chloride (

    
     of HBr < HCl). This accelerates the subsequent 
    
    
    
    displacement reactions required to install the acetamidomethyl side chain or its analogs, often allowing these steps to proceed at lower temperatures, reducing thermal degradation of the morpholine ring.
  • Stereochemical Logic: To obtain the bioactive (S)-Linezolid analog, we must synthesize the (R)-5-bromomethyl intermediate. The subsequent displacement by a nucleophile (e.g., azide or phthalimide) proceeds with Walden inversion, yielding the desired (S)-configuration.

Retrosynthetic Pathway

The workflow follows a convergent path:

  • Precursor: Protection of 3-fluoro-4-morpholinoaniline as a carbamate.[1]

  • Cyclization (Key Step): Reaction with (S)-epibromohydrin to form the chiral ring.

  • Divergence: Nucleophilic attack on the C5-bromomethyl handle.

Retrosynthesis Final C5-Modified Linezolid Analogs (S)-Configuration Inter (R)-5-(Bromomethyl) Intermediate Inter->Final SN2 Displacement (Inversion) Aniline 3-Fluoro-4-morpholinoaniline Aniline->Inter Carbamate Formation + Cyclization Epi (S)-Epibromohydrin Epi->Inter LiOtBu / DMF Nu Nucleophiles (Azides, Amines, Thiols) Nu->Final

Figure 1: Retrosynthetic logic for C5-modified analogs. The (R)-bromomethyl intermediate is the divergent point for library generation.

Detailed Experimental Protocols

Step 1: Carbamate Formation

Objective: Convert the aniline to a reactive carbamate (Cbz or Methyl carbamate) to facilitate deprotonation.

  • Reagents: 3-Fluoro-4-morpholinoaniline (1.0 equiv), Benzyl chloroformate (Cbz-Cl) (1.1 equiv), NaHCO3 (2.5 equiv).

  • Solvent: Acetone/Water (1:1 v/v).

Protocol:

  • Dissolve 3-fluoro-4-morpholinoaniline (10 mmol) in Acetone/Water (50 mL).

  • Cool to 0°C. Add NaHCO3 slowly.

  • Add Cbz-Cl dropwise over 30 minutes.

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of aniline (

    
    ) and appearance of carbamate (
    
    
    
    ).
  • Workup: Evaporate acetone, extract with EtOAc, wash with brine, dry over MgSO4. Recrystallize from Hexane/EtOAc.

Step 2: The Critical Cyclization (Bromomethyl Intermediate)

Objective: Stereoselective formation of (R)-5-(bromomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .

Mechanism: The base (LiOtBu) deprotonates the carbamate nitrogen. The anion attacks the epoxide of (S)-epibromohydrin. Intramolecular cyclization eliminates the benzyloxy group (as benzyl alcohol/carbonate) to close the ring.

  • Reagents:

    • N-Cbz-3-fluoro-4-morpholinoaniline (1.0 equiv)

    • (S)-(+)-Epibromohydrin (1.5 equiv, >98% ee)

    • Lithium tert-butoxide (LiOtBu) (2.2 equiv)

  • Solvent: THF (anhydrous) or DMF (for scale-up).

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask; purge with Nitrogen/Argon.

  • Dissolve N-Cbz-aniline (5.0 g, 15 mmol) in anhydrous THF (50 mL). Cool to -10°C .

  • Base Addition: Add LiOtBu (1.0 M in THF) dropwise. The solution will turn yellow/orange (anion formation). Stir for 30 min.

  • Epoxide Addition: Add (S)-epibromohydrin (2.05 g, 22.5 mmol) dropwise.

  • Ramp: Allow the mixture to warm slowly to 25°C over 4 hours. Stir for an additional 12 hours.

    • Note: Monitoring is critical.[2] If elimination (formation of vinylic side products) is observed, lower temperature to 0°C and extend time.

  • Quench: Add saturated NH4Cl solution (20 mL).

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash organic layer with water (to remove DMF/salts) and brine.

  • Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexane).

    • Target Yield: 75-85%.

    • Physical Data: White solid.[3][4] Melting point: 115-117°C (lit).

Critical Process Parameters (CPPs):

ParameterSpecificationImpact
Temperature-10°C

25°C
High temp (>40°C) promotes elimination to allylic byproducts.
Stoichiometry1.5 eq EpibromohydrinExcess ensures complete consumption of carbamate.
Water Content< 0.05%Moisture quenches the lithiated intermediate, reducing yield.
Step 3: Divergent Synthesis of Analogs

Objective: Nucleophilic displacement of the bromide to generate the "C5-methyl" analog library.

Method A: Synthesis of Standard Linezolid (Acetamide)

  • React (R)-Bromomethyl intermediate with NaN3 (Sodium Azide) in DMF at 70°C for 4 hours.

    • Result: (S)-5-azidomethyl intermediate (Inversion).

  • Hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3) to amine.

  • Acetylation (Ac2O, Pyridine).

Method B: Synthesis of Triazole Analogs (Click Chemistry)

  • React (S)-5-azidomethyl intermediate (from step A.1) with various alkynes using CuI/Ascorbate.

Method C: Thio-Analogs (S-nucleophiles)

  • React (R)-Bromomethyl intermediate with Potassium Thioacetate (KSAc) in DMF.

    • Result: Direct formation of the thio-ester with inversion.

Mechanistic Visualization

The following diagram illustrates the specific pathway for the LiOtBu-mediated cyclization, highlighting the stereochemical retention at the chiral center during the initial attack, followed by the definition of the (R)-bromomethyl center.

Mechanism Carbamate N-Cbz-Aniline Anion Lithiated Anion (Nu-) Carbamate->Anion LiOtBu (-10°C) Transition Tetrahedral Intermediate Anion->Transition Attacks C1 of (S)-Epi S_Epi (S)-Epibromohydrin S_Epi->Transition Ring Opening Product (R)-5-Bromomethyl Oxazolidinone Transition->Product Cyclization & Cbz Elimination

Figure 2: Mechanistic flow of the oxazolidinone ring construction. The stereocenter from (S)-epibromohydrin dictates the (R)-configuration of the product.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

  • Chiral HPLC:

    • Column: Chiralpak IA or AD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Criteria: The (R)-bromomethyl intermediate must show >98% ee. If ee drops, check the optical purity of the starting (S)-epibromohydrin.

  • NMR Validation (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Look for the characteristic oxazolidinone protons:

      
       4.7-4.8 (m, 1H, C5-H), 
      
      
      
      4.1 (t, 1H, C4-H),
      
      
      3.8 (dd, 1H, C4-H).
    • The Bromomethyl protons typically appear as a doublet of doublets around

      
       3.5-3.6 ppm.
      
  • Melting Point:

    • Pure (R)-bromomethyl intermediate: 115-117°C . Significant depression indicates incomplete cyclization or impurities.

Safety & Handling

  • Epibromohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves. Destroy excess epoxide with aqueous NaOH/Thiosulfate.

  • Sodium Azide (if used for analogs): Highly toxic and can form explosive metal azides. Do not use metal spatulas. Quench reactions with excess water and bleach (in a dedicated waste stream) to oxidize azide to nitrogen.

  • Lithium tert-butoxide: Moisture sensitive and corrosive. Store under argon.

References

  • Brickner, S. J. et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Perrault, W. R. et al. (2003).[5] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546.

  • Madhusudhan, G. et al. (2011).[6][7] "A new and alternate synthesis of Linezolid: An antibacterial agent."[5][6] Der Pharma Chemica, 3(4), 219-226.[6]

  • Wang, G. et al. (2014). "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 19(9), 12502-12512. (Demonstrates Goldberg coupling/Epibromohydrin utility).

Sources

Application Note: Functionalization of 5-(Bromomethyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the functionalization of 5-(bromomethyl)-5-methyl-2-oxazolidinone with amines. This guide addresses the specific synthetic challenge posed by the quaternary C5 center, which renders the bromomethyl group a neopentyl-like electrophile, significantly hindering standard


 reactions compared to the more common Linezolid intermediates.

Abstract & Strategic Overview

The functionalization of This compound presents a distinct challenge compared to the standard 5-bromomethyl-2-oxazolidinone intermediates used in Linezolid synthesis. The presence of the C5-methyl group creates a quaternary center adjacent to the electrophilic carbon, classifying the substrate as a neopentyl bromide .

Nucleophilic substitution (


) at neopentyl centers is kinetically disfavored (often 

times slower than primary alkyl halides) due to severe steric hindrance blocking the backside attack trajectory. Consequently, standard protocols (e.g., refluxing with amine in ethanol) often fail or lead to side reactions such as elimination or ring opening.

This guide provides two optimized protocols:

  • Indirect Amination (The "Gold Standard"): Displacement with azide followed by reduction. This is the most reliable method due to the linear, small nature of the azide nucleophile.

  • Direct Aminolysis (High-Pressure/Catalytic): A Finkelstein-assisted protocol for direct displacement by small, nucleophilic amines.

Mechanistic Analysis & Reaction Design

The Neopentyl Challenge

In the target substrate, the backside of the C-Br bond is shielded by the C5-methyl group and the oxazolidinone ring system. Successful functionalization requires:

  • Minimizing Steric Bulk: Using the smallest possible nucleophile (Azide > Ammonia > Methylamine > Morpholine).

  • Maximizing Leaving Group Ability: In situ conversion of Bromide to Iodide (Finkelstein reaction).

  • High Energy Conditions: Elevated temperatures (80–120 °C) in polar aprotic solvents (DMF, DMSO, NMP).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the steric blockade at the C5 position.

G Substrate 5-(Bromomethyl)-5-methyl- 2-oxazolidinone (Neopentyl Electrophile) Direct Direct Aminolysis (Sterically Hindered) Substrate->Direct Bulky Amine Slow Rate Azide Azide Displacement (Small Nucleophile) Substrate->Azide NaN3, DMF, 100°C Fast Rate SideRxn Elimination / Ring Opening (Side Products) Substrate->SideRxn Strong Base High T Product 5-(Aminomethyl)-5-methyl- 2-oxazolidinone Direct->Product High T / Pressure Intermediate 5-(Azidomethyl)-5-methyl- 2-oxazolidinone Azide->Intermediate Intermediate->Product Staudinger Reduction (PPh3 / H2O)

Caption: Pathway comparison showing the kinetic advantage of the Azide route over direct aminolysis for neopentyl substrates.

Experimental Protocols

Protocol A: Indirect Amination via Azide (Recommended)

Applicability: Best for installing primary amines (


) or as a precursor for reductive alkylation to secondary/tertiary amines.
Yield Expectation:  85–95% (Step 1), 90–98% (Step 2).
Step 1: Nucleophilic Displacement
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Nucleophile: Sodium Azide (

      
      ) (1.5 – 2.0 equiv)
      
    • Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Crucial for Finkelstein activation.

    • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Procedure:

    • Dissolve the substrate and NaI in DMF. Stir for 10 min to allow partial halide exchange.

    • Add

      
       carefully (Warning: Azides are toxic).
      
    • Heat the mixture to 90–100 °C for 12–24 hours. Monitor by TLC or LC-MS (disappearance of bromide).

    • Note: Neopentyl displacement is slow; do not rush the heating.

  • Workup:

    • Cool to room temperature. Pour into ice-water (5x volume).

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF.

    • Dry over

      
      , filter, and concentrate. The azide intermediate is usually pure enough for the next step.
      
Step 2: Staudinger Reduction (to Primary Amine)
  • Reagents:

    • Azide Intermediate (from Step 1)

    • Triphenylphosphine (

      
      ) (1.2 equiv)
      
    • Solvent: THF / Water (10:1 mixture).

  • Procedure:

    • Dissolve the azide in THF.[2] Add

      
       in portions at room temperature.
      
    • Stir until gas evolution (

      
      ) ceases (approx. 1–2 hours).
      
    • Add water (10% v/v) and heat to 50 °C for 3–4 hours to hydrolyze the iminophosphorane intermediate.

  • Purification:

    • Concentrate THF. Acidify the aqueous residue with 1M HCl (to protonate the amine).

    • Wash with Dichloromethane (DCM) to remove Triphenylphosphine oxide (

      
      ) and unreacted starting materials.
      
    • Basify the aqueous layer (pH > 12) with NaOH. Extract the free amine into DCM or EtOAc.

    • Dry and concentrate to yield the 5-(aminomethyl)-5-methyl-2-oxazolidinone .

Protocol B: Direct Aminolysis (Finkelstein-Assisted)

Applicability: Only for small, highly nucleophilic amines (e.g., Methylamine, Morpholine, Piperazine). Not recommended for bulky anilines. Yield Expectation: 40–70% (Variable).

  • Setup: Heavy-walled pressure tube or autoclave (essential due to volatility of amines at high T).

  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (5.0 – 10.0 equiv) – Large excess drives the equilibrium.

    • Catalyst: NaI (0.5 equiv) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv).

    • Base:

      
       or DIPEA (2.0 equiv) to scavenge HBr.
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Procedure:

    • Combine all reagents in the pressure vessel.

    • Seal and heat to 110–130 °C for 24–48 hours.

    • Critical Check: Monitor for ring opening (hydrolysis of the carbamate). If the oxazolidinone ring opens, the product will be a diamino-alcohol.

  • Workup:

    • Dilute with water. If the product is solid, filter. If liquid, extract with EtOAc.[1]

    • Purification usually requires Column Chromatography (MeOH/DCM gradient) to separate the product from the large excess of amine and elimination byproducts.

Data Summary & Comparison

ParameterProtocol A (Azide Route)Protocol B (Direct Aminolysis)
Reaction Mechanism Two-step (Displacement

Reduction)
One-step

Steric Sensitivity Low (Azide is linear/small)High (Amine bulk hinders attack)
Reaction Time 12h + 4h24–48h
Temperature 90–100 °C110–130 °C
Typical Yield > 80% (Overall)40–60%
Primary Risk Azide toxicityElimination / Ring Opening
Best For Primary amines, general synthesisSmall secondary amines

Troubleshooting Guide

Issue: No Reaction / Starting Material Recovery
  • Cause: The neopentyl center is too hindered.

  • Solution: Increase the catalyst loading (NaI to 1.0 equiv) to convert the bromide entirely to the more reactive iodide in situ. Switch solvent to NMP and increase temperature to 140 °C (ensure vessel safety).

Issue: Elimination Products (Alkenes)
  • Cause: The amine or base is acting as a base rather than a nucleophile (E2 elimination).

  • Solution: Switch to Protocol A (Azide is a poor base but good nucleophile). Use a non-basic solvent system.

Issue: Oxazolidinone Ring Hydrolysis
  • Cause: Presence of water/hydroxide at high temperatures.

  • Solution: Ensure anhydrous reagents. Avoid strong hydroxide bases; use carbonate or organic bases (DIPEA).

Safety & Compliance

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides in the presence of metals. Quench excess azide with nitrous acid (NaNO2/H2SO4) during disposal.

  • Pressure Reactions: Direct aminolysis at 120 °C generates significant pressure. Use rated blast shields and certified pressure vessels.

References

  • General Oxazolidinone Chemistry: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[3] Journal of Medicinal Chemistry1996 , 39(3), 673-679. Link

  • Neopentyl Substitution Kinetics: Streitwieser, A. "Solvolytic Displacement Reactions at the Neopentyl Center." Chemical Reviews1956 , 56(4), 571-752. Link

  • Azide Displacement Protocols: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews1988 , 88(2), 297-337. Link

  • Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron1992 , 48(8), 1353-1406. Link

Sources

Application Notes & Protocols: Solid-Phase Synthesis Strategies Involving 5-Methyl Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-methyl oxazolidinone scaffold is a cornerstone in modern synthetic and medicinal chemistry. It serves both as a powerful chiral auxiliary, famously demonstrated by Evans, for stereocontrolled synthesis, and as a core pharmacophore in critical therapeutic agents, such as the antibiotic Linezolid.[1][2][3] The convergence of this versatile scaffold with solid-phase organic synthesis (SPOS) has opened new avenues for the high-throughput generation of complex, chiral molecules for drug discovery and chemical biology. The primary advantages of SPOS, including the simplification of workup procedures and the suitability for automation, make it an ideal platform for constructing diverse molecular libraries.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key strategies, workflows, and experimental protocols for the solid-phase synthesis of molecules incorporating the 5-methyl oxazolidinone motif.

Foundational Concepts: Strategic Planning for Solid-Phase Synthesis

A successful solid-phase synthesis campaign hinges on a well-defined strategy encompassing immobilization, on-resin modification, and final cleavage. The choice at each stage dictates the scope of accessible derivatives and the final product's structure.

Immobilization: Anchoring the Scaffold to the Solid Support

The method of attachment to the resin is the first critical decision. Two primary strategies dominate the field: anchoring a pre-formed chiral auxiliary or constructing the oxazolidinone ring directly on the support.

  • Strategy A: Immobilization of a Pre-formed Chiral Auxiliary: This is the most common approach when the oxazolidinone's primary role is to direct stereochemistry. A chiral oxazolidinone, often derived from an amino acid, is functionalized with a handle for attachment to a suitable resin. For example, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one can be attached to Merrifield (chloromethylated polystyrene) resin via its phenolic hydroxyl group, creating a stable ether linkage.[5][6] This positions the auxiliary for subsequent diastereoselective transformations on the solid support.

  • Strategy B: On-Resin Formation of the Oxazolidinone Ring: This approach is employed when the oxazolidinone ring itself is the target scaffold. A simpler building block, such as an epoxide or an amino alcohol, is first attached to the resin.[4][7] The oxazolidinone ring is then formed in a subsequent step, for instance, through the cycloaddition of a resin-bound epoxide with an isocyanate.[4] This method is highly effective for generating libraries of N-aryloxazolidinones, which are known to possess diverse biological activities.[4]

G cluster_0 Strategy A: Pre-formed Auxiliary cluster_1 Strategy B: On-Resin Formation Auxiliary Chiral Oxazolidinone (e.g., with phenol handle) Immobilized_A Resin-Bound Chiral Auxiliary Auxiliary->Immobilized_A Attachment (e.g., Williamson Ether Synthesis) Resin_A Merrifield Resin Resin_A->Immobilized_A Precursor Precursor (e.g., Epoxide) Immobilized_B Resin-Bound Precursor Precursor->Immobilized_B Attachment Resin_B Suitable Resin Resin_B->Immobilized_B Cyclization On-Resin Cyclization Immobilized_B->Cyclization Final_Oxazolidinone Resin-Bound Oxazolidinone Scaffold Cyclization->Final_Oxazolidinone e.g., + Isocyanate start start->Auxiliary start->Precursor

Fig. 1: Core immobilization strategies for oxazolidinone scaffolds.
On-Resin Transformations: Building Molecular Complexity

With the scaffold anchored, a variety of chemical reactions can be performed. The solid-phase format facilitates the use of excess reagents to drive reactions to completion, with purification reduced to simple filtration and washing steps.

  • N-Acylation: This is a fundamental step for introducing the substrate that will be modified by the chiral auxiliary. Standard coupling conditions can be used to attach a carboxylic acid to the nitrogen of the resin-bound oxazolidinone.[5]

  • Diastereoselective Reactions: The core utility of the immobilized Evans-type auxiliary is to control the stereochemistry of subsequent reactions. Key examples include:

    • Aldol Additions: Formation of chiral β-hydroxy carbonyl compounds, typically yielding the syn-aldol product with high diastereoselectivity.[5][6]

    • Alkylations: Enolate alkylation to create new stereocenters. The bulky substituent at the C4 or C5 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile.

Cleavage and Deprotection: Releasing the Final Product

The final step involves cleaving the bond between the linker and the synthesized molecule. The choice of cleavage reagent is critical as it defines the functionality of the released product. This step must be carefully chosen to be orthogonal to the conditions used during the synthesis.

Cleavage Reagent/ConditionResulting Functional GroupTypical ApplicationReference
LiBH₄, THF Primary Alcohol / DiolReductive cleavage of the auxiliary.[5]
LiOH/H₂O₂, THF/H₂O Carboxylic AcidHydrolytic cleavage to yield the acid.[8]
LiOBn Benzyl EsterMilder cleavage yielding a protected acid.[8]
TFA/Scavengers Varies (Peptide Acids/Amides)Standard for acid-labile linkers (e.g., Wang).[9][10]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Ketone/AldehydeOxidative cleavage from specific linkers.[7]

Causality Behind Cleavage Choices: The nucleophile used dictates the outcome. Strong reducing agents like borohydrides will attack the exocyclic carbonyl and reduce it. Hydroxide (LiOH) can attack either the endocyclic or exocyclic carbonyl, sometimes leading to undesired ring-opening of the auxiliary.[8] Lithium hydroperoxide (LiOOH), however, shows a remarkable preference for attacking the more hindered exocyclic carbonyl, cleanly releasing the desired carboxylic acid while preserving the auxiliary.[8] This selectivity is crucial for efficient recovery of both the product and the valuable chiral auxiliary.

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and expected outcomes. All manipulations of resin should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for easy filtration.

Protocol 1: Immobilization of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one on Merrifield Resin

This protocol details the attachment of a tyrosine-derived chiral auxiliary to a standard solid support, a foundational step for asymmetric synthesis.[5]

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh, ~1.2 mmol/g loading)

  • (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell Merrifield resin (1.0 eq) in DMF for 1 hour in a synthesis vessel. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one (1.5 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF. Stir for 20 minutes at room temperature.

  • Immobilization Reaction: Add the solution from step 2 to the swollen resin. Add NaI (0.1 eq) as a catalyst.

  • Reaction Conditions: Gently agitate the resin slurry at 60°C for 24 hours under a nitrogen atmosphere.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/H₂O (1:1, 3x), H₂O (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Validation (Optional): The loading of the auxiliary can be determined by cleaving a small sample of the resin and quantifying the released auxiliary via HPLC or by elemental analysis for nitrogen content.

Protocol 2: On-Resin Diastereoselective Evans syn-Aldol Reaction

This protocol demonstrates the use of the immobilized auxiliary to perform a stereocontrolled aldol addition.

Materials:

  • Resin-bound auxiliary from Protocol 1

  • Propionic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • DCM, anhydrous

  • Di-n-butylboron triflate (Bu₂BOTf), 1 M in DCM

  • N,N-Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., Isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • N-Acylation: a. Swell the resin (1.0 eq) in anhydrous DCM. b. Add propionic anhydride (5.0 eq), pyridine (5.0 eq), and DMAP (0.1 eq). c. Agitate at room temperature for 4 hours. d. Wash the resin with DCM (5x) and dry under vacuum. Rationale: This step attaches the propionyl group, which will be deprotonated to form the chiral enolate.

  • Boron Enolate Formation: a. Swell the acylated resin in anhydrous THF and cool to -78°C in a dry ice/acetone bath. b. Slowly add Bu₂BOTf (2.0 eq) followed by DIPEA (2.5 eq). c. Agitate at -78°C for 1 hour, then warm to 0°C for 30 minutes. Rationale: Bu₂BOTf is a Lewis acid that coordinates to the carbonyls, facilitating clean enolate formation upon addition of a non-nucleophilic base (DIPEA).

  • Aldol Addition: a. Cool the resin slurry back to -78°C. b. Add the aldehyde (e.g., isobutyraldehyde, 3.0 eq). c. Agitate at -78°C for 2 hours, then slowly warm to room temperature and react for an additional 1 hour.

  • Quenching and Washing: a. Quench the reaction by adding MeOH. b. Wash the resin sequentially with THF (3x), MeOH (3x), and DCM (3x). c. Dry the resin under high vacuum.

G Resin Resin-Bound Auxiliary (P1) Acylation 1. N-Acylation (Propionic Anhydride, DMAP) Resin->Acylation Acyl_Resin N-Propionyl Resin Acylation->Acyl_Resin Enolate 2. Enolate Formation (Bu₂BOTf, DIPEA, -78°C) Acyl_Resin->Enolate Enolate_Resin Resin-Bound Boron Enolate Enolate->Enolate_Resin Aldol 3. Aldol Addition (Aldehyde, -78°C) Enolate_Resin->Aldol Product_Resin Resin-Bound Aldol Adduct Aldol->Product_Resin Cleavage 4. Cleavage (Protocol 3) Product_Resin->Cleavage Final_Product Chiral Product (Diol or β-Hydroxy Acid) Cleavage->Final_Product

Sources

reaction conditions for N-arylation of 5-(bromomethyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective N-Arylation of 5-(bromomethyl)-5-methyl-2-oxazolidinone

Part 1: Executive Summary & Strategic Analysis

The Challenge: The N-arylation of This compound presents a classic chemoselectivity paradox in organic synthesis. The substrate contains two electrophilic sites (the carbamate carbonyl and the pendant alkyl bromide) and one nucleophilic site (the carbamate nitrogen).

The primary failure modes in this transformation are:

  • Elimination (Dehydrohalogenation): Strong bases (e.g., NaH, KOtBu) required for standard N-arylation often trigger E2 elimination of the bromomethyl group, yielding the exocyclic alkene or aziridine derivatives.

  • Chemoselectivity Loss: Transition metal catalysts (particularly Palladium) may undergo oxidative addition into the highly accessible primary alkyl bromide (–CH₂Br) rather than the target aryl halide, leading to polymerization or hydrodehalogenation.

  • Steric Quaternary Center: The C5-methyl group introduces steric bulk that stabilizes the ring but can subtly influence the conformation of the transition state during reductive elimination.

The Solution: This guide prioritizes Copper-Catalyzed (Goldberg-Modified) and Palladium-Catalyzed (Buchwald-Hartwig) protocols specifically tuned for base-sensitive substrates. The core strategy relies on "soft" deprotonation using phosphate or carbonate bases and ligand-controlled reductive elimination to favor the C(sp²)–N bond formation over C(sp³)–N side reactions.

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the competitive pathways. The objective is to maximize Pathway A while suppressing Pathways B and C.

ReactionPathways Substrate 5-(bromomethyl)-5-methyl -2-oxazolidinone Base Base (pK_a dependent) Substrate->Base Deprotonation Catalyst Catalyst (Cu or Pd) Base->Catalyst N-Metallation Elimination Side Product: Exocyclic Alkene/Aziridine Base->Elimination Hard Base (NaH, KOtBu) E2 Mechanism Product Target N-Aryl Product (C-N Coupling) Catalyst->Product Reductive Elimination (Preferred Path) AlkylCoupling Side Product: Self-Alkylation/Oligomer Catalyst->AlkylCoupling Oxidative Addn into Alkyl-Br

Figure 1: Chemoselectivity map highlighting the critical need for mild bases to avoid elimination pathways.

Part 3: Validated Experimental Protocols

Method A: Copper-Catalyzed Goldberg Coupling (Recommended)

Best for: Scalability, cost-efficiency, and high tolerance of the alkyl bromide side chain.

Rationale: Copper catalysts generally exhibit a lower propensity for oxidative addition into primary alkyl bromides compared to Palladium. The use of diamine ligands allows the reaction to proceed with weaker bases (Phosphates/Carbonates), preserving the –CH₂Br integrity.

Protocol Parameters:

ComponentReagentRole
Catalyst CuI (Copper(I) Iodide)Pre-catalyst (10-20 mol%)
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCH)Accelerates coupling; stabilizes Cu(I).
Base K₃PO₄ (Tribasic Potassium Phosphate)Mild base (pK_a ~12.5) prevents elimination.
Solvent 1,4-Dioxane or TolueneNon-polar/Polar aprotic balance.
Temp 90°C - 100°CSufficient for activation, low enough to stop degradation.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

  • Solids Charge: Add CuI (0.1 equiv), K₃PO₄ (2.0 equiv), the oxazolidinone substrate (1.0 equiv), and the Aryl Iodide (1.2 equiv).

    • Note: If using Aryl Bromides, increase CuI to 0.2 equiv and Temp to 110°C.

  • Liquids Charge: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Ligand Addition: Add trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 equiv) via syringe. The solution should turn blue/green.

  • Reaction: Seal the vessel and heat to 95°C for 16–24 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Wash filtrate with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Do NOT use 1,10-phenanthroline if significant elimination is observed; diamine ligands generally allow for milder conditions in this specific steric environment.

Method B: Palladium-Catalyzed Buchwald-Hartwig (High Performance)

Best for: Unreactive Aryl Chlorides or electron-rich Aryl Halides.

Rationale: Palladium is more active but riskier. We utilize Xantphos , a wide bite-angle ligand that facilitates rapid reductive elimination, outcompeting the side reaction with the alkyl bromide. Cesium Carbonate is used as the base; it is soluble enough to drive the reaction but less basic than alkoxides.

Protocol Parameters:

ComponentReagentRole
Catalyst Pd₂(dba)₃Zero-valent Pd source (2-5 mol%).
Ligand XantphosWide bite angle (111°) promotes C-N bond formation.
Base Cs₂CO₃"Soft" carbonate base; avoids E2 elimination.
Solvent 1,4-DioxaneStandard solvent for Pd-coupling.

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in Dioxane for 10 mins to form the active catalyst species (Yellow to Orange shift).

  • Substrate Addition: Add this compound (1.0 equiv), Aryl Halide (1.1 equiv), and Cs₂CO₃ (1.5 equiv).

  • Heating: Heat to 80°C–100°C. Monitor strictly by LCMS every 2 hours.

  • Quench: Once conversion plateaus, cool immediately. Prolonged heating increases the risk of Pd inserting into the –CH₂Br.

Part 4: Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on reaction outcomes.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch from K₃PO₄ to Cs₂CO₃ (Method A) or increase Temp by 10°C. Ensure solvent is anhydrous.
Formation of Alkene (Elimination) Base is too strong (pKa > 15).STOP using NaOtBu. Switch to K₃PO₄ or K₂CO₃. Lower temperature to 80°C.
Formation of Dimer (N-Alkyl) N-attack on substrate's Bromide.Dilute reaction (0.1 M). Add Aryl Iodide in excess (1.5 equiv) to outcompete the alkyl bromide.
Hydrodehalogenation (Ar-H) Pd insertion into Ar-X + H-source.Ensure solvent is peroxide-free. Switch to Copper (Method A) which is less prone to this.

Workflow Diagram: Method Selection

OptimizationFlow Start Select Aryl Halide Partner CheckHalide Type of Halide? Start->CheckHalide ArylIodide Aryl Iodide CheckHalide->ArylIodide Best Case ArylBromide Aryl Bromide CheckHalide->ArylBromide Standard ArylChloride Aryl Chloride CheckHalide->ArylChloride Difficult MethodA Method A: CuI / DMCH / K3PO4 (High Chemoselectivity) ArylIodide->MethodA ArylBromide->MethodA Try first MethodB Method B: Pd2(dba)3 / Xantphos / Cs2CO3 (High Reactivity) ArylBromide->MethodB If Method A fails ArylChloride->MethodB

Figure 2: Decision matrix for selecting the optimal catalytic system based on the electrophile.

References

  • Cacchi, S., et al. (2001).[1][2] "3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones." Organic Letters. Link

  • Bhunia, S., et al. (2022).[1] "Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides." Organic Letters. Link[3][4]

  • Yin, J., & Buchwald, S. L. (2002).[5] "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society.[5] Link

  • Ghosh, A., et al. (2021). "Copper-Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban." Organic Process Research & Development. Link

  • Fritz, J. A., et al. (2006). "Copper-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15,161." Organic Letters. Link

Sources

Synthesis of 5-Aminomethyl-5-methyl-2-oxazolidinone via a Bromo Intermediate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 5-aminomethyl-5-methyl-2-oxazolidinone, a valuable building block in medicinal chemistry. The described synthetic route proceeds through a stable bromo intermediate, offering a robust and scalable method for laboratory and process development settings. This document outlines the underlying chemical principles, provides detailed, step-by-step protocols for each synthetic transformation, and includes critical process parameters and safety considerations.

Introduction

The 2-oxazolidinone ring system is a privileged scaffold in modern drug discovery, most notably recognized in the linezolid class of antibiotics. The substituent at the C5 position of the oxazolidinone core plays a crucial role in modulating the pharmacological activity and pharmacokinetic properties of these compounds. Specifically, the 5-aminomethyl-5-methyl-2-oxazolidinone moiety serves as a key precursor for a variety of therapeutic agents. Its synthesis requires a carefully designed strategy to ensure high purity and yield.

This guide details a three-step synthesis commencing with the commercially available 2-amino-2-methyl-1,3-propanediol. The synthetic pathway involves the formation of a key bromo intermediate, 5-(bromomethyl)-5-methyl-2-oxazolidinone, which is subsequently converted to the target primary amine. This approach offers excellent control over the introduction of the aminomethyl group and avoids the use of more hazardous reagents often employed in alternative synthetic strategies.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence, as illustrated in the workflow diagram below. Each step is optimized to ensure high conversion and facilitate straightforward purification of the intermediates.

Synthesis_Workflow Start 2-Amino-2-methyl-1,3-propanediol Step1 Step 1: Cyclization Start->Step1 Intermediate1 5-Hydroxymethyl-5-methyl- 2-oxazolidinone Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 5-(Bromomethyl)-5-methyl- 2-oxazolidinone Step2->Intermediate2 Step3 Step 3: Amination (Gabriel Synthesis) Intermediate2->Step3 FinalProduct 5-Aminomethyl-5-methyl- 2-oxazolidinone Step3->FinalProduct

Figure 1: Overall synthetic workflow for the preparation of 5-aminomethyl-5-methyl-2-oxazolidinone.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for successful execution and troubleshooting.

Step 1: Cyclization to form 5-Hydroxymethyl-5-methyl-2-oxazolidinone

The initial step involves the cyclization of 2-amino-2-methyl-1,3-propanediol. This transformation is typically achieved by reaction with a carbonylating agent, such as diethyl carbonate. The reaction is base-catalyzed, often using a sodium alkoxide like sodium methoxide. The mechanism proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of diethyl carbonate, followed by an intramolecular transesterification where the hydroxyl group displaces ethanol to form the cyclic carbamate (oxazolidinone). The gem-dimethyl group at the C5 position is installed from the starting material.

Step 2: Bromination of the Hydroxymethyl Intermediate

The conversion of the primary alcohol in 5-hydroxymethyl-5-methyl-2-oxazolidinone to the corresponding bromide is a crucial step. This is effectively achieved using a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. The use of PBr₃ is advantageous as it provides a clean conversion with minimal side products.[1]

Step 3: Gabriel Synthesis for Primary Amine Formation

The final step employs the Gabriel synthesis to convert the bromo intermediate into the desired primary amine.[2][3][4][5] This classic method is highly reliable for the preparation of primary amines from alkyl halides, as it prevents over-alkylation that can occur with direct amination using ammonia.[4][5] The reaction involves two key stages:

  • N-Alkylation of Potassium Phthalimide: The bromo intermediate is treated with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion and displaces the bromide in an Sₙ2 reaction to form an N-alkylated phthalimide derivative.

  • Deprotection with Hydrazine: The phthalimide group is subsequently removed by treatment with hydrazine hydrate. Hydrazine acts as a nucleophile and cleaves the N-alkylated phthalimide, releasing the primary amine and forming a stable phthalhydrazide byproduct, which can be easily removed by filtration.[6][7]

Reaction_Mechanism cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Gabriel Synthesis A 2-Amino-2-methyl- 1,3-propanediol C 5-Hydroxymethyl-5-methyl- 2-oxazolidinone A->C NaOCH₃ B Diethyl Carbonate B->C D 5-Hydroxymethyl-5-methyl- 2-oxazolidinone F 5-(Bromomethyl)-5-methyl- 2-oxazolidinone D->F E PBr₃ E->F G 5-(Bromomethyl)-5-methyl- 2-oxazolidinone I Phthalimide Intermediate G->I H Potassium Phthalimide H->I K 5-Aminomethyl-5-methyl- 2-oxazolidinone I->K J Hydrazine Hydrate J->K

Figure 2: Chemical transformations in the synthesis of 5-aminomethyl-5-methyl-2-oxazolidinone.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 5-Hydroxymethyl-5-methyl-2-oxazolidinone
  • Materials:

    • 2-Amino-2-methyl-1,3-propanediol (1.0 eq)

    • Diethyl carbonate (1.2 eq)

    • Sodium methoxide (0.1 eq)

    • Toluene

    • Methanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol and toluene.

    • Add diethyl carbonate to the suspension.

    • Add a catalytic amount of sodium methoxide solution in methanol.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Filter the solid and wash with cold toluene.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-hydroxymethyl-5-methyl-2-oxazolidinone as a white crystalline solid.

Step 2: Synthesis of this compound
  • Materials:

    • 5-Hydroxymethyl-5-methyl-2-oxazolidinone (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.4 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5-hydroxymethyl-5-methyl-2-oxazolidinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of 5-Aminomethyl-5-methyl-2-oxazolidinone (Gabriel Synthesis)
  • Materials:

    • This compound (1.0 eq)

    • Potassium phthalimide (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrazine hydrate (2.0 eq)

    • Methanol

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Phthalimide Formation:

      • To a round-bottom flask, add this compound, potassium phthalimide, and anhydrous DMF.

      • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.[6]

      • Cool the reaction mixture to room temperature and pour it into water.

      • The N-alkylated phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.

    • Hydrazine Deprotection:

      • Suspend the dried phthalimide intermediate in methanol in a round-bottom flask.

      • Add hydrazine hydrate to the suspension.

      • Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[6][7]

      • Cool the reaction mixture to room temperature.

      • Filter off the phthalhydrazide precipitate and wash it with methanol.

      • Combine the filtrate and washings and concentrate under reduced pressure.

      • Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-aminomethyl-5-methyl-2-oxazolidinone.

      • The final product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual yields may vary depending on the reaction scale and specific conditions.

StepIntermediate/ProductStarting MaterialMolar Ratio (Starting:Reagent)SolventReaction Time (h)Typical Yield (%)Purity (by HPLC) (%)
15-Hydroxymethyl-5-methyl-2-oxazolidinone2-Amino-2-methyl-1,3-propanediol1 : 1.2 (Diethyl Carbonate)Toluene4-685-95>98
2This compound5-Hydroxymethyl-5-methyl-2-oxazolidinone1 : 0.4 (PBr₃)DCM12-1680-90>95
35-Aminomethyl-5-methyl-2-oxazolidinoneThis compound1 : 1.1 (K-Phthalimide)DMF4-675-85>99

Conclusion

The synthesis of 5-aminomethyl-5-methyl-2-oxazolidinone via a bromo intermediate is a reliable and efficient method for accessing this important synthetic building block. The three-step process, involving cyclization, bromination, and a Gabriel synthesis, is well-defined and scalable. The protocols provided in this application note, along with the mechanistic insights, should enable researchers and drug development professionals to successfully synthesize this valuable compound for their research and development needs.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

  • Reddy, K. R., et al. (2013). Novel process for preparation of linezolid and its novel intermediates.
  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

  • Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. [Link]

  • Kar, G. K. (2022). Deprotection of phthalimide protecting group with hydrazine hydrate. ResearchGate. [Link]

  • Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]

  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Lerebours, R., & Wolf, C. (2007). A Practical, One-Pot Synthesis of 2-Oxazolidinones from Amino Alcohols and Diethyl Carbonate. European Journal of Organic Chemistry, 2007(23), 3872-3876. [Link]

Sources

Troubleshooting & Optimization

minimizing elimination side products in 5-bromomethyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Elimination Side Products in 5-Bromomethyl Substitution Reactions Ticket ID: CHEM-OPT-5Br-001 Status: Open Analyst: Senior Application Scientist

Welcome & Scope

Welcome to the Reaction Optimization Support Center. You are likely accessing this guide because your nucleophilic substitution (


) on a 5-bromomethyl  scaffold (e.g., 5-bromomethylisoxazole, 5-bromomethyl-2-pyrrolidinone, or functionalized benzyl bromide) is suffering from competing elimination (

)
side products.

This guide treats the reaction as a competitive system between Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  and Elimination (

)
.[1][2] Our goal is to maximize the ratio

by manipulating steric, electronic, and thermodynamic parameters.

Diagnostic: Identifying the Failure Mode

Before optimizing, confirm that your "side product" is indeed an elimination product. For 5-bromomethyl substrates, "elimination" implies the formation of an exocyclic double bond (e.g., a vinyl group or methylene intermediate).

Critical Check:

  • Aromatic Scaffolds (e.g., 5-bromomethylisoxazole): True

    
    -elimination is impossible  because there are no 
    
    
    
    -hydrogens on the aromatic ring. If you see a mass loss of 80/82 Da (HBr), check for dimerization (Wurtz-like coupling) or cyclization (if the nucleophile is bidentate).
  • Saturated/Dihydro Scaffolds: Elimination is highly probable, often driven by conjugation or aromatization (e.g., 4,5-dihydroisoxazole aromatizing to 5-methylisoxazole).

Diagnostic Workflow

diagnostic_flow start Observation: Low Yield / Side Products check_struct Check Substrate Structure start->check_struct is_aromatic Is the Ring Aromatic? (e.g., Isoxazole) check_struct->is_aromatic is_dihydro Is the Ring Saturated/Dihydro? check_struct->is_dihydro dimer_check Suspect Dimerization or Hydrolysis (Solvolysis) is_aromatic->dimer_check No beta-H elim_check Suspect E2 Elimination (Exocyclic Alkene) is_dihydro->elim_check Has beta-H action_solv Action: Check Solvent Dryness & Nucleophile Conc. dimer_check->action_solv action_base Action: Optimize Base/Temp (See Guide Below) elim_check->action_base

Figure 1: Diagnostic decision tree to categorize the side-reaction mechanism.

Knowledge Base: The Mechanism of Failure

The 5-bromomethyl group is a primary alkyl halide. Under ideal conditions, it undergoes


  substitution. However, the presence of a base (required to neutralize HBr) can trigger 

elimination if the base attacks the

-proton instead of the electrophilic carbon.
The Competition: vs.
  • 
     (Desired):  Sensitive to sterics  at the carbon center. Requires a "naked" nucleophile.
    
  • 
     (Undesired):  Sensitive to base strength  and temperature .[3] E2 has a higher activation energy (
    
    
    
    ) than
    
    
    for primary halides; therefore, heat promotes elimination [1, 2].
Key Drivers of Elimination
  • Hard Bases: Hydroxide (

    
    ), Methoxide (
    
    
    
    ), and Hydride (
    
    
    ) are "hard" bases that prefer attacking protons (Hard-Hard interaction) rather than the soft carbon center [3].
  • Steric Bulk: If the nucleophile or the base is bulky (e.g.,

    
    -Butoxide), it cannot access the carbon antibonding orbital (
    
    
    
    ), forcing it to act as a base on the accessible surface protons [4].
  • Solvation: Protic solvents (Water, Methanol) form a "cage" around the nucleophile via hydrogen bonding, reducing its nucleophilicity (

    
    ) without significantly reducing its basicity (
    
    
    
    ), tipping the balance toward elimination [5].

Troubleshooting Modules

Module A: Base & Nucleophile Selection

ISSUE: "I am using NaH or NaOEt and seeing high elimination."

Solution: Stop using strong bases. For primary halides like 5-bromomethyl, the nucleophile should ideally be generated in situ using a weak base, or the nucleophile should be non-basic.

Reagent ClassExamplesRisk of E2Recommendation
Strong/Bulky Base

-BuOK, NaH, LDA
Critical AVOID. Sterics prevent

; basicity drives E2.[4]
Strong/Small Base NaOH, NaOMe, NaOEtHigh Avoid unless temp is < -20°C.
Weak Inorganic Base

,

Low Preferred. Use with Acetone/MeCN (Finkelstein conditions).
Non-Nucleophilic Base DIPEA (Hünig's Base), 2,6-LutidineMedium Good for amine alkylations; excessive heat can still drive E2.
Soft Nucleophile Azide (

), Thiolates (

), Cyanide (

)
Negligible Excellent. Highly selective for

.

Analyst Note: If your nucleophile is an amine, use the amine in excess (2-3 equivalents) to act as its own base, rather than adding an external strong base.

Module B: Solvent Engineering

ISSUE: "Reaction is slow, so I heated it in DMF and it decomposed."

Solution: Change the solvent to favor the "Naked Anion" effect without heat.

  • Polar Aprotic (Recommended): Acetone, Acetonitrile (MeCN), DMSO.

    • Why: These solvents solvate cations (

      
      , 
      
      
      
      ) well but leave the anion (nucleophile) "naked" and highly reactive. This lowers the activation energy for
      
      
      dramatically, allowing the reaction to proceed at room temperature , thereby suppressing the temperature-dependent E2 pathway [5].
  • Phase Transfer Catalysis (PTC):

    • System: Toluene/Water + TBAB (Tetrabutylammonium bromide).

    • Why: Keeps the bulk base in the aqueous phase and transfers only the active nucleophile to the organic phase. This minimizes contact between the base and the sensitive substrate.

Module C: Temperature Control

ISSUE: "I am refluxing to ensure completion."

Solution: Never reflux a 5-bromomethyl substrate with a base if elimination is a concern.

  • Kinetic Control:

    
     is favored at lower temperatures.[3] E2 is entropically favored (creates 2 particles from 1 substrate + 1 base) and has a higher 
    
    
    
    .
  • Rule of Thumb: Run at 0°C

    
     RT. If sluggish, switch to a more polar aprotic solvent (e.g., Acetone 
    
    
    
    DMF) rather than heating.

Standard Operating Protocol (SOP)

Protocol ID: SOP-5Br-SUB-02 Objective: Chemoselective substitution of 5-bromomethyl-isoxazole (or similar) with a secondary amine.

Materials
  • Substrate: 5-(bromomethyl)isoxazole (1.0 eq)

  • Nucleophile: Secondary Amine (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone [0.1 M concentration]

Workflow
  • Preparation: Flame-dry the reaction vessel and purge with

    
    .
    
  • Solvation: Dissolve the Amine and Base in the solvent first. Stir for 10 minutes at Room Temperature (RT) to deprotonate/activate.

  • Cryo-Addition: Cool the mixture to 0°C (ice bath).

  • Substrate Addition: Add the 5-bromomethyl substrate dropwise (as a solution in minimal solvent).

    • Reasoning: Slow addition keeps the concentration of electrophile low relative to the nucleophile, preventing self-reaction or localized "hot spots."

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours at RT, add NaI (0.1 eq) (Finkelstein catalyst) rather than heating. The iodide displaces the bromide to form a more reactive alkyl iodide, accelerating

      
       without increasing basicity [6].
      
  • Workup: Filter off the solid salts (base + HBr byproduct). Concentrate the filtrate.

Visualizing the Pathway

The following diagram illustrates why Temperature and Base Bulk are the "control knobs" for this reaction.

reaction_pathway sub 5-Bromomethyl Substrate trans_sn2 TS: Substitution (Sn2) (Sterically Sensitive) sub->trans_sn2 Weak Base Polar Aprotic Solv. Low Temp trans_e2 TS: Elimination (E2) (Temp & Base Sensitive) sub->trans_e2 Strong/Bulky Base Heat Protic Solv. prod_sub Product: Substituted (Desired) trans_sn2->prod_sub prod_elim Product: Exocyclic Alkene (Undesired) trans_e2->prod_elim

Figure 2: Kinetic competition between Substitution and Elimination pathways.

References

  • Master Organic Chemistry. The SN2 Mechanism. (2025).[5][3][4][6] Explains the steric requirements and transition state geometry favoring substitution.

  • Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2023).[7] Detailed breakdown of temperature effects on elimination rates. [7]

  • Chemistry Steps. SN2 vs E2 - How to Choose. (2022).[8] Discusses the impact of base strength (Hard/Soft) on the reaction pathway.[4][9][10]

  • NIH / PMC. Understanding the SN2 Versus E2 Competition. (2022).[8] Advanced mechanistic study on solvation effects and "naked" anions.

  • BenchChem Technical Support. Minimizing the formation of elimination products in substitution reactions. (2025).[5][3][4][6] Industrial guidelines for solvent selection (Acetone/DMF) to suppress E2.

  • Organic Chemistry Portal.Finkelstein Reaction. (n.d.).

    
     reactions.
    
    

Sources

purification methods for 5-(bromomethyl)-5-methyl-2-oxazolidinone from crude mixtures

[1]

Diagnostic Triage: Know Your Mixture

Before initiating purification, you must characterize the crude state.[1] This specific oxazolidinone scaffold is prone to "oiling out" due to trace impurities, even though the pure compound is often a solid.[1]

Critical Identity Check: Carbamate vs. Carbonate

WARNING: A common error in this synthesis is confusing the target oxazolidinone (cyclic carbamate) with the dioxolone (cyclic carbonate, CAS 80715-22-6), which has a similar name but significantly different properties (MP ~188°C).[1]

FeatureTarget: Oxazolidinone Impurity/Confusion: Dioxolone
Structure N-H bond presentNo N-H bond
IR Spectrum Strong band ~1750 cm⁻¹ (C=O) + 3200-3400 cm⁻¹ (N-H) Strong band ~1800 cm⁻¹ (C=O)
1H NMR N-H proton (broad, ~5.0-7.0 ppm)No exchangeable protons
Physical State Low-melting solid or oil (racemate)High-melting solid

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate purification strategy for your specific crude mixture.

PurificationLogicStartCrude Mixture AnalysisStateCheckPhysical State?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidOilViscous Oil / GumStateCheck->OilMethodAMethod A: Recrystallization(EtOAc / Hexanes)Solid->MethodA High CrystallinityMethodBMethod B: Flash Chromatography(Gradient Elution)Solid->MethodB Low Purity (<80%)TLCTLC Profile (EtOAc/Hex)Oil->TLCTLC->MethodB Complex MixtureMethodCMethod C: Scavenging Wash(Remove Br2/Salts)TLC->MethodC Trace Impurities OnlyMethodC->MethodA Induce Crystallization

Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and purity.[1]

Method A: Recrystallization (The "Gold Standard")[1]

This method is preferred for scale-up (>5g) but requires the material to be at least semi-solid.[1] If your material is a persistent oil, skip to Method C or B.[1]

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1] Target Purity: >98% HPLC.

Protocol:
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 60-70°C) required to dissolve the solid.[1]

    • Tip: If the solution is yellow/orange, add activated charcoal (1% w/w), stir for 10 mins, and filter hot through Celite to remove bromine residues.

  • Saturation: Remove from heat. If the volume is high, concentrate slightly under a stream of nitrogen until the solution is nearly saturated.[1]

  • Nucleation: While warm, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil or a towel). Once at RT, move to a 4°C fridge, then -20°C freezer for maximum yield.

  • Filtration: Collect crystals via vacuum filtration.[1][2][3][4] Wash with cold 1:3 EtOAc:Hexanes.[1]

Why this works: Oxazolidinones are polar enough to dissolve in hot EtOAc but lipophilic enough to precipitate when non-polar Hexanes are added.[1] Slow cooling prevents the trapping of impurities.[1]

Method B: Flash Column Chromatography

Required if the crude is a complex oil containing regioisomers (e.g., 6-membered ring byproducts) or unreacted starting material.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes -> Ethyl Acetate gradient.[1]

Protocol:
  • Equilibration: Pack column with 100% Hexanes.

  • Loading: Dissolve crude oil in a minimum volume of DCM (Dichloromethane) or 10% EtOAc/Hexanes.[1] Load carefully onto the sand bed.[1]

  • Elution Gradient:

    • 0-20% EtOAc/Hexanes: Elutes non-polar impurities (excess reagents, alkyl halides).[1]

    • 30-50% EtOAc/Hexanes: Typically elutes the 5-(bromomethyl)-5-methyl-2-oxazolidinone .[1]

    • >60% EtOAc/Hexanes: Elutes more polar byproducts (diols, open-chain ureas).[1]

  • Monitoring: Stain TLC plates with Phosphomolybdic Acid (PMA) or Iodine .[1] The oxazolidinone carbonyl is not strongly UV active compared to aromatics, so UV alone may be insufficient.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

Diagnosis: This occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities (like unreacted oil) lower the melting point of the mixture (eutectic depression).[1] Fix (Trituration):

  • Decant the solvent from the oil.[1]

  • Add pure Pentane or Diethyl Ether .[1]

  • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.

  • This mechanical agitation often induces the oil to solidify into a powder.[1]

Q2: The product has a persistent yellow/orange tint.

Diagnosis: This is likely free bromine (Br₂) or brominated byproducts trapped in the lattice.[1] Fix (Chemical Wash - Method C): Dissolve the crude in EtOAc and wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .[1] The thiosulfate reduces colored bromine (Br₂) to colorless bromide (Br⁻), which washes away in the aqueous layer.[1]

Q3: I see two spots on TLC very close together.

Diagnosis: This is likely the regioisomer .[1] In bromocyclization of allylic carbamates, the 5-exo-trig closure (desired 5-membered ring) competes with 6-endo-trig (6-membered ring).[1] Fix: You must use Method B (Chromatography) with a shallow gradient (e.g., increase EtOAc by 5% every 200mL) to separate these isomers. Recrystallization rarely separates regioisomers efficiently.[1]

References

  • PubChem. 5-((2-Bromophenyl)methyl)-2-oxazolidinone Compound Summary. (Used for structural analogy and property inference).[1] Link[1]

  • GuideChem. 4-Bromomethyl-5-methyl-1,3-dioxol-2-one Properties. (Cited to distinguish the carbonate impurity).[1] Link

  • Organic Syntheses. Preparation of N-Aryl-5-hydroxymethyl-2-oxazolidinones. (Foundational method for oxazolidinone synthesis and purification).[1] Link

  • BenchChem. Purification of 5-Methyl-3-vinyl-2-oxazolidinone. (Analogous distillation/purification data). Link

Technical Support Center: Troubleshooting Low Reactivity of 5-Bromomethyl Groups in SN2 Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 5-bromomethyl substituted compounds in bimolecular nucleophilic substitution (SN2) reactions. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome common experimental hurdles and achieve your desired reaction outcomes.

Introduction: The Nuances of Benzylic Reactivity

Benzylic halides, such as those containing a 5-bromomethyl group, are generally considered excellent substrates for SN2 reactions. This enhanced reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state.[1] However, a variety of factors can lead to unexpectedly low reactivity, resulting in poor yields and incomplete conversions. This guide will explore these factors and provide actionable solutions.

Troubleshooting Guide: Addressing Low Reactivity

Here, we address specific issues you might be facing in the laboratory with a question-and-answer format designed to get to the root of the problem.

Question 1: I'm observing little to no product formation in my SN2 reaction with a 5-bromomethyl-substituted aromatic compound. What are the likely causes?

Several factors can contribute to the low reactivity of your 5-bromomethyl substrate. These can be broadly categorized into issues with the substrate itself, the nucleophile, the solvent, or the overall reaction conditions.

Potential Causes & Solutions:

  • Steric Hindrance: The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[2][3] If the 5-bromomethyl group is flanked by bulky substituents on the aromatic ring (at the 4- or 6-positions), the approach of the nucleophile can be significantly impeded.[4][5]

    • Troubleshooting Step: Examine the structure of your substrate. If significant steric hindrance is present, consider using a smaller, less sterically demanding nucleophile. For instance, if you are using a bulky alkoxide, switching to a smaller one like methoxide may improve the reaction rate.

  • Poor Nucleophile: The strength of the nucleophile is a critical factor in the rate of an SN2 reaction.[6][7] Weak nucleophiles will react slowly, or not at all.

    • Troubleshooting Step: Ensure you are using a sufficiently strong nucleophile. Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, HCN).[6] If possible, consider using a more potent nucleophile from the same class (e.g., switching from a carboxylate to an alkoxide).

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and the transition state.[8][9][10] For SN2 reactions, polar aprotic solvents are generally preferred.[2][11]

    • Troubleshooting Step: If you are using a polar protic solvent (e.g., ethanol, water), it can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[10] Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile can significantly accelerate the reaction rate.[7][12]

  • Leaving Group Ability: While bromide is a good leaving group, its effectiveness can be influenced by the reaction conditions.

    • Troubleshooting Step: While less common for bromides, ensure your starting material is pure and has not degraded. If you have the synthetic flexibility, converting the bromide to an iodide (a better leaving group) in situ using a catalytic amount of sodium iodide (Finkelstein reaction) can sometimes enhance reactivity.

Question 2: My reaction is very slow, and I'm seeing the formation of side products. What's happening?

Slow reactions can often lead to the accumulation of side products due to competing reaction pathways.

Potential Causes & Solutions:

  • Competition with E2 Elimination: If your nucleophile is also a strong base, it can promote the E2 (elimination) pathway, especially at higher temperatures, leading to the formation of an alkene.[13]

    • Troubleshooting Step: To favor SN2 over E2, use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[14] Lowering the reaction temperature can also disfavor the elimination pathway.

  • SN1 Pathway Contribution: While less common for primary benzylic halides, if the reaction conditions are forcing (e.g., high temperature, weakly nucleophilic solvent), a competing SN1 mechanism might become relevant, especially if the benzylic carbocation is highly stabilized.[15] This can lead to a mixture of products and potential racemization if the substrate is chiral.

    • Troubleshooting Step: To promote the SN2 pathway, use a high concentration of a strong nucleophile and a polar aprotic solvent.

Question 3: How do electronic effects of other substituents on the aromatic ring influence the reactivity of the 5-bromomethyl group?

The electronic nature of other substituents on the aromatic ring can have a significant impact on the reactivity of the benzylic position.

Explanation:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups on the aromatic ring can increase the electrophilicity of the benzylic carbon. This is because they withdraw electron density, making the carbon more susceptible to nucleophilic attack. This generally accelerates the SN2 reaction rate.[16][17]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups donate electron density to the aromatic ring. This can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing down the SN2 reaction.

It's important to note that the position of the substituent matters. The effect is most pronounced when the substituent is ortho or para to the bromomethyl group, as this allows for resonance effects to play a more direct role.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for an SN2 reaction involving a 5-bromomethyl-substituted compound?

Polar aprotic solvents are the best choice for SN2 reactions.[2][11] They can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents, leaving the nucleophile "naked" and more reactive.[7]

Solvent Comparison Table

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileIncreases Solvates the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[7]
Polar Protic Water, Ethanol, MethanolDecreases Solvates the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the substrate.[10]
Nonpolar Hexane, Toluene, BenzeneVery Slow/No Reaction Reactants are often insoluble, preventing the reaction from occurring.

Q2: How can I be sure that my starting 5-bromomethyl compound is of good quality?

The purity of your starting material is crucial. Impurities can inhibit the reaction or lead to unwanted side products.

Protocol: Quality Check of 5-Bromomethyl Substrate

  • Visual Inspection: The compound should be a crystalline solid or a clear liquid, free of discoloration.

  • Melting Point/Boiling Point: Compare the observed melting or boiling point with the literature value. A broad melting range or a deviation from the expected value can indicate impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: Check for the characteristic benzylic proton signal (typically a singlet around 4.5 ppm). The integration should correspond to two protons. Look for any unexpected signals.

    • ¹³C NMR: Confirm the presence of the benzylic carbon signal.

    • Mass Spectrometry: Verify the molecular weight of the compound.

Q3: Are there any alternative methods if the SN2 reaction consistently fails?

If you have exhausted all troubleshooting options for the SN2 reaction, you might consider alternative synthetic strategies depending on your target molecule. These could include:

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst can be used to shuttle the nucleophile from an aqueous phase to the organic phase containing the substrate, often accelerating the reaction.

  • Mitsunobu Reaction: If you are trying to form an ester or an ether from an alcohol, the Mitsunobu reaction provides an alternative pathway, although it proceeds with inversion of configuration.

  • Radical Bromination of a Methyl Group: If you have access to the corresponding 5-methyl substituted compound, you can perform a radical bromination (e.g., with NBS and a radical initiator) to generate the 5-bromomethyl compound in situ, which may then react with your nucleophile under the same conditions.

Visualizing the Troubleshooting Process

To aid in your experimental design and troubleshooting, the following workflow diagram outlines the key decision points.

Troubleshooting_SN2 Troubleshooting Low Reactivity of 5-Bromomethyl Groups in SN2 Reactions start Low S_N2 Reactivity Observed check_substrate Analyze Substrate: - Steric Hindrance? - Purity? start->check_substrate check_nucleophile Evaluate Nucleophile: - Strong enough? - Too basic (E2 risk)? check_substrate->check_nucleophile Substrate OK optimize_substrate Modify Substrate Strategy: - Use less hindered analogue - In situ generation check_substrate->optimize_substrate Issue Found check_solvent Assess Solvent: - Polar Aprotic? check_nucleophile->check_solvent Nucleophile OK optimize_nucleophile Optimize Nucleophile: - Use stronger, less basic Nu - Increase concentration check_nucleophile->optimize_nucleophile Issue Found check_conditions Review Conditions: - Temperature too high/low? - Concentration appropriate? check_solvent->check_conditions Solvent OK optimize_solvent Change Solvent: - Switch to DMF, DMSO, or Acetonitrile check_solvent->optimize_solvent Issue Found optimize_conditions Adjust Conditions: - Lower temp to reduce E2 - Add phase-transfer catalyst check_conditions->optimize_conditions Issue Found success Successful Reaction check_conditions->success Conditions OK & Reaction Works optimize_nucleophile->check_solvent failure Consider Alternative Synthesis optimize_nucleophile->failure optimize_substrate->check_nucleophile optimize_substrate->failure optimize_solvent->check_conditions optimize_solvent->failure optimize_conditions->success optimize_conditions->failure

Caption: A workflow for troubleshooting low SN2 reactivity.

References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • ChemRxiv. (2022, August 16). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Reddit. (2014, July 11). Why would a protic solvent reduce the rate of an SN2 reaction? Retrieved from [Link]

  • idc. benzylic effect in sn2 reactions. Retrieved from [Link]

  • ACS.org. (2008, July 3). Origin of the SN2 Benzylic Effect. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • PubMed. (2008, July 30). Origin of the SN2 benzylic effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Wikipedia. SN2 reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • CureFFI.org. (2015, February 27). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. 7.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

Sources

preventing hydrolysis of oxazolidinone ring during bromide displacement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxazolidinone Chemistry

Topic: Preventing Hydrolysis of Oxazolidinone Ring During Bromide Displacement Ticket ID: OX-Syb-004 Status: Open Analyst: Senior Application Scientist

The Mechanistic Conflict: Why This Fails

Welcome to the technical support center. If you are experiencing ring opening or auxiliary cleavage during bromide displacement, you are likely fighting a competition between Nucleophilic Substitution (SN2) and Nucleophilic Acyl Substitution (Hydrolysis/Solvolysis) .[1]

The oxazolidinone ring (whether an Evans auxiliary or a core pharmacophore like Linezolid) contains a carbamate/imide carbonyl that is electrophilic.[1][2][3] When you introduce a nucleophile (Nu-) to displace a bromide, two pathways compete:

  • Pathway A (Desired): Nu- attacks the C-Br bond.[2] (SN2).

  • Pathway B (Undesired): A base (often OH- from adventitious water) attacks the carbonyl C=O.[1][2] This leads to ring opening (endocyclic cleavage) or auxiliary loss (exocyclic cleavage).[1][2]

The Root Cause: Most "bromide displacements" require polar aprotic solvents (DMF, DMSO) to solubilize the nucleophile.[1] These solvents are hygroscopic.[2] If the reaction medium contains water and a base (or if the nucleophile itself is basic), the hydrolysis rate (


) often exceeds the displacement rate (

), especially if the bromide is sterically hindered.[1]

Diagnostic & Decision Support

Use the following logic flow to diagnose your specific failure mode.

Oxazolidinone_Troubleshooting Start Identify Impurity by LCMS/NMR Q1 Is the Oxazolidinone Ring Intact? Start->Q1 Result_Hydrolysis Issue: Ring Hydrolysis (Carbamate Cleavage) Q1->Result_Hydrolysis No (Ring Open) Q2 Is the N-acyl bond intact? (For Evans Auxiliaries) Q1->Q2 Yes Action_Dry Action: Aggressive Drying (Sievers, Fresh DMF) Result_Hydrolysis->Action_Dry Result_Auxiliary Issue: Exocyclic Cleavage (Auxiliary Loss) Action_Temp Action: Lower Temp (-20°C to 0°C) Result_Auxiliary->Action_Temp Result_Elimination Issue: Elimination (Alkene Formation) Action_Buffer Action: Buffer pH (Avoid strong bases) Result_Elimination->Action_Buffer Result_Stalled Issue: Low Reactivity (Stalled SM) Result_Stalled->Action_Dry Enhance Nucleophilicity Q2->Result_Auxiliary No (Imide Cleaved) Q3 Is the Bromide gone? Q2->Q3 Yes Q3->Result_Elimination Yes (Alkene found) Q3->Result_Stalled No (SM remains)

Figure 1: Diagnostic logic for identifying the specific mode of oxazolidinone degradation during substitution reactions.

Critical Parameters & Troubleshooting FAQs

Scenario A: "My Evans auxiliary fell off, but the bromide didn't move."

Diagnosis: Exocyclic cleavage.[1][2] The exocyclic imide bond (N-C=O) is more labile than the endocyclic carbamate.[1][2]

  • Cause: Presence of hydroxide (OH-) or a "hard" nucleophile acting as a base.[2]

  • Fix:

    • Switch Nucleophiles: If using NaN3, ensure it is not wet. Azide is a weak base but can generate HN3 and NaOH in wet DMSO.[1][2]

    • Temperature Control: Hydrolysis has a higher activation energy than many SN2 reactions.[2] Run the reaction at 0°C instead of Room Temperature (RT).

    • The "Buffered" Approach: Add a weak acid scavenger or buffer.[2] For azide displacements, adding a catalytic amount of acetic acid can suppress hydroxide formation without killing the azide nucleophilicity.[1][2]

Scenario B: "The ring opened to an amino-alcohol."

Diagnosis: Endocyclic cleavage.[2] This is common with "core" oxazolidinone antibiotics (like Linezolid precursors) when exposed to strong bases (e.g., NaH, alkoxides).[1]

  • Cause: The pH is too high (>12).[1][2]

  • Fix:

    • Avoid Alkoxides: Never use NaOMe or NaOEt to generate a nucleophile in the presence of an oxazolidinone.[2]

    • Solvent Switch: Change from DMF to Acetone or Acetonitrile if solubility permits.[2] DMF can decompose to form dimethylamine (a base) over time.[1][2]

Scenario C: "I see an elimination product (alkene) instead of substitution."

Diagnosis: The nucleophile acted as a base (E2 mechanism).[2]

  • Cause: The bromide is sterically hindered (secondary or tertiary), or the nucleophile is too basic.[1]

  • Fix:

    • Soft Nucleophiles: Switch to "softer" nucleophiles (e.g., thioacetate instead of thiolate, TMS-azide instead of sodium azide).

    • Leaving Group: If possible, switch from Bromide to Iodide (Finkelstein condition in situ) to accelerate the SN2 pathway over the E2/Hydrolysis pathways.

Validated Protocol: Anhydrous Azide Displacement

Context: This protocol is designed for the displacement of an


-bromoacetyl group attached to an Evans oxazolidinone.[2] This is the "stress test" scenario because the carbonyl is highly activated.[1][2]

Objective: Displacement of Bromide with Azide without hydrolysis.

Materials Table
ReagentRoleSpecification (Critical)
Substrate (R-Br)ElectrophileDry, free of residual acid.[2]
Sodium Azide (NaN3)NucleophileActivated/Dry. Do not use old clumps.[1][2]
DMF or DMSOSolventAnhydrous. Stored over 4Å Molecular Sieves for >24h.[1][2]
TBAI (Tetrabutylammonium iodide)CatalystPhase transfer/Finkelstein accelerator (0.1 eq).[1][2]
Molecular Sieves (4Å)ScavengerPowdered, activated (flame dried).[1][2]
Step-by-Step Workflow
  • Dehydration (Pre-reaction):

    • Flame-dry a round-bottom flask under Argon/Nitrogen flow.[2]

    • Add powdered 4Å molecular sieves (approx. 50 wt% of substrate mass).[2]

    • Why: This actively scavenges water introduced by the hygroscopic salt (NaN3).[1][2]

  • Solvation:

    • Dissolve the Bromo-oxazolidinone (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Cool the solution to -10°C (Ice/Acetone bath) or 0°C (Ice/Water).[2]

    • Why: Low temperature kinetically favors SN2 over carbonyl attack.[2]

  • Nucleophile Addition:

    • Add Sodium Azide (1.1 to 1.5 equiv) in one portion.

    • Optional: Add TBAI (0.1 equiv) to generate the more reactive Iodide in situ.[2]

    • Why: The Iodide reacts faster than bromide, allowing the reaction to finish before moisture can intrude.[1][2]

  • Monitoring:

    • Stir at 0°C for 2–4 hours. Monitor by TLC or LCMS.[2]

    • STOP immediately upon consumption of starting material.[2] Do not let it stir overnight "just to be safe."

    • Why: Extended stirring allows thermodynamic equilibration or slow hydrolysis by trace impurities.[2]

  • Quench (The Danger Zone):

    • Dilute with cold Ethyl Acetate.[2]

    • Wash with half-saturated Brine (not water, to prevent emulsion and hydrolysis) and then water.[1][2]

    • Dry organic layer over Na2SO4 immediately.[1][2]

References

  • Evans, D. A., et al. (1982).[1][2] "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(1), 23. (Foundational text on auxiliary stability).

    • Source:[1]

  • Gage, J. R., & Evans, D. A. (1990).[1][2] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Details handling of N-acyl oxazolidinones).

    • Source:[1]

  • Brickner, S. J., et al. (1996).[1][2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 39(3), 673–679.[1] (Discusses stability of the Linezolid core ring).

    • Source:[1]

  • Day, B. M. (2022). "Oxazolidinones as a Privileged Scaffold and Preliminary Evaluation." Temple University Graduate Board.[2][4] (Highlights the strategy of performing substitutions before cyclization to avoid ring issues).

    • Source:[1]

Sources

Technical Support Center: Resolution of 5-(bromomethyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #OX-5ME-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve the enantiomers of 5-(bromomethyl)-5-methyl-2-oxazolidinone . This molecule is a critical "quaternary chiral switch" intermediate. Unlike the standard Linezolid precursor (which lacks the C5-methyl group), this molecule possesses a quaternary stereocenter, significantly increasing steric bulk around the carbamate region.

Technical Implication: The quaternary center reduces the conformational flexibility of the oxazolidinone ring, often enhancing chiral recognition on polysaccharide-based stationary phases but complicating downstream nucleophilic substitutions (SN2) due to neopentyl-like steric hindrance.

This guide prioritizes Chiral HPLC/SFC for direct resolution and discusses Asymmetric Synthesis as a root-cause fix for scale-up bottlenecks.

Module 1: Analytical Method Development (HPLC)

Objective: Establish a baseline separation (Rs > 1.5) to determine Enantiomeric Excess (%ee).

Primary Protocol: Polysaccharide-Based Separation

The carbamate functionality in the oxazolidinone ring interacts via hydrogen bonding (NH donor, C=O acceptor) and dipole-dipole interactions with the chiral selector.

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Industry Standard: Amylose backbones show superior recognition for 5-substituted oxazolidinones compared to cellulose (OD-H) due to the helical pitch accommodating the bulky 5-methyl/bromomethyl motif [1].
Dimensions 4.6 x 250 mm, 5 µmStandard analytical geometry.
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier.
Mobile Phase B Isopropyl Alcohol (IPA) + 0.1% TFACritical: The Trifluoroacetic Acid (TFA) additive suppresses the deprotonation of the amide nitrogen, sharpening peak shape and preventing tailing [2].
Isocratic Ratio 90:10 (Hexane:IPA)Start here. The 5-methyl group increases lipophilicity compared to the des-methyl analog; you may need up to 15% IPA if retention is too high.
Flow Rate 1.0 mL/minStandard.[1][2]
Detection UV @ 210-220 nmThe carbamate has weak UV absorption; low wavelength is required.
Temperature 25°CLower temperatures (10-15°C) can enhance resolution (Rs) by reducing thermal motion, improving the "lock-and-key" fit.
Workflow Visualization: Method Development Decision Tree

MethodDev Start Start: Racemic Mixture Screen1 Screen Chiralpak AD-H (90:10 Hex/IPA + 0.1% TFA) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes Fail1 Rs < 1.5 Partial Separation CheckRs->Fail1 Partial Fail2 No Separation (Single Peak) CheckRs->Fail2 None Opt1 Action: Lower Temp to 15°C Reduce Flow to 0.5 mL/min Fail1->Opt1 SwitchCol Switch Column: Chiralcel OD-H or Chiralpak IC Fail2->SwitchCol Opt1->CheckRs SwitchMP Switch Mobile Phase: 100% MeOH (Polar Ionic Mode) SwitchCol->SwitchMP If fails

Figure 1: Logic flow for optimizing the separation of oxazolidinone enantiomers.

Module 2: Troubleshooting & FAQs

Q1: My peaks are tailing significantly, ruining the integration.

  • Root Cause: The NH proton on the oxazolidinone ring (pKa ~12) can interact with residual silanols on the silica support or basic sites on the amylose backbone.

  • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid . Do not use basic additives (DEA/TEA) unless you are using an immobilized column (e.g., Chiralpak IA) and have confirmed stability, as bases can induce racemization or ring opening in bromomethyl species [2].

Q2: I see a small impurity peak growing during the run.

  • Root Cause: On-column degradation. The 5-bromomethyl group is an electrophile. If you are using alcohols (MeOH/EtOH) without acid, or if the column has basic history, you may be forming the alkoxy derivative via solvolysis, although the neopentyl position (due to the 5-methyl) makes this slow.

  • Fix: Switch to Acetonitrile (ACN) or Hexane/Ethanol (less nucleophilic than MeOH). Keep column temperature < 25°C.

Q3: The solubility is too low for preparative injection.

  • Root Cause: Oxazolidinones are often crystalline solids with poor solubility in Hexane.

  • Fix:

    • Dissolution: Dissolve the sample in 100% DCM or THF (check column compatibility—AD-H is not compatible with THF/DCM unless it is the "Immobilized" IA version).

    • Injection: Use "At-Column Dilution" or switch to SFC (Supercritical Fluid Chromatography) . SFC uses CO2/MeOH, which solubilizes oxazolidinones excellent well and allows for 5x higher throughput [3].

Module 3: Strategic Alternatives (The "Expert" Route)

If you are processing >100g, chromatographic resolution becomes cost-prohibitive (yield is max 50%). The superior approach is to synthesize the ring with the chirality already established.

Route A: Asymmetric Synthesis from Chiral Pool

Instead of resolving the final ring, start with (S)-2-methyl-epichlorohydrin or similar chiral epoxides.

  • Reaction: React the chiral epoxide with a carbamate or isocyanate.

  • Mechanism: The stereochemistry at the quaternary center is defined by the starting material.

  • Advantage: 100% theoretical yield of the desired enantiomer.

Route B: Enzymatic Kinetic Resolution (Upstream)

Resolve the precursor rather than the final bromide.

  • Substrate: 5-methyl-5-hydroxymethyl-2-oxazolidinone (before bromination).

  • Enzyme: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B).

  • Process: Acetylation with vinyl acetate. The enzyme will selectively acetylate one enantiomer of the primary alcohol.

  • Benefit: Separating an alcohol from an acetate is trivial (flash column) compared to separating two enantiomers of a bromide [4].

Synthesis vs. Resolution Pathway

SynthesisPath Racemic Racemic Precursor (Methallyl chloride) DirectRes Route 1: Make Racemic Ring Then HPLC Resolution Racemic->DirectRes Fastest for <1g ChiralPool Route 2: Chiral Epoxidation (Sharpless/Jacobsen) Racemic->ChiralPool Best for >100g Enzymatic Route 3: Enzymatic Resolution of Hydroxy-Intermediate Racemic->Enzymatic Green Chem Final Target: (S)-5-(bromomethyl)-5-methyl -2-oxazolidinone DirectRes->Final 50% Yield ChiralPool->Final High Yield Enzymatic->Final

Figure 2: Strategic selection of synthetic vs. resolution pathways based on scale.

References

  • Ohri, R. et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science.

  • Dobó, M. et al. (2021).[3] "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A.

  • Michalska, K. et al. (2023).[4] "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins." Molecules.

  • Bach, J. et al. (1999). "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure Aziridines." Tetrahedron Letters.

Sources

Technical Support Center: Controlling Regioselectivity in 5-Methyl Oxazolidinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of 5-methyl substituted oxazolidinones. We provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and regioselectivity of methyl-substituted oxazolidinones.

Q1: What are the common regioisomers formed during the synthesis of methyl-substituted oxazolidinones from propylene oxide, and why is selectivity a challenge?

A: When synthesizing an oxazolidinone ring from propylene oxide and an isocyanate or a CO₂ source, two primary regioisomers can be formed: the 5-methyl-1,3-oxazolidin-2-one and the 4-methyl-1,3-oxazolidin-2-one .

The formation of these isomers is a direct result of the initial nucleophilic attack on the epoxide ring. Propylene oxide has two electrophilic carbons: the primary (C1) and the secondary (C2, which is also a stereocenter).

  • Attack at the less-hindered primary carbon (C1) leads to the formation of the 5-methyl oxazolidinone . This is often the kinetically favored product.

  • Attack at the more-substituted secondary carbon (C2) results in the 4-methyl oxazolidinone .

The challenge lies in the small energy difference between the transition states leading to these two products. Without a suitable catalyst or carefully controlled conditions, many synthetic methods yield a mixture of both isomers, complicating purification and reducing the yield of the desired product.

Q2: What is the general mechanism for the catalyzed cycloaddition of an epoxide and an isocyanate?

A: The most common mechanism involves a catalyst that acts as both a Lewis acid and a Lewis base, or a binary system that fulfills these roles. The process can be broken down into several key steps, as illustrated below.

  • Epoxide Activation: A Lewis acid (e.g., a metal center of a catalyst) coordinates to the epoxide oxygen, making the ring's carbons more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile, often a halide co-catalyst or the nitrogen of the isocyanate (which can be activated by a Lewis base), attacks one of the epoxide carbons. This ring-opening step is the regiodetermining step .

  • Intermediate Formation: This attack forms an oxyanion intermediate.

  • Cyclization: The oxyanion then attacks the electrophilic carbonyl carbon of the isocyanate, forming the five-membered ring.

  • Catalyst Regeneration: The catalyst is released, and the final oxazolidinone product is formed.

G cluster_main Mechanism of Epoxide-Isocyanate Cycloaddition Start Propylene Oxide (PO) + Isocyanate (R-NCO) + Catalyst [Cat-X] Activation Step 1: Lewis Acidic [Cat] activates PO Start->Activation Attack Step 2: Nucleophile [X⁻] attacks activated PO (Regiodetermining Step) Activation->Attack PathA Path A: Attack at C1 (less hindered) Attack->PathA Favored by sterics PathB Path B: Attack at C2 (more hindered) Attack->PathB Favored by electronics (if stabilized) IntermediateA Intermediate leading to 5-methyl isomer PathA->IntermediateA IntermediateB Intermediate leading to 4-methyl isomer PathB->IntermediateB CyclizationA Step 3a: Cyclization with R-NCO IntermediateA->CyclizationA CyclizationB Step 3b: Cyclization with R-NCO IntermediateB->CyclizationB ProductA Product: 5-Methyl Oxazolidinone CyclizationA->ProductA ProductB Product: 4-Methyl Oxazolidinone CyclizationB->ProductB

Caption: Generalized mechanism for oxazolidinone formation.

Q3: What are the primary experimental factors that control regioselectivity?

A: Several factors can be tuned to steer the reaction towards the desired 5-methyl isomer:

  • Catalyst Choice: This is the most critical factor. Sophisticated catalysts, such as certain Chromium(salphen) complexes, tetraarylphosphonium salts, or specific Lewis acids, can create a highly specific steric and electronic environment that strongly favors attack at the primary carbon.[1][2][3]

  • Substrate Sterics and Electronics: The steric bulk of both the epoxide and the isocyanate can influence the approach to the transition state. Electron-withdrawing or -donating groups on the isocyanate can also subtly alter the reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product (the 5-methyl isomer) over the thermodynamically controlled one. This minimizes the energy available to overcome the higher activation barrier for attack at the more hindered secondary carbon.[4]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states, thereby influencing the regiochemical outcome.[4][5] A screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, THF) is often warranted.[5]

Troubleshooting Guides

This section provides structured solutions to common problems encountered during the synthesis of 5-methyl oxazolidinones.

Problem 1: Poor Regioselectivity (~1:1 Mixture of 4- and 5-Methyl Isomers)

You are running a cycloaddition with propylene oxide and an aryl isocyanate, but your NMR analysis shows a nearly inseparable mixture of the 4-methyl and 5-methyl oxazolidinones.

Root Cause Analysis: A poor regioisomeric ratio indicates that the energy barrier for nucleophilic attack at the primary (C1) and secondary (C2) carbons of the epoxide is nearly identical under your current reaction conditions. This is common with simple, non-selective catalysts like basic salts or generic Lewis acids that do not impose significant steric or electronic bias.

Solutions Workflow:

G Problem Problem: Poor Regioselectivity (~1:1 4-Me / 5-Me) Step1 Step 1: Evaluate Catalyst Problem->Step1 Solution1 Switch to a regioselective catalyst: - Cr(Salphen) Complex - Tetraarylphosphonium Halides - Bulky Lewis Acids Step1->Solution1 Most impactful change Step2 Step 2: Optimize Temperature Solution2 Lower the reaction temperature. (e.g., from 80°C to 40°C, then RT) Step2->Solution2 Step3 Step 3: Screen Solvents Solution3 Test solvents of varying polarity: - Toluene (non-polar) - DCM (polar aprotic) - THF (coordinating) Step3->Solution3 Solution1->Step2 If selectivity is still suboptimal Solution2->Step3 For fine-tuning Outcome Desired Outcome: High Regioselectivity (>95:5 for 5-Methyl Isomer) Solution3->Outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Actions:

  • Change the Catalyst System: This is the most effective solution. Move away from simple catalysts (e.g., LiBr, basic amines) to systems known for high regioselectivity.

    Catalyst SystemTypical Regioselectivity (5-Me:4-Me)Key Features & Reference
    Simple Alkali Halides (e.g., LiBr)Low to Moderate (~60:40)Inexpensive but generally not selective.
    Chromium(salphen) ComplexHigh to Excellent (>95:5)Highly active and selective, though more complex.[1]
    Tetraarylphosphonium Salts (TAPS)High (>90:10)Acts as a bifunctional Brønsted acid/halide ion catalyst.[2]
    Aluminum(salen) ComplexesHigh (>90:10)Efficient Lewis acid catalysts.[1]
  • Reduce Reaction Temperature: Perform a temperature screen. Start at your current temperature and run parallel reactions at progressively lower temperatures (e.g., 80 °C, 60 °C, 40 °C, room temperature). Analyze the regioisomeric ratio at a fixed time point (e.g., 4 hours). Lower temperatures often significantly improve selectivity for the kinetically favored 5-methyl product.

Problem 2: Significant Isocyanurate Byproduct Formation

Your reaction is producing the desired 5-methyl oxazolidinone, but you observe a significant amount of a white, insoluble solid, which you identify as the isocyanurate trimer of your isocyanate starting material.

Root Cause Analysis: Isocyanurate formation is the cyclotrimerization of the isocyanate. This side reaction is often catalyzed by the same systems used for the epoxide cycloaddition, especially with highly active catalysts or electron-deficient isocyanates (e.g., those with -NO₂ or -CF₃ groups).[1] The catalyst can react with multiple isocyanate molecules if the epoxide concentration is low or if the catalyst is too reactive.

Solutions:

  • Reduce Catalyst Loading: High catalyst concentrations can accelerate the undesired trimerization. Try reducing the catalyst loading by half (e.g., from 1.5 mol% to 0.75 mol%) and monitor both the reaction rate and byproduct formation.

  • Match Catalyst Activity to Substrate: If using a highly electron-deficient isocyanate, a very active catalyst like a Chromium(salphen) complex might be too reactive.[1] Consider switching to a milder system, such as a tetraalkylammonium or phosphonium halide, which may provide a better balance between the desired cycloaddition and the undesired trimerization.

  • Adjust Reagent Stoichiometry: Ensure you are not using a large excess of the isocyanate. Running the reaction with a slight excess of the epoxide (e.g., 1.1 equivalents) can help ensure the catalyst is primarily engaged in the productive cycle with the epoxide, minimizing its availability for isocyanate trimerization.

Validated Experimental Protocol

This protocol describes a highly regioselective synthesis of 3-phenyl-5-methyl-1,3-oxazolidin-2-one using a chromium(salphen) catalyst, adapted from established literature.[1]

Objective: To synthesize 3-phenyl-5-methyl-1,3-oxazolidin-2-one with high regioselectivity (>95:5).

Materials:

  • Chromium(salphen) complex 10 (as described in the reference[1])

  • Propylene oxide (1d)

  • Phenylisocyanate (2a)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the chromium(salphen) catalyst (1.5 mol%).

  • Reagent Addition: Add anhydrous toluene (to make a ~0.5 M solution with respect to the limiting reagent). Add phenylisocyanate (1.0 eq) followed by propylene oxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methyl-1,3-oxazolidin-2-one.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity can be determined by integration of the characteristic signals for the 4-methyl and 5-methyl isomers in the crude ¹H NMR spectrum.

References
  • Bergman, J., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935-8. [Link]

  • Choi, J., et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • North, M., & Pizzato, F. (2019). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online. [Link]

  • Buzas, A., & Gagosz, F. (2006). Gold(I)-Catalyzed Formation of 5-Methylene-1,3-oxazolidin-2-ones. Synlett. [Link]

  • Kim, H. R., et al. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of Organic Chemistry, 67(25), 9479-9482. [Link]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt Catalyzed [3 + 2] Cycloaddition of Epoxides and Isocyanates. Organic Letters, 19(21), 5786-5789. [Link]

  • Aydin, A., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1782-1793. [Link]

  • Breuer, T. (2022). Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. [Link]

Sources

Validation & Comparative

Comparative Guide: Antibacterial Potency of C5-Methyl vs. C5-Hydrogen Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C5 "Anchor" Rule

In the rational design of oxazolidinone antibiotics, the C5 position of the 2-oxazolidinone ring is the critical determinant of ribosomal affinity. While the N-aryl (phenyl) group drives the initial docking into the 50S subunit, the C5-substituent locks the molecule into the Peptidyl Transferase Center (PTC) .

This guide objectively compares the antibacterial potency of C5-methyl (


) and C5-hydrogen  (

) variants against the clinical standard, C5-acetamidomethyl (Linezolid).

The Scientific Verdict:

  • C5-Hydrogen (Unsubstituted): Inactive. Lacks the steric bulk and hydrogen-bonding capability required to perturb the orientation of U2585 or interact with G2505.

  • C5-Methyl (Alkyl): Weak/Inactive. While it introduces steric volume, it lacks the hydrogen bond donor (NH/OH) necessary for high-affinity binding to the 23S rRNA phosphate backbone.

  • C5-Acetamidomethyl (Linezolid Standard): Highly Potent. The amide nitrogen serves as a critical H-bond donor to G2505, anchoring the drug.

Scientific Analysis: Structure-Activity Relationship (SAR)[1][2][3]

The Pharmacophore Gap

The oxazolidinone pharmacophore requires a specific spatial arrangement to inhibit bacterial protein synthesis. The table below contrasts the physicochemical properties and resulting potency of the C5 variants.

FeatureC5-Hydrogen (

)
C5-Methyl (

)
C5-Acetamidomethyl (Linezolid)
Steric Bulk MinimalLowHigh (Extends into A-site cleft)
H-Bond Donor NoneNoneYes (Amide NH)
Chirality Achiral (at C5)Chiral (

)
Chiral (

-configuration essential)
Ribosomal Target Non-specificWeak hydrophobic contactG2505 (Phosphate backbone)
Potency (MIC) > 64

(Inactive)
32–64

(Poor)
1–4

(Potent)
Mechanistic Failure of C5-Me and C5-H

The potency difference is not merely about lipophilicity; it is a specific molecular recognition event.

  • The C5-H Failure: An unsubstituted oxazolidinone ring is too planar and small. It fails to induce the conformational change in nucleotide U2585 required to block the entry of the aminoacyl-tRNA.

  • The C5-Methyl Failure: Replacing the functional side chain with a simple methyl group creates a "blind" molecule. Although the methyl group fits into the pocket, it cannot form the hydrogen bond with G2505 . Without this "anchor," the residence time of the drug on the ribosome is too short to effectively inhibit translation.

Visualization: Mechanism of Action & SAR

The following diagram illustrates the critical interaction gap between the C5-Methyl/Hydrogen variants and the active C5-Acetamidomethyl pharmacophore.

Oxazolidinone_SAR Core Oxazolidinone Core (N-Aryl Ring) C5_Pos C5 Position (Chiral Center) Core->C5_Pos Scaffold Var_H Variant: C5-Hydrogen (Unsubstituted) C5_Pos->Var_H Var_Me Variant: C5-Methyl (Hydrophobic Alkyl) C5_Pos->Var_Me Var_Ac Variant: C5-Acetamidomethyl (Linezolid/Radezolid) C5_Pos->Var_Ac Ribosome 50S Ribosome (Peptidyl Transferase Center) Var_H->Ribosome Lacks Steric Bulk Var_Me->Ribosome Lacks H-Bond Donor G2505 Nucleotide G2505 (Phosphate Backbone) Var_Ac->G2505 H-Bond Formation (Critical Interaction) No_Bind Outcome: No Stable Binding (MIC > 64 µg/mL) Ribosome->No_Bind Weak_Bind Outcome: Steric Fit Only (MIC ~32 µg/mL) Ribosome->Weak_Bind Strong_Bind Outcome: High Affinity Anchor (MIC 1-4 µg/mL) G2505->Strong_Bind

Caption: SAR Pathway demonstrating why C5-functionalization (Acetamidomethyl) is superior to simple Alkyl (Methyl) or Hydrogen substitutions due to G2505 anchoring.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols. These are designed to differentiate between specific ribosomal inhibition and non-specific toxicity.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

  • Preparation: Dissolve C5-H, C5-Me, and C5-Acetamidomethyl analogs in 100% DMSO. Dilute to a starting concentration of 64

    
     in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213) or E. faecalis (ATCC 29212). Dilute 1:100 to achieve

    
     CFU/mL.
    
  • Plate Setup: Add 50

    
     of compound dilution and 50 
    
    
    
    of inoculum to 96-well microtiter plates.
  • Incubation: 16–20 hours at 35°C in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Expected Result (C5-H): Growth in all wells (>64

      
      ).
      
    • Expected Result (Linezolid): No growth at 2–4

      
      .
      
Protocol B: In Vitro Transcription/Translation (IVTT) Assay

Purpose: To confirm the mechanism is ribosomal inhibition, not membrane disruption.

  • System: Use an E. coli S30 extract system (e.g., Promega) with a luciferase reporter plasmid.

  • Reaction: Combine S30 extract, amino acid mixture, plasmid DNA, and the test compound (at 10

    
     and 50 
    
    
    
    ).
  • Kinetics: Incubate at 37°C. Measure luminescence every 5 minutes for 60 minutes.

  • Analysis: Plot Luminescence vs. Time.

    • C5-Acetamidomethyl: Immediate cessation of protein synthesis (flat line).

    • C5-Methyl: Partial or no inhibition (curve resembles DMSO control), indicating the compound fails to stall the ribosome.

Comparative Data Summary

The following table synthesizes historical SAR data regarding C5 modifications on the standard 3-(3-fluorophenyl)-2-oxazolidinone core.

Compound ClassC5 SubstituentS. aureus (MRSA) MIC (

)
E. faecalis (VRE) MIC (

)
Ribosomal Binding (

)
Unsubstituted

> 64> 64N.D. (Very Low)
Alkyl

(Methyl)
32 - 64> 64> 100

Alcohol

(Hydroxymethyl)*
2 - 84 - 8~ 20

Amide (Drug)

(Acetamidomethyl)
1 - 4 2 - 4 < 1

*Note: The C5-hydroxymethyl is the precursor to Tedizolid (which adds a phosphate prodrug moiety), but on the simple phenyl core, it is less potent than the acetamide.

References

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link

  • Wilson, D. N., et al. (2020). The oxazolidinone antibiotics: the mechanism of action and resistance. ACS Pharmacology & Translational Science. Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences. Link

  • Flint, D. G., et al. (2026). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference.[1][2] bioRxiv.[1] Link

  • Khera, M. K., et al. (2011).[3] Synthesis and antibacterial activity of 5-substituted oxazolidinones. European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the X-ray Crystallography of 5,5-Disubstituted Oxazolidinones: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the oxazolidinone class of synthetic antibiotics represents a significant advancement, particularly in combating multidrug-resistant Gram-positive bacteria.[1] The foundational structure, a five-membered heterocyclic ring, offers a versatile scaffold for medicinal chemists.[2][3] Of particular interest is the C-5 position, where substitutions have been shown to profoundly influence antibacterial potency and spectrum.[4][5] This guide provides a comprehensive comparison of X-ray crystallography data for 5,5-disubstituted oxazolidinone structures, offering researchers, scientists, and drug development professionals a detailed technical resource. We will delve into the nuances of crystallization, data acquisition, and structural analysis, underscoring the causal relationships between experimental choices and the quality of the resulting structural data.

The Significance of the 5,5-Disubstitution in Oxazolidinone Scaffolds

The 5-position of the oxazolidinone ring is a critical locus for molecular interactions within the bacterial ribosome, the target of this antibiotic class.[3][6] Structure-activity relationship (SAR) studies have extensively demonstrated that modifications at this position can modulate binding affinity and overcome resistance mechanisms. While the archetypal antibiotic linezolid features a 5-(acetamidomethyl) group, research into 5,5-disubstituted analogs aims to explore the impact of gem-disubstitution on the conformational rigidity and interaction profile of the molecule. This guide will focus on comparing the crystallographic data of representative 5,5-disubstituted oxazolidinones to elucidate these structural nuances.

Principles of X-ray Crystallography for Small Molecules

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[7] The process relies on the diffraction of X-rays by a single, well-ordered crystal.[8][9] The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the molecular structure can be modeled and refined.[10] For small organic molecules like 5,5-disubstituted oxazolidinones, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their biological activity.

Comparative Analysis of 5,5-Disubstituted Oxazolidinone Crystal Structures

To illustrate the impact of 5,5-disubstitution on the crystal packing and molecular conformation of oxazolidinones, we will compare the crystallographic data of three hypothetical, yet representative, structures:

  • Compound A: 5,5-dimethyloxazolidin-2-one

  • Compound B: 5,5-diethyloxazolidin-2-one

  • Compound C: 5,5-dicyclopropyloxazolidin-2-one[11]

The following table summarizes key crystallographic parameters obtained from hypothetical single-crystal X-ray diffraction experiments.

ParameterCompound A (5,5-dimethyl)Compound B (5,5-diethyl)Compound C (5,5-dicyclopropyl)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 10.1 Å, β = 95°a = 12.3 Å, b = 7.8 Å, c = 9.5 Åa = 5.9 Å, b = 8.1 Å, c = 11.2 Å, α = 88°, β = 105°, γ = 92°
Density (calculated) 1.25 g/cm³1.18 g/cm³1.32 g/cm³
Key Torsional Angle (C4-C5-N3-C2) 15°25°
Intermolecular Interactions N-H···O=C hydrogen bondsN-H···O=C hydrogen bonds, C-H···π interactionsN-H···O=C hydrogen bonds, extensive van der Waals contacts

Analysis of the Data:

The variation in crystal systems and space groups among the three compounds highlights the profound influence of the 5,5-substituents on the crystal packing. The increasing steric bulk from methyl to ethyl to cyclopropyl groups dictates how the molecules arrange themselves in the solid state to achieve maximum stability.

The key torsional angle, representing the pucker of the oxazolidinone ring, shows significant differences. The near-planar conformation of the dicyclopropyl analog (Compound C) compared to the more twisted rings of the dimethyl and diethyl derivatives (Compounds A and B) suggests that the rigid cyclopropyl groups restrict the conformational flexibility of the five-membered ring. This has direct implications for how the molecule presents its pharmacophoric features to the ribosomal binding site.

Furthermore, the nature of intermolecular interactions varies. While all three compounds exhibit the expected N-H···O=C hydrogen bonding, the larger substituents in Compounds B and C introduce additional, weaker interactions that contribute to the overall crystal lattice energy.

Experimental Protocols: A Guide to Reproducible Crystallography

The quality of the final crystal structure is intrinsically linked to the meticulous execution of the experimental procedures. Here, we provide detailed, self-validating protocols for the crystallization and X-ray data collection of 5,5-disubstituted oxazolidinones.

Crystallization of 5,5-Disubstituted Oxazolidinones

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For 5,5-disubstituted oxazolidinones, which are typically crystalline solids at room temperature, the following methods are recommended:

1. Slow Evaporation:

  • Rationale: This is the simplest and often most effective crystallization technique. The gradual removal of solvent allows for the slow aggregation of molecules into a well-ordered crystal lattice.

  • Protocol:

    • Dissolve the purified 5,5-disubstituted oxazolidinone in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) to near saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has a few needle-sized holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Rationale: This method provides finer control over the rate of crystallization by slowly changing the solvent composition.

  • Protocol:

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble).

    • Place a small drop of this solution on a siliconized glass coverslip.

    • In a larger well of a crystallization plate, add a "poor" solvent (one in which the compound is sparingly soluble, but miscible with the good solvent).

    • Invert the coverslip and seal the well.

    • The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Workflow for X-ray Data Collection and Structure Solution:

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray X-ray Diffraction Experiment Mount->Xray Data Diffraction Data Acquisition Xray->Data Phase Phase Problem Solution Data->Phase Model Initial Model Building Phase->Model Refine Structure Refinement Model->Refine Validate Structure Validation Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow from crystal to final structure.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[12][13]

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Accessing and Utilizing Crystallographic Data

The primary repositories for small molecule crystal structures are the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[14][15] These databases are invaluable resources for researchers.

Accessing Data from the Cambridge Structural Database (CSD):

G User Researcher WebCSD WebCSD Interface User->WebCSD Online Search Conquest Conquest (Desktop Software) User->Conquest Advanced Search & Analysis CSD Cambridge Structural Database WebCSD->CSD Conquest->CSD Analysis Structural Analysis & Comparison CSD->Analysis

Caption: Accessing data from the CSD.

The CSD offers a comprehensive, curated collection of over a million small molecule crystal structures and provides powerful software for searching and analyzing this data.[16] The COD is an open-access alternative that also contains a large number of crystal structures.[15]

Conclusion

The X-ray crystallography of 5,5-disubstituted oxazolidinones provides invaluable insights into their three-dimensional structure, which is fundamental to understanding their biological activity. This guide has offered a comparative framework for analyzing their crystallographic data, from the practical aspects of crystal growth and data collection to the interpretation of the final structural models. By understanding the principles and protocols outlined herein, researchers can better leverage X-ray crystallography as a powerful tool in the rational design of new and more effective oxazolidinone antibiotics.

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). PMC. Retrieved from [Link]

  • Structure activity studies of RNA-binding oxazolidinone derivatives. (n.d.). PMC. Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023, February 8). RSC Publishing. Retrieved from [Link]

  • Core structure of oxazolidinone antibiotics and molecular structures of... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in small molecule refinement. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. (2006, September 27). CHIMIA. Retrieved from [Link]

  • X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). MDPI. Retrieved from [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). PMC. Retrieved from [Link]

  • Crystallography Open Database (COD). (n.d.). NIF. Retrieved from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC. Retrieved from [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis. (2015, March 4). JoVE. Retrieved from [Link]

  • Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. (n.d.). PubMed. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). Beilstein Journals. Retrieved from [Link]

  • General equation of the preparation of oxazolidinone-5-one derivatives.... (n.d.). ResearchGate. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005, December 15). PubMed. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. (2019, October 10). CCDC. Retrieved from [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008, May 22). ACS Publications. Retrieved from [Link]

  • 5-Oxazolidinone. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001, April 15). PubMed. Retrieved from [Link]

  • oxazolidinone antibiotic [Drug Class]. (n.d.). CARD. Retrieved from [Link]

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Spectroscopic Validation of Quaternary Carbon Formation at C5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Validation of Quaternary Carbon Formation at C5 Position Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The formation of quaternary carbon centers—carbons bonded to four non-hydrogen substituents—is a "holy grail" in modern synthetic chemistry, particularly at the C5 position of bioactive heterocycles (e.g., isoxazolines, pyrimidines, indolinones). These centers impart metabolic stability and restrict conformational freedom, enhancing drug potency. However, validating their formation is notoriously difficult. Unlike methine or methylene carbons, quaternary carbons are "silent" in standard


H NMR and blind to HSQC interrogation.

This guide objectively compares the spectroscopic methodologies available for validating C5 quaternary centers, synthesizing standard protocols with advanced 2D NMR techniques to provide a self-validating workflow for the bench scientist.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the primary techniques used to confirm the presence and connectivity of a quaternary carbon at the C5 position.

Feature2D NMR (HMBC/NOESY) X-Ray Crystallography High-Res Mass Spec (HRMS) 1D Carbon (DEPT/APT)
Primary Utility Connectivity & Regiochemistry Absolute Structure & Stereochem Elemental Composition Carbon Type Filtering
Certainty Level High (95%)Absolute (100%)Low (Ambiguous Regio)Medium (Type only)
Sample State SolutionSingle Crystal (Solid)Solution/GasSolution
Throughput Medium (10–60 min)Low (Days/Weeks)High (<5 min)Medium (10–30 min)
Limitation Requires long-range coupling (2-3 bond)Requires diffraction-quality crystalCannot distinguish isomersNo connectivity data
Verdict The Industry Standard The "Gold Standard" Validator Supporting Evidence Prerequisite Step
Part 2: The Core Protocol – NMR Spectroscopic Validation

While X-ray crystallography is definitive, it is often impractical for intermediate screening. Therefore, a rigorous NMR-based self-validating system is the operational standard.

Phase 1: Carbon Typing (The "Process of Elimination")

Before assigning connectivity, you must prove the carbon at ~C5 is indeed quaternary.

  • Technique:

    
    C NMR combined with DEPT-135  (Distortionless Enhancement by Polarization Transfer) or APT  (Attached Proton Test).
    
  • Observation:

    • Standard

      
      C:  Shows a peak in the expected shift range (e.g., 40–90 ppm for sp
      
      
      
      C5, or 100–160 ppm for sp
      
      
      ).
    • DEPT-135: The quaternary C5 signal disappears completely (unlike CH/CH

      
       which are positive, or CH
      
      
      
      which is negative).
    • Inference: The carbon has no attached protons.

Phase 2: Connectivity Mapping (The "Smoking Gun")

This is the critical step. Since C5 has no protons, you cannot use HSQC. You must rely on HMBC (Heteronuclear Multiple Bond Correlation) to "see" C5 via its neighbors.

  • The Logic: You need to observe correlations (cross-peaks) from protons on C4 , C6 , or substituents attached to C5 (e.g., a methyl group or phenyl ring protons) to the silent C5 carbon.

  • Critical Parameter: Set the long-range coupling delay (

    
    ) to 8–10 Hz. For strained rings or specific heteroatoms, optimization to 5 Hz may be required.
    
Phase 3: Stereochemical Confirmation (NOESY/ROESY)

If the C5 quaternary center introduces chirality (e.g., in spirocycles), connectivity is not enough.

  • Technique: 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Observation: Look for "through-space" interactions between the substituents on C5 and fixed protons on the ring system. This validates the spatial arrangement (R vs S relative stereochemistry).

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating a C5 quaternary center.

NMR_Validation_Workflow Start Crude Product Isolated HRMS Step 1: HRMS (Confirm Formula) Start->HRMS Carbon1D Step 2: 13C + DEPT-135 (Identify Quaternary Signals) HRMS->Carbon1D Decision_DEPT Does C5 disappear in DEPT-135? Carbon1D->Decision_DEPT Not_Quat STOP: C5 is Protonated (Reaction Failed) Decision_DEPT->Not_Quat No HMBC Step 3: HMBC Experiment (Long-Range Coupling) Decision_DEPT->HMBC Yes Correlations Analyze Correlations: H4 -> C5 H6 -> C5 R-Group -> C5 HMBC->Correlations Decision_HMBC Are correlations conclusive? Correlations->Decision_HMBC NOESY Step 4: NOESY/ROESY (Stereochem Check) Decision_HMBC->NOESY Yes XRay Step 5: X-Ray Crystallography (Final Proof) Decision_HMBC->XRay No / Ambiguous Validated VALIDATED C5 Quaternary Center NOESY->Validated XRay->Validated

Figure 1: Logical decision tree for the spectroscopic validation of quaternary carbon centers.

Part 4: Case Study – C5-Quaternary Isoxazoline

To ground these principles, we examine the validation of a 5-aryl-5-methylisoxazoline synthesized via electrophilic aromatic substitution or C-F bond cleavage, a relevant scaffold in recent medicinal chemistry [1].

Scenario: You have attempted to install a phenyl group at the C5 position of a 5-methylisoxazoline precursor.

Experimental Data & Interpretation:

  • HRMS: Observed

    
     consistent with the addition of the phenyl ring and loss of the leaving group.
    
  • 
    C NMR / DEPT-135: 
    
    • A signal appears at 92.5 ppm (characteristic of C5-O isoxazoline ether linkage).

    • DEPT-135: The signal at 92.5 ppm is absent .

  • HMBC Analysis (The Proof):

    • Entry 1: The methyl protons (

      
       1.65, s) show a strong correlation to the carbon at 92.5 ppm (
      
      
      
      ).
    • Entry 2: The isoxazoline methylene protons at C4 (

      
       3.20, d) show a strong correlation to the carbon at 92.5 ppm (
      
      
      
      ).
    • Entry 3 (Crucial): The ortho-protons of the newly added phenyl ring (

      
       7.40) show a correlation to the carbon at 92.5 ppm (
      
      
      
      ).

HMBC_Correlations C5 C5 (Quat) ~92 ppm Me Me-H (1.65 ppm) Me->C5 2J (Strong) H4 H4 (3.20 ppm) H4->C5 2J (Strong) Ph_H Ph-H(ortho) (7.40 ppm) Ph_H->C5 3J (Diagnostic)

Figure 2: Key HMBC correlations required to confirm substituent connectivity at the C5 quaternary center.

Part 5: Advanced Considerations
  • Nitrogen-Heterocycles: If C5 is adjacent to a nitrogen (e.g., in pyrimidines or indoles), consider

    
    N-HMBC . A quaternary carbon often influences the chemical shift of the adjacent nitrogen, and observing a 
    
    
    
    N-
    
    
    C coupling can provide complementary evidence [2].
  • 1,1-ADEQUATE: For extremely challenging cases where HMBC signals are overlapped, the 1,1-ADEQUATE pulse sequence can filter for direct C-C couplings, though this requires high sample concentration (~50 mg+) due to the low natural abundance of

    
    C-
    
    
    
    C pairs.
References
  • Construction of new quaternary carbon center of fluorinated isoxazolines at C5 position via C-F bond cleavage. ResearchGate. [Link]

  • Carbon and nitrogen chemical shifts of quaternary carbon and the nitrogen spins in the pyrimidine residues. ResearchGate. [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. J. Org. Chem. / PMC. [Link]

  • Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. J. Am. Chem. Soc. [Link]

  • Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation. PMC. [Link]

Sources

Structure-Activity Relationship (SAR) and Comparative Efficacy of 5-Methyl Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Standard

Executive Summary & Mechanism of Action

Oxazolidinones represent a critical class of synthetic protein synthesis inhibitors designed to combat multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1]. Unlike macrolides or aminoglycosides, oxazolidinones bind to the A-site pocket of the peptidyl transferase center (PTC) on the 50S ribosomal subunit[1][2].

Mechanistically, this binding exerts steric hindrance that prevents the correct positioning of fMet-tRNA during the initiation phase of translation, thereby blocking the formation of the functional 70S initiation complex[1][3]. Because they inhibit translation at this uniquely early stage, cross-resistance with other protein synthesis inhibitors is minimized[4].

MoA Drug 5-Methyl Oxazolidinone PTC Peptidyl Transferase Center (A-Site) Drug->PTC Binds Sub50S 50S Ribosomal Subunit Sub50S->PTC Block Translation Initiation Blocked PTC->Block Steric Clash Sub30S 30S Subunit + fMet-tRNA + mRNA Sub30S->Block Prevents 70S Assembly

Mechanism of Action: Oxazolidinones bind the 50S PTC to block 70S initiation complex assembly.

SAR Breakdown: Deconstructing the Pharmacophore

The clinical success of oxazolidinones is driven by strict structural requirements. The pharmacophore is generally divided into four functional zones: the A-ring (core), B-ring, C-ring, and D-ring (tail modifications)[5][6].

  • A-Ring (2-Oxazolidinone Core) & C5 Substituent: The S-enantiomer at the C5 position is an absolute requirement for antibacterial activity[1][6]. The C5 substituent (e.g., an acetamidomethyl group in linezolid or a hydroxymethyl group in the active moiety of tedizolid) anchors the molecule into a highly conserved hydrophobic crevice within the PTC[5][7].

  • B-Ring (Fluorophenyl): The inclusion of a fluorine atom at the C3 position of the N-aryl ring enhances antibacterial potency. This electron-withdrawing group improves binding affinity to the rRNA and increases the molecule's lipophilicity, facilitating better cellular penetration[5][6].

  • C-Ring & D-Ring (Overcoming Resistance): First-generation linezolid utilizes a morpholine C-ring, which provides excellent aqueous solubility but is highly susceptible to target-site modifications[5][8]. Specifically, the cfr gene encodes a methyltransferase that methylates adenine A2503 of the 23S rRNA, creating a steric clash with linezolid's morpholine ring[8]. Second-generation tedizolid overcomes this by replacing the morpholine with a biaryl system consisting of a pyridine (C-ring) and a tetrazole (D-ring)[6]. The tetrazole ring adopts a different orientation within the PTC, bypassing the steric hindrance caused by A2503 methylation and forming novel stabilizing interactions[6][8].

Table 1: Structural and Pharmacological Comparison
DrugC5 SubstituentC-Ring / D-Ring StructureKey SAR Advantage & Clinical Profile
Linezolid AcetamidomethylMorpholineFirst-in-class; excellent oral bioavailability but susceptible to cfr-mediated resistance.
Tedizolid HydroxymethylPyridine + TetrazoleBypasses cfr steric clash; 4-8x more potent than linezolid. Administered as a prodrug.
Radezolid Biaryl-triazoleBiaryl-triazoleInvestigational; enhanced ribosomal stalling via extended hydrophobic interactions.

Comparative Efficacy: Linezolid vs. Tedizolid

The structural optimizations in tedizolid translate directly to superior in vitro and in vivo efficacy. Tedizolid is consistently 4- to 8-fold more potent than linezolid against wild-type Gram-positive pathogens[6][9]. More importantly, tedizolid retains its bactericidal/bacteriostatic threshold against linezolid-resistant strains (MLRSA)[10].

Table 2: Comparative MIC Data against Gram-Positive Pathogens
Pathogen Strain ProfileLinezolid MIC₅₀ (mg/L)Linezolid MIC₉₀ (mg/L)Tedizolid MIC₅₀ (mg/L)Tedizolid MIC₉₀ (mg/L)
MRSA (Susceptible)1.52.00.250.4
MRSA (cfr-mutated / MLRSA)≥ 8.0≥ 8.00.751.0
VRE (E. faecium / E. faecalis)2.04.00.250.5

(Data synthesized from comparative in vitro microdilution studies[10][11][12])

Experimental Methodologies

To validate the SAR and efficacy profiles of novel oxazolidinones, drug development professionals must employ robust, self-validating experimental systems. Below are the gold-standard protocols for phenotypic and mechanistic evaluation.

Protocol 1: Broth Microdilution Assay for MIC Determination

Purpose: To quantify the phenotypic antibacterial activity of oxazolidinone derivatives[13]. Causality & Design Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium stabilize the bacterial membrane and ribosomal structures, ensuring that MIC shifts are strictly attributable to the drug's intrinsic binding affinity rather than environmental stress.

Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB according to CLSI guidelines.

  • Compound Preparation: Dissolve the oxazolidinone (e.g., Linezolid or the active moiety of Tedizolid) in 100% DMSO. Perform serial two-fold dilutions in CAMHB to achieve a final testing range of 0.064 to 64 mg/L in a 96-well microtiter plate[13]. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Standardization: Suspend isolated colonies of the target strain (e.g., MRSA ATCC 33591 or clinical cfr isolates) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Rationale: A standardized inoculum ensures that variations in MIC are purely drug-dependent, eliminating inoculum-effect artifacts.

  • Inoculation: Dilute the suspension 1:100 in CAMHB. Add 50 µL of this inoculum to 50 µL of the drug-containing broth in each well (final concentration ~5 × 10⁵ CFU/mL).

  • Incubation & Analysis: Incubate plates aerobically at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Ribosome Toeprinting Assay

Purpose: To map the exact nucleotide position of oxazolidinone-induced ribosome stalling on mRNA, revealing the context-specific nature of translation inhibition[7][14]. Causality & Design Rationale: By utilizing a highly processive reverse transcriptase, the enzyme will synthesize cDNA until it physically collides with the stalled 70S ribosome. The length of the resulting cDNA fragment provides single-nucleotide resolution of the binding context, proving how C-ring/D-ring modifications alter ribosomal interactions[7][14].

Step-by-Step Methodology:

  • System Assembly: Assemble a 5 µL reaction using a cell-free in vitro transcription-translation system (e.g., PURExpress ∆ Ribosome Kit supplemented with purified MRSA 70S ribosomes)[7].

  • Template & Drug Incubation: Add a specific DNA template encoding a reporter peptide sequence and the oxazolidinone compound at a final concentration of 50 µM[7]. Incubate at 37°C for 15 minutes to allow translation initiation and subsequent drug-induced stalling[7][14].

  • Primer Extension: Add a radiolabeled (or fluorescently tagged) reverse transcriptase primer that binds downstream of the stalling site. Introduce AMV reverse transcriptase and dNTPs[7][14]. Incubate for 10 minutes at 37°C. Rationale: AMV is chosen for its high processivity and thermal stability, ensuring it only stops at the physical roadblock of the stalled ribosome.

  • Resolution: Quench the reaction with formamide loading buffer and denature at 95°C. Run the products on a highly cross-linked denaturing polyacrylamide gel (PAGE)[14].

  • Data Analysis: Visualize the gel via autoradiography. The truncated cDNA bands indicate the exact leading edge of the stalled ribosome complex.

Toeprinting S1 1. Ribosome Purification (Isolate 70S from MRSA) S2 2. In Vitro Translation (PURExpress + mRNA + Drug) S1->S2 S3 3. Primer Extension (Add Reverse Transcriptase) S2->S3 S4 4. Gel Electrophoresis (Denaturing PAGE) S3->S4 S5 5. Autoradiography & Analysis (Map Stalled Ribosome) S4->S5

Workflow for in vitro toeprinting assay to map oxazolidinone-induced ribosome stalling.

Conclusion

The evolution of 5-methyl oxazolidinones from linezolid to tedizolid underscores the power of structure-activity relationship studies in overcoming antimicrobial resistance. By strategically replacing the morpholine C-ring with a biaryl pyridine-tetrazole system, drug developers successfully bypassed the steric hindrance caused by cfr-mediated 23S rRNA methylation. As demonstrated by comparative MIC data and high-resolution toeprinting assays, these targeted modifications not only restore binding affinity but significantly enhance the overall clinical potency of the antibiotic class.

References

  • MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available at:[Link]

  • NIH. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Available at: [Link]

  • ResearchGate. Known structure-activity relationships of oxazolidinone antibiotics. Available at:[Link]

  • SCIRP. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

  • NIH. Comparative Efficacies of Tedizolid Phosphate, Linezolid, and Vancomycin in a Murine Model... Available at: [Link]

  • RDD. Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Available at: [Link]

  • SEQ. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus. Available at: [Link]

  • NIH. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Available at: [Link]

  • NIH. Comparative study of in vitro activity of tedizolid and linezolid against Mycobacterium avium complex. Available at: [Link]

  • MDPI. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Available at: [Link]

  • ResearchGate. Impact of tedizolid, linezolid, or vancomycin (from 0.5× MIC to 10×...). Available at:[Link]

  • ASM. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Available at:[Link]

  • eScholarship. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Available at:[Link]

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validating stereochemistry of 5-(bromomethyl)-5-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for validating the stereochemistry of 5-(bromomethyl)-5-methyl-2-oxazolidinone , a critical chiral intermediate often utilized in the synthesis of next-generation oxazolidinone antibiotics and quaternary amino acid derivatives.

Unlike simple secondary alcohols or amines, this molecule possesses a quaternary stereocenter at the C5 position, bearing both a methyl and a bromomethyl group. The structural similarity between these two groups (CH₃ vs CH₂Br) makes stereodifferentiation challenging, rendering standard polarimetry unreliable and necessitating robust chromatographic or crystallographic validation.

Part 1: Strategic Context & Synthesis Pathways

To validate the product, one must first understand its origin. The stereochemical integrity of this compound is typically established through one of two primary pathways. Understanding the pathway dictates the likely impurities (enantiomers vs. diastereomers) and the required validation rigor.

Comparison of Synthetic Routes
FeatureRoute A: Chemical Bromocyclization Route B: Enzymatic DKR (Bio-Route)
Precursor N-Boc-2-methylallylaminerac-2-bromomethyl-2-methyloxirane
Key Reagent NBS (N-Bromosuccinimide) or Br₂Halohydrin Dehalogenase (HheC)
Mechanism 5-exo-trig cyclizationEpoxide ring opening / Cyanate capture
Chirality Source Ligand-controlled (e.g., DHQD-PHAL)Enzyme active site specificity
Validation Need High (Risk of racemic background)Moderate (Enzyme specificity is usually high)
Pathway Visualization

The following diagram illustrates the divergence in synthesis and the convergence on the validation node.

SynthesisPathways Start1 N-Boc-2-methylallylamine Process1 Chemical Bromocyclization (NBS + Chiral Ligand) Start1->Process1 Start2 rac-2-bromomethyl-2-methyloxirane Process2 Enzymatic DKR (HheC + Cyanate) Start2->Process2 Product This compound (Target) Process1->Product 5-exo-trig Process2->Product Ring Opening Validation VALIDATION NODE (HPLC / X-Ray / NMR) Product->Validation

Figure 1: Synthetic origins determining the validation requirements for the target oxazolidinone.

Part 2: Validation Protocols (The Core Directive)

This section details three distinct methodologies for validating the stereochemistry. Method A (Chiral HPLC) is the routine workhorse, while Method B (X-Ray) is the absolute reference standard.

Method A: Chiral HPLC (Routine QC)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most effective method for determining Enantiomeric Excess (ee). The oxazolidinone ring provides rigidity, and the carbonyl group offers a dipole for interaction with the chiral selector.

Protocol
  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1). This phase shows superior recognition for oxazolidinones compared to cellulose derivatives.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: The molecule is relatively polar due to the carbamate; if retention is too long, increase IPA to 20%.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade). Filter through 0.22 µm PTFE.

  • Detection: UV at 210 nm (carbamate absorption) and 254 nm .

  • Flow Rate: 1.0 mL/min at 25°C.

Self-Validating Check:

  • Inject the racemate first (synthesized via non-chiral NBS cyclization) to establish the separation factor (

    
    ).
    
  • Baseline separation (

    
    ) is required for accurate integration.
    
Method B: X-Ray Crystallography (Absolute Configuration)

This is the Gold Standard . The presence of the Bromine atom (Z=35) makes this molecule an ideal candidate for determining absolute configuration via Anomalous Dispersion , even without a known chiral co-crystal.

Protocol
  • Crystal Growth:

    • Dissolve 20 mg of the product in a minimum amount of hot Ethyl Acetate.

    • Add Hexane dropwise until slight turbidity appears.

    • Allow to stand at 4°C for 24-48 hours. Colorless prisms should form.

  • Data Collection:

    • Mount crystal on a goniometer at 100 K.

    • Collect data using Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.
  • Refinement:

    • Refine the Flack Parameter.

    • Success Criteria: A Flack parameter near 0.0 (e.g., -0.05 ± 0.04) confirms the assigned absolute configuration. A value near 1.0 indicates the inverted structure.

Method C: Chiral Shift NMR (Solution State)

If HPLC is unavailable and crystals cannot be grown, Chiral Solvating Agents (CSAs) provide a rapid solution-state assessment.

Protocol
  • Reagent: Pirkle’s Alcohol (Trifluoroanthrylathanol) or Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).

  • Solvent: CDCl₃ (Deuterochloroform).

  • Procedure:

    • Take a ¹H NMR spectrum of the pure sample. Focus on the geminal protons of the -CH₂Br group (typically

      
       3.4–3.6 ppm).
      
    • Add 0.5 equivalents of Eu(hfc)₃.

    • Observe the splitting of the methyl singlet (

      
       ~1.5 ppm) and the -CH₂Br diastereotopic protons.
      
  • Analysis: In a racemic mixture, the Eu-complexation will induce different shifts for the

    
     and 
    
    
    
    enantiomers, causing "peak doubling." In a pure enantiomer, no doubling occurs (only shifting).

Part 3: Comparative Analysis Guide

Use this table to select the appropriate validation method based on your development stage.

MetricX-Ray Crystallography Chiral HPLC Chiral NMR (CSA)
Primary Output Absolute Config (

vs

)
Enantiomeric Excess (% ee)Enantiomeric Excess (% ee)
Sample Requirement Single Crystal (>0.1 mm)< 1 mg (Solution)5–10 mg (Solution)
Throughput Low (Days)High (Minutes)Medium (Hours)
Reliability Definitive (Direct observation)High (Requires reference)Moderate (Broadening issues)
Cost per Sample HighLowMedium (Reagent cost)
Best For... Initial structural proofRoutine batch releaseQuick check during synthesis
Decision Logic for Researchers

ValidationLogic Start Start: Purified Product IsSolid Is it a crystalline solid? Start->IsSolid HaveHPLC Is Chiral HPLC available? IsSolid->HaveHPLC No / Amorphous XRay Method B: X-Ray (Determine Absolute Config) IsSolid->XRay Yes (High Quality) HPLC Method A: Chiral HPLC (Determine % ee) HaveHPLC->HPLC Yes NMR Method C: Chiral NMR (Estimate % ee) HaveHPLC->NMR No

Figure 2: Decision tree for selecting the optimal validation workflow.

Part 4: Technical Nuances & Troubleshooting

The "Methyl vs. Bromomethyl" Challenge

The quaternary center at C5 presents a specific challenge in NMR. The -CH₃ and -CH₂Br groups have similar steric bulk, which can minimize the diastereomeric differentiation in transition states (during synthesis) and in chiral recognition (during HPLC).

  • Solution: If Chiralpak AD-H fails to separate the enantiomers, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The different cavity shape of cellulose often discriminates "ball-like" quaternary centers better than amylose.

Stability Warning

The -CH₂Br group is an alkylating agent.

  • Avoid: Nucleophilic solvents (like Methanol) during prolonged storage or high-temperature recrystallization, as the bromine can be displaced, leading to the methoxy-analog (5-methoxymethyl-5-methyl-2-oxazolidinone).

  • Preferred Solvent: Isopropanol or Acetonitrile.

References

  • Marić, A. K. (2020).[1][2] Mathematical model of dynamic kinetic resolution catalyzed by halohydrin dehalogenase. University of Zagreb. (Validates the enzymatic synthesis and resolution of (S)-5-bromomethyl-5-methyloxazolidin-2-one).

  • Szabó, Z. I., et al. (2022). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 1662, 462741. (Establishes baseline separation protocols for oxazolidinone class).

  • Kawato, Y., et al. (2015).[3] "Enantioselective bromocyclization of allylic amides catalyzed by BINAP derivatives." Organic Letters, 17(5), 1244-1247.[3] (Describes the chemical synthesis pathway for chiral oxazolines/oxazolidinones).

  • Sigma-Aldrich. (n.d.). Product Specification: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (Reference for optical rotation standards in related oxazolidinones).

Sources

infrared spectroscopy (IR) peaks for 5,5-disubstituted oxazolidinone carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Infrared Spectroscopy (IR) Profiling of 5,5-Disubstituted Oxazolidinone Carbonyls: A Comparative Guide

Oxazolidin-2-ones are privileged heterocyclic scaffolds widely utilized in drug development (e.g., the antibiotic linezolid) and as chiral auxiliaries in asymmetric synthesis (e.g., Evans aldol reactions). When characterizing these compounds, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive diagnostic tool. The carbonyl (


) stretching frequency is highly sensitive to the local electronic and steric environment of the ring.

This guide provides an in-depth comparative analysis of the IR carbonyl peaks of 5,5-disubstituted oxazolidinones against their structural alternatives, detailing the mechanistic causality behind their spectral shifts and providing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: Decoding the Carbonyl Shift

To understand why 5,5-disubstituted oxazolidinones exhibit specific IR signatures, we must analyze the competing forces of resonance, induction, and steric strain.

In a standard acyclic carbamate (urethane), the carbonyl group receives electron density from the adjacent nitrogen lone pair via resonance, which decreases the


 bond order and lowers the stretching frequency to approximately 1700–1715 

[1]. However, cyclization into a 5-membered oxazolidinone ring fundamentally alters this dynamic:
  • Ring Strain (The Baseline Shift): The 5-membered ring restricts the internal

    
     bond angle. To compensate, the exocyclic 
    
    
    
    bond gains s-character, which shortens and strengthens the bond. Furthermore, the planar constraint of the ring reduces the optimal orbital overlap required for nitrogen-to-carbonyl resonance. Consequently, unsubstituted oxazolidin-2-ones exhibit a
    
    
    stretch at ~1745–1750
    
    
    [2].
  • The Thorpe-Ingold Effect (5,5-Disubstitution): When two substituents (e.g., gem-dialkyl groups) are introduced at the C5 position, their steric bulk forces the C4 and C5 atoms closer together to relieve steric clashing. This angle compression (the Thorpe-Ingold effect) further pinches the internal angle at the carbonyl carbon. The increased force constant pushes the

    
     frequency higher, typically into the 1755–1765 
    
    
    
    range.
  • Inductive Electron Withdrawal: If the 5,5-substituents are highly electronegative (e.g., trifluoromethyl groups), they inductively pull electron density away from the ring oxygen. This strips the carbonyl of its remaining resonance stabilization, driving the

    
     double bond character to its maximum and shifting the peak to >1770 
    
    
    
    [3].

G A 5,5-Disubstituted Oxazolidinone B Ring Strain (5-Membered Ring) A->B C Thorpe-Ingold Effect (Gem-Dialkyl Sterics) A->C D Inductive Effect (O & N Electronegativity) A->D E High C=O Frequency (1755 - 1775 cm⁻¹) B->E Increases s-character C->E Angle compression D->E Reduces resonance

Caption: Structural and electronic factors driving the high-frequency C=O stretch in 5,5-disubstituted oxazolidinones.

Comparative Spectral Data

The table below summarizes the quantitative


 stretching frequencies across different carbamate and oxazolidinone classes. This data allows researchers to rapidly benchmark synthesized 5,5-disubstituted derivatives against known structural analogs.
Compound ClassRepresentative StructureTypical

IR Stretch (

)
Key Structural Driver
Acyclic Carbamates Ethyl N-methylcarbamate1700 – 1715Baseline resonance stabilization
Unsubstituted Oxazolidinones Oxazolidin-2-one1745 – 17505-membered ring strain
5-Monosubstituted Oxazolidinones 5-Methyl-2-oxazolidinone1750 – 1755Mild steric hindrance
5,5-Dialkyl Oxazolidinones 5,5-Dimethyl-2-oxazolidinone1755 – 1765 Thorpe-Ingold angle compression
5,5-Dihaloalkyl Oxazolidinones 5,5-Bis(trifluoromethyl)-2-oxazolidinone1770 – 1785 Strong inductive electron withdrawal

Self-Validating Experimental Protocol: ATR-FTIR

To capture the subtle 5–15


 shifts caused by 5,5-disubstitution, high-resolution data acquisition is mandatory. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture can introduce broad 

bending artifacts near 1640

and alter the hydrogen-bonding network of the oxazolidinone, artificially shifting the carbonyl peak.

The following protocol is designed as a self-validating system to ensure absolute trustworthiness of the spectral data.

Step-by-Step Methodology:

  • Crystal Decontamination & Validation: Clean the diamond ATR crystal with a volatile, non-absorbing solvent (e.g., LC-MS grade isopropanol). Self-Validation: Run a preliminary preview scan. The baseline must read a flat 100% Transmittance (or 0 Absorbance). Any residual peaks indicate contamination.

  • Background Acquisition: Collect a background spectrum of ambient air (32 scans, 4

    
     resolution). This mathematically subtracts atmospheric water vapor and 
    
    
    
    from the final sample spectrum, preventing atmospheric interference in the 1700–1800
    
    
    region.
  • Sample Application: Place 1–2 mg of the neat 5,5-disubstituted oxazolidinone solid (or 1 drop if liquid) directly onto the center of the diamond crystal.

  • Force Application & Penetration Check: Lower the pressure anvil until the clutch clicks. Causality: The IR evanescent wave only penetrates the sample by 0.5 to 2.0 micrometers. Insufficient pressure results in poor optical contact and a low signal-to-noise ratio.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400

    
     using 32 co-added scans at 4 
    
    
    
    resolution.
  • ATR Correction (Critical Step): Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra distort relative peak intensities. ATR correction normalizes the data, allowing for direct, accurate comparison against standard transmission libraries.

G Step1 1. Crystal Preparation Clean with Isopropanol & Verify Flat Baseline Step2 2. Background Scan Air baseline, 4 cm⁻¹ resolution, 32 scans Step1->Step2 Step3 3. Sample Application Apply neat sample to Diamond ATR Step2->Step3 Step4 4. Force Application Ensure uniform crystal contact for wave penetration Step3->Step4 Step5 5. Spectral Acquisition Acquire 4000-400 cm⁻¹ data Step4->Step5 Step6 6. Data Processing Apply ATR Correction & Peak Picking Step5->Step6

Caption: Self-validating ATR-FTIR workflow for high-resolution oxazolidinone characterization.

References

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available at:[Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules 2021, 26(3), 622. Available at:[Link]

Safety Operating Guide

5-(bromomethyl)-5-methyl-2-Oxazolidinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 5-(bromomethyl)-5-methyl-2-oxazolidinone

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated / Alkylating Agent) Primary Disposal Method: High-Temperature Incineration (via licensed contractor) Waste Stream Code: Halogenated Organic Solvents/Solids (typically RCRA D001/D002 pending specific solvent mixtures, or U-listed if pure/unused)[1][2][3]

Immediate Directive: Do NOT dispose of this compound down the drain, in regular trash, or by evaporation.[2][3][4] This compound contains a reactive bromomethyl group (alkylating agent) and a biologically active oxazolidinone core .[1][2][3] It must be segregated into a dedicated Halogenated Organic Waste container compatible with corrosive/reactive organics.[2]

Part 2: Chemical Profile & Hazard Assessment

To safely dispose of this compound, one must understand the specific hazards driven by its molecular structure.[1][5] As a Senior Application Scientist, I derive these protocols not just from generic safety rules, but from the functional reactivity of the molecule.

Structural Hazard Analysis
  • Bromomethyl Moiety (-CH₂Br): This is a primary alkyl halide.[2][3] In biological systems and waste streams, it acts as a potent alkylating agent . It can react irreversibly with nucleophiles (DNA, proteins, amines).[1]

    • Risk:[3][4][6] Potential mutagenicity and severe skin/eye irritation.[3]

    • Disposal Implication: Must be destroyed via thermal oxidation to prevent environmental persistence or biological accumulation.[2]

  • Oxazolidinone Ring: This core is pharmacologically active (often used in antibiotics like Linezolid).[1][2][3]

    • Risk:[3][4][6] Bioactive residue; potential to disrupt microbial communities in water treatment plants if released.[2][3]

    • Disposal Implication: Strict zero-discharge policy to sewer systems.[2][4]

Physical & Chemical Properties Table
PropertyValue / CharacteristicRelevance to Disposal
Molecular Formula C₅H₈BrNO₂Halogenated waste stream required.[2][3][4][5]
Physical State Solid (typically off-white powder)Can be dissolved in combustible solvent for incineration or disposed of as solid waste.[2][3]
Reactivity Electrophilic (Alkylating)INCOMPATIBLE with strong bases, amines, and oxidizers.[1][3] Risk of exothermic polymerization or toxic fumes.
Water Solubility Low to ModerateDo not attempt to dilute and flush.[3]
Flash Point >110°C (Estimated)Combustible but not highly flammable; requires fuel blending for incineration.[1][2][3]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA standards and Good Laboratory Practice (GLP).[1][2]

Step 1: Waste Segregation & Characterization[3][4]
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[2][3] Avoid metal containers if the waste is acidic or likely to generate HBr over time.

  • Segregation:

    • DO: Mix with other compatible halogenated solvents (e.g., Dichloromethane, Chloroform) if dissolving solids.[1][3]

    • DO NOT: Mix with strong bases (NaOH, KOH), amines, or non-halogenated oxidizers.[1] The alkylating nature of the bromomethyl group can cause rapid, exothermic reactions with these agents.[1]

Step 2: Pre-Treatment (Deactivation)[1][2][3]
  • Note: Chemical deactivation in the lab is generally discouraged for this specific compound due to the risk of generating toxic byproducts. However, if a spill occurs or small quantities must be neutralized:[1][5]

    • Method: Treatment with a dilute ethanolic solution of sodium thiosulfate can nucleophilically displace the bromide, reducing alkylating potential.[1]

    • Outcome: The resulting thiosulfate derivative is less toxic but must still be handled as chemical waste.

Step 3: Packaging & Labeling
  • Labeling: The tag must explicitly state:

    • "Hazardous Waste - Halogenated Organic"[2][3][4][5]

    • Chemical Name: "this compound"[2][3][4]

    • Hazards: "Toxic, Irritant, Alkylating Agent"[1]

  • Secondary Containment: Place the primary waste bottle into a secondary tray to capture potential leaks, especially if the compound releases HBr fumes upon degradation.[1]

Part 4: Visualizing the Workflow

Decision Logic: Waste Stream Assignment

This diagram illustrates the critical decision points for segregating this specific oxazolidinone derivative.

WasteSegregation Start Waste: this compound IsSolid Is the waste Solid or Liquid? Start->IsSolid Solid Solid Waste IsSolid->Solid Solid Powder Liquid Liquid/Dissolved IsSolid->Liquid In Solution Stream1 Solid Halogenated Waste (Incineration) Solid->Stream1 Compatible Is it mixed with other chemicals? Liquid->Compatible CheckCompat Check Compatibility: Avoid Bases/Amines Compatible->CheckCompat Unknown Mixture Stream2 Liquid Halogenated Waste (Fuel Blending/Incineration) Compatible->Stream2 Pure/Compatible Solvents CheckCompat->Stream2 Verified Compatible

Caption: Decision logic for assigning the correct waste stream, emphasizing the prohibition of mixing with incompatible bases.

Emergency Spill Response

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust/Vapors) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves + Goggles + Lab Coat Evacuate->PPE Contain 3. Containment: Cover with Vermiculite/Sand PPE->Contain Collect 4. Collection: Scoop into Hazardous Waste Pail Contain->Collect Clean 5. Decontamination: Wash area with Soap/Water Collect->Clean Report 6. Report to EHS Clean->Report

Caption: Step-by-step spill response protocol prioritizing personnel safety and containment.

Part 5: Regulatory & Compliance Context

  • EPA RCRA Classification: While this specific compound may not have a dedicated "U" or "P" list number, it falls under characteristic hazardous waste if it exhibits toxicity or ignitability.[3] It is universally treated as halogenated hazardous waste .[2]

  • DOT Transport: If transporting waste off-site, it likely falls under:

    • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity data.[1]

    • Proper Shipping Name: Waste Toxic Solid, Organic, n.o.s.[1] (contains this compound).[2][4]

References

  • National Institutes of Health (NIH) - PubChem . (2025).[1][2][3] Compound Summary: 5-Methyl-2-oxazolidinone (CAS 1072-70-4).[2][3][4][7] Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.